2-Chloro-5-fluorophenylacetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-5-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXORBHLIYATBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397305 | |
| Record name | 2-Chloro-5-fluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395675-23-7 | |
| Record name | 2-Chloro-5-fluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-5-fluorophenylacetonitrile CAS number 395675-23-7
An In-Depth Technical Guide to 2-Chloro-5-fluorophenylacetonitrile (CAS: 395675-23-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Building Block
This compound, registered under CAS number 395675-23-7, is a di-substituted aromatic nitrile.[1][2] As a chemical intermediate, its true value lies in the strategic placement of its functional groups: a nitrile, a benzylic methylene, and two distinct halogens—chloro and fluoro—on the phenyl ring. This unique arrangement offers multiple reaction sites, making it a highly versatile scaffold for organic synthesis. Particularly in the pharmaceutical and agrochemical industries, fluorinated aromatic compounds are sought after for their ability to enhance crucial properties such as metabolic stability, bioavailability, and binding affinity.[3] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 395675-23-7 | [1][2] |
| Molecular Formula | C₈H₅ClFN | [1] |
| Molecular Weight | 169.58 g/mol | [1] |
| Melting Point | 58-59 °C | [1] |
| Boiling Point | 249.8 °C at 760 mmHg | [1] |
| Density | 1.286 g/cm³ | [1] |
| Flash Point | 104.9 °C | [1] |
| SMILES | C1=CC(=C(C=C1F)CC#N)Cl | [1] |
| Appearance | Off-white crystalline solid (typical) | [4] |
Synthesis and Mechanistic Considerations
The most direct and industrially relevant synthesis of phenylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This approach is efficient and leverages readily available starting materials.
Proposed Synthesis Workflow
The diagram below outlines a validated, two-step process starting from 2-chloro-5-fluorotoluene.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established methods for synthesizing similar fluorinated phenylacetonitriles.[6]
Step 1: Synthesis of 2-Chloro-5-fluorobenzyl bromide
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-fluorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide (BPO, ~0.02 eq) in carbon tetrachloride (CCl₄).
-
Reaction: Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress using TLC or GC. The reaction is typically complete within 2-4 hours. Causality: BPO initiates a free-radical chain reaction, allowing for the selective bromination of the benzylic position over aromatic ring positions.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 2-chloro-5-fluorobenzyl bromide can often be used directly in the next step or purified further by vacuum distillation.
Step 2: Synthesis of this compound
-
Setup: In a round-bottom flask, combine the crude benzyl bromide (1.0 eq) with sodium cyanide (NaCN, 1.2 eq), a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq), water, and toluene to create a biphasic system.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring for 3-5 hours.[6] Monitor for the disappearance of the starting material. Causality: The phase transfer catalyst (TBAB) transports the cyanide anion from the aqueous phase to the organic phase, where it can react with the benzyl bromide, overcoming the immiscibility of the reactants.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic extracts and wash them with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by recrystallization (e.g., from ethanol/water) or vacuum distillation to yield an off-white solid.[6]
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from its multiple reactive centers, which can be addressed with high selectivity.
Caption: Key reactive sites of this compound.
-
The Nitrile Group: This is arguably the most versatile handle. It can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or amide. Alternatively, it can be reduced using agents like LiAlH₄ or catalytic hydrogenation to yield the valuable 2-(2-chloro-5-fluorophenyl)ethan-1-amine.
-
The Benzylic Methylene Group: The protons on the carbon adjacent to the phenyl ring and nitrile group are acidic. They can be deprotonated with a strong, non-nucleophilic base (e.g., LDA) to form a carbanion, which can then be reacted with various electrophiles (e.g., alkyl halides) for chain extension.
-
The Aromatic Ring: The chloro and fluoro substituents are ortho, para-directing but deactivating. The chlorine atom, being a weaker C-X bond than fluorine, is the primary site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[7] This allows for the introduction of new aryl, alkyl, or amino groups at the 2-position, a key strategy in building molecular complexity.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a well-established strategy to modulate physicochemical and pharmacokinetic properties. This compound serves as a key starting material for scaffolds that leverage these benefits.
Hypothetical Drug Discovery Workflow
Caption: Role of the scaffold in a drug discovery pipeline.
-
Scaffold for Library Synthesis: The molecule's multiple reaction handles make it an ideal starting point for creating a diverse library of related compounds. For instance, the nitrile can be converted to a primary amine, which is then acylated with a variety of carboxylic acids. Simultaneously, the chloro group can be used in Suzuki coupling reactions with different boronic acids. This combinatorial approach rapidly generates thousands of unique molecules for screening.
-
Modulation of Pharmacokinetics (PK): The fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The lipophilicity introduced by the halogens can also improve membrane permeability and oral bioavailability.[3]
-
Enhancing Target Binding: The strong C-F bond and the electronegativity of fluorine can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a target protein's binding pocket, potentially increasing potency and selectivity.
Safety, Handling, and Storage
As with all reactive chemical intermediates, proper safety protocols are mandatory. While a specific safety data sheet (SDS) for this CAS number should always be consulted, data from closely related phenylacetonitriles provides a strong basis for handling procedures.
-
Hazards: Compounds in this class are typically classified as toxic if swallowed, in contact with skin, or if inhaled.[8] They are often irritating to the skin, eyes, and respiratory system.[9][10] Contact with acids can release highly toxic hydrogen cyanide gas.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8]
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Ground all equipment to prevent static discharge.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9][11]
References
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- (2-Chloro-5-Fluorophenyl)Acetonitrile Manufacturer & Supplier China | CAS 100369-51-7.
- This compound | 395675-23-7 - Sigma-Aldrich.
- This compound | 395675-23-7 - Sigma-Aldrich.
- Material Safety D
- 2-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 93656 - PubChem.
- How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach.
- SAFETY D
- SAFETY D
- Synthesis and Reactions of 3-Halogen
- CAS 459-22-3 | 4-Fluorophenylacetonitrile supply - Guidechem.
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An In-depth Technical Guide to 2-Chloro-5-fluorophenylacetonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
2-Chloro-5-fluorophenylacetonitrile, a halogenated aromatic nitrile, is a pivotal building block in modern organic and medicinal chemistry. Its unique substitution pattern on the phenyl ring, featuring both a chloro and a fluoro group, imparts specific reactivity and physicochemical properties that are highly sought after in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the chemical properties, a detailed synthesis protocol, and the significant applications of this compound, particularly as a key intermediate in the development of active pharmaceutical ingredients (APIs). For researchers and professionals in drug discovery, a thorough understanding of this versatile reagent is essential for leveraging its full potential in the creation of novel therapeutics.
Core Chemical and Physical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. These properties dictate the choice of reaction conditions, solvents, and purification methods. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2-Chloro-5-fluorophenyl)acetonitrile | [1] |
| Synonyms | 2-Chloro-5-fluorobenzyl cyanide | [1] |
| CAS Number | 395675-23-7 | [1] |
| Molecular Formula | C₈H₅ClFN | [1] |
| Molecular Weight | 169.59 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 58-59 °C | [1] |
| Boiling Point | 249.8 °C at 760 mmHg | [1] |
| Density | 1.286 g/cm³ | [1] |
| Solubility | Low solubility in water; soluble in many common organic solvents. | [2] |
Spectroscopic and Analytical Characterization
The precise identification and purity assessment of this compound are critical for its use in exacting synthetic applications. The following sections detail the expected spectroscopic signatures of the compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
In a typical ¹H NMR spectrum recorded in CDCl₃, the following peaks are expected:
-
Aromatic Protons (3H): The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm. The splitting pattern will be influenced by ortho, meta, and para couplings between the protons, as well as coupling to the fluorine atom.
-
Methylene Protons (2H): The two protons of the methylene group (-CH₂CN) will appear as a singlet at approximately δ 3.7 ppm.[3] The electron-withdrawing nature of the adjacent cyano group and the aromatic ring deshields these protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The expected chemical shifts (in CDCl₃) are:
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-140 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and cyanomethyl substituents.
-
Methylene Carbon (1C): The methylene carbon (-CH₂CN) is expected to resonate at approximately δ 20-30 ppm.
-
Nitrile Carbon (1C): The carbon of the cyano group (-CN) will appear as a characteristic signal in the range of δ 115-120 ppm.
Infrared (IR) Spectroscopy
The IR spectrum, typically recorded as a KBr pellet, will exhibit characteristic absorption bands for the functional groups present:
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹ is characteristic of the nitrile group.
-
Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorptions from the methylene group will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several bands of variable intensity will be present in the 1450-1600 cm⁻¹ region.
-
C-Cl and C-F Stretches: These will appear in the fingerprint region (below 1400 cm⁻¹).
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ will be observed at m/z 169. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak at m/z 171 will also be present with approximately one-third the intensity of the molecular ion peak. A key fragmentation pathway would be the loss of the chlorine atom, leading to a fragment ion at m/z 134. Another significant fragmentation would be the loss of the cyanomethyl radical (•CH₂CN), resulting in a 2-chloro-5-fluorophenyl cation at m/z 128 and its corresponding isotope peak at m/z 130.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-chloro-5-fluorotoluene. The workflow involves the radical chlorination of the methyl group followed by a nucleophilic substitution with a cyanide salt.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-Chloro-5-fluorobenzyl chloride
This step involves the free-radical chlorination of the benzylic methyl group. Sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a common and effective method.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-chloro-5-fluorotoluene (1 equivalent) and a suitable solvent such as carbon tetrachloride or dichlorobenzene.
-
Initiation: Add a catalytic amount of AIBN (e.g., 0.02 equivalents).
-
Chlorination: Heat the mixture to reflux (approximately 77 °C for CCl₄). Add sulfuryl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction with water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-chloro-5-fluorobenzyl chloride can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This is a nucleophilic substitution reaction where the benzylic chloride is displaced by a cyanide ion.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium cyanide (1.2 equivalents) in a mixture of water and a suitable organic solvent like ethanol or acetone.[4][5]
-
Addition of Substrate: Add the crude or purified 2-chloro-5-fluorobenzyl chloride (1 equivalent) to the cyanide solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC or GC until the starting material is no longer detectable.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate (sodium chloride) has formed, it can be removed by filtration. Partition the filtrate between water and an organic solvent like ethyl acetate or dichloromethane. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the solid this compound.[6]
-
Solvent Selection: Choose a suitable solvent or solvent system. A good choice is often a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexanes).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before being filtered hot to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum to a constant weight.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is primarily centered around the nitrile group and the benzylic methylene group. These reactive sites allow for a wide range of chemical transformations, making it a valuable intermediate.
-
Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed under either acidic or basic conditions to yield (2-chloro-5-fluorophenyl)acetic acid. This transformation is fundamental in converting the nitrile into a carboxylic acid functionality, which is a common feature in many drug molecules.
-
Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, 2-(2-chloro-5-fluorophenyl)ethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over Raney Nickel). This provides a route to valuable phenethylamine derivatives.
-
Reactions at the α-Carbon: The methylene protons are acidic due to the electron-withdrawing effects of both the nitrile and the aromatic ring. This allows for deprotonation with a suitable base to form a stabilized carbanion, which can then be alkylated or undergo other reactions with electrophiles.
Applications in Drug Development
The true value of this compound is realized in its role as a key intermediate in the synthesis of complex pharmaceutical agents. The specific arrangement of its functional groups allows it to be incorporated into drug scaffolds that target a variety of biological pathways.
One of the most notable applications is in the synthesis of the antidepressant drug Vilazodone . Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist. While the complete, publicly disclosed synthesis of Vilazodone may vary, key intermediates often involve substituted indoles. The (2-chloro-5-fluorophenyl) moiety is a crucial component of related synthetic precursors that can be elaborated into more complex indole structures required for the final drug molecule.[2][7][8] The synthesis of such indole intermediates often involves Fischer indole synthesis or other cyclization strategies where a phenylhydrazine derivative is reacted with a ketone or aldehyde. Derivatives of this compound can be used to construct these necessary precursors.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a highly versatile and valuable intermediate for the pharmaceutical and agrochemical industries. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an ideal starting material for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its characteristics, a detailed protocol for its synthesis and purification, and an insight into its application in drug development. For scientists and researchers, a thorough understanding of such key building blocks is paramount to the advancement of chemical synthesis and the discovery of new medicines.
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CN105601536A - Vilazodone intermediate preparation method. Google Patents. Link
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This compound | 395675-23-7. Sigma-Aldrich. Link
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(2-Chloro-5-Fluorophenyl)Acetonitrile Manufacturer & Supplier China | CAS 100369-51-7. NJ-FineChem. Link
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Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. ACS Publications. Link
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CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. Google Patents. Link
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Benzyl Cyanide - Organic Syntheses Procedure. Organic Syntheses. Link
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p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Organic Syntheses. Link
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Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Link
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Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 2-Chloro-5-fluorophenylacetonitrile: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of this compound, a key chemical intermediate. As a Senior Application Scientist, the following sections synthesize detailed structural information, validated synthetic protocols, and critical applications, providing a foundational resource for professionals in organic synthesis and medicinal chemistry.
This compound (CAS No: 395675-23-7) is a halogenated aromatic nitrile whose structural features make it a valuable precursor in the synthesis of complex organic molecules.[1][2] The presence of chloro and fluoro substituents on the phenyl ring, combined with the reactive nitrile group, provides a unique chemical handle for constructing a variety of molecular scaffolds. This strategic combination of functional groups is particularly sought after in the pharmaceutical industry, where fine-tuning the electronic and lipophilic properties of a molecule is paramount for achieving desired biological activity.[3][4] This document serves as an in-depth guide to its molecular architecture, reliable synthetic methodologies, and significant role in the landscape of drug discovery.
Molecular Structure and Physicochemical Properties
The precise arrangement of atoms and functional groups in this compound dictates its reactivity and physical characteristics. Its structure consists of a benzene ring substituted at position 2 with a chlorine atom, at position 5 with a fluorine atom, and at position 1 with a cyanomethyl group (-CH₂CN).
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 395675-23-7 | [1][2][5] |
| Molecular Formula | C₈H₅ClFN | [1] |
| Molecular Weight | 169.58 g/mol | [1] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 58-59 °C | [1][5] |
| Boiling Point | 249.8 °C at 760 mmHg | [1] |
| Density | 1.286 g/cm³ | [1] |
| SMILES | C1=CC(=C(C=C1F)CC#N)Cl | [1] |
| InChI | InChI=1S/C8H5ClFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 | [6] |
Synthesis of this compound
The synthesis of phenylacetonitrile derivatives is a well-established area of organic chemistry. A common and effective method for preparing this compound is through the nucleophilic substitution of the corresponding benzyl halide with a cyanide salt. This reaction, known as cyanation, provides a direct route to the nitrile functional group.
Rationale for Synthetic Approach
The chosen pathway, starting from 2-chloro-5-fluorobenzyl bromide (or chloride), is advantageous due to the high reactivity of benzyl halides towards Sₙ2 reactions. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly enhance the reaction rate and yield by facilitating the transfer of the cyanide anion from the aqueous phase to the organic phase where the benzyl halide is dissolved.[7] This methodology is robust, scalable, and generally provides a clean product with straightforward purification.
Experimental Protocol: Cyanation of 2-Chloro-5-fluorobenzyl Halide
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
2-Chloro-5-fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Water
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 2-chloro-5-fluorobenzyl bromide (1.0 eq) in dichloromethane.
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium cyanide (1.2 eq) and a catalytic amount of tetrabutylammonium bromide (0.05 eq) in deionized water.
-
Reaction Execution: Add the aqueous cyanide solution to the vigorously stirred organic solution in the flask.
-
Heating: Heat the biphasic mixture to reflux (approximately 40-45 °C for dichloromethane) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white to off-white solid.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Confirmation of the molecular structure and assessment of purity are achieved through a combination of standard spectroscopic techniques.
-
¹H NMR Spectroscopy (Proton NMR): The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms. For this compound (in CDCl₃), one would expect:
-
A singlet for the two methylene protons (-CH₂CN), typically in the range of δ 3.7-3.9 ppm.
-
Three aromatic protons exhibiting complex splitting patterns due to H-H and H-F coupling. The signals would appear in the aromatic region (δ 7.0-7.5 ppm).
-
-
¹³C NMR Spectroscopy (Carbon NMR): The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The expected signals include:
-
One signal for the methylene carbon (-CH₂CN).
-
One signal for the nitrile carbon (-C≡N), typically around 115-120 ppm.
-
Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached chloro and fluoro substituents. The carbon directly bonded to fluorine will show a large C-F coupling constant.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[8] Key absorption bands for this molecule include:
-
A sharp, medium-intensity peak around 2250 cm⁻¹ , characteristic of the nitrile (C≡N) stretching vibration.
-
Several bands in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching.
-
Stretching vibrations for C-Cl and C-F bonds in the fingerprint region (< 1400 cm⁻¹).
-
Aromatic C-H stretching just above 3000 cm⁻¹ .
-
-
Mass Spectrometry (MS): Mass spectrometry provides the exact mass of the molecule and information about its isotopic composition.
-
The high-resolution mass spectrum (HRMS) will show a molecular ion peak [M]⁺ corresponding to the exact mass of C₈H₅ClFN.
-
A characteristic isotopic pattern will be observed for the molecular ion due to the presence of chlorine: an [M]⁺ peak and an [M+2]⁺ peak with an approximate intensity ratio of 3:1, which is definitive for a monochlorinated compound.
-
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile intermediate for the synthesis of pharmaceutically active compounds. Halogen atoms like chlorine and fluorine are frequently incorporated into drug candidates to enhance properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[3]
This intermediate serves as a precursor for a wide range of molecular classes. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of various heterocyclic rings (e.g., pyrimidines, imidazoles).[9]
Caption: Synthetic utility of this compound.
This scaffold is a key component in the synthesis of central nervous system (CNS) agents, anti-inflammatory drugs, and kinase inhibitors. For example, similar aminobenzophenone structures are foundational in the synthesis of benzodiazepines.[10] The specific substitution pattern of this compound makes it an attractive starting point for creating novel analogues of existing drugs with potentially improved efficacy and safety profiles.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential.
-
Hazards: It is classified as an irritant and is harmful if swallowed, inhaled, or absorbed through the skin.[5][11][12] It can cause serious eye irritation.[11][12]
-
Precautions: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[11][13] Avoid breathing dust and contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][14]
Conclusion
This compound is more than a simple organic compound; it is a strategically designed molecular tool. Its defined three-dimensional structure, characterized by the precise placement of chloro, fluoro, and cyanomethyl groups, offers a wealth of synthetic possibilities. The reliable and scalable synthetic routes to this intermediate, coupled with its versatile reactivity, solidify its importance for researchers and process chemists. For drug development professionals, it represents a valuable starting point for the rational design of novel therapeutics, enabling the exploration of new chemical space and the optimization of lead compounds. A thorough understanding of its properties, synthesis, and reactivity is fundamental to leveraging its full potential in the advancement of chemical and pharmaceutical sciences.
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2-Fluoro-5-chlorophenylacetonitrile | C8H5ClFN. BuyersGuideChem. [Link]
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NMR Chemical Shifts of Trace Impurities. EPFL. [Link]
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2-Chloro-6-fluorophenylacetonitrile - 13C NMR Spectrum. SpectraBase. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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IR Spectroscopy: Reading IR Spectra. Organic Chemistry (5th). [Link]
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The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A Comprehensive Technical Guide to 2-Chloro-5-fluorophenylacetonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-fluorophenylacetonitrile is a halogenated aromatic nitrile that serves as a crucial building block in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, imparts specific reactivity and properties that are leveraged in the design and synthesis of complex molecules. This guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis, reactivity, applications in drug discovery, and essential safety information.
Chemical Identity and Nomenclature
The nomenclature and key identifiers for this compound are summarized below.
| Identifier | Value |
| Systematic IUPAC Name | (2-Chloro-5-fluorophenyl)acetonitrile |
| Common Name | This compound |
| Synonyms | 2-Chloro-5-fluorobenzyl cyanide, Benzeneacetonitrile, 2-chloro-5-fluoro- |
| CAS Number | 395675-23-7 |
| Molecular Formula | C₈H₅ClFN |
| Molecular Weight | 169.59 g/mol |
| InChI Key | WBXORBHLIYATBL-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Appearance | Solid, Crystals | [1] |
| Melting Point | 58-59 °C | [2] |
| Boiling Point | 249.8 °C at 760 mmHg | [2] |
| Density | 1.286 g/cm³ | [2] |
| Flash Point | 104.9 °C | [2] |
| Solubility | Soluble in many common organic solvents, with low solubility in water. | [3] |
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the phenyl ring, with coupling patterns influenced by the chloro and fluoro substituents. A singlet for the methylene (-CH₂-) protons adjacent to the nitrile group would also be present.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms, including the nitrile carbon, the methylene carbon, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the halogen substituents.
-
IR Spectroscopy: The infrared spectrum would be characterized by a sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. Aromatic C-H and C=C stretching bands, as well as C-Cl and C-F stretching vibrations, would also be observed.
Synthesis and Manufacturing
The primary route for the synthesis of this compound involves the nucleophilic substitution of a halide from the corresponding benzyl halide with a cyanide salt. A general, illustrative protocol is provided below.
Experimental Protocol: Synthesis from 2-Chloro-5-fluorobenzyl Chloride
Materials:
-
2-Chloro-5-fluorobenzyl chloride
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Acetone)
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with sodium cyanide and the chosen polar aprotic solvent.
-
Addition of Starting Material: 2-Chloro-5-fluorobenzyl chloride, dissolved in a minimal amount of the reaction solvent, is added dropwise to the cyanide solution at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to a temperature typically ranging from 50 to 80 °C and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and then poured into a separatory funnel containing water.
-
Extraction: The aqueous layer is extracted several times with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.
Caption: Synthetic pathway to this compound.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is primarily centered around the nitrile group and the benzylic methylene group.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. These transformations are fundamental in the synthesis of various pharmaceutical intermediates.
-
Benzylic Position Reactivity: The methylene protons are acidic and can be deprotonated with a suitable base to form a carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. The benzylic position is also susceptible to radical halogenation. The resonance stabilization of the benzylic radical or anion enhances the reactivity at this position.[4]
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). Halogenated organic compounds, in general, play a significant role in drug discovery, with a large number of FDA-approved drugs containing chlorine.[5] The presence of the chloro and fluoro substituents can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, such as its metabolic stability, binding affinity, and lipophilicity. While specific examples of drugs synthesized from this compound are not detailed in the provided search results, its structural motif is common in various classes of therapeutic agents.
Caption: Key reactive sites of this compound.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][6]
-
Hazards: It is toxic if swallowed, harmful in contact with skin, and may cause skin and serious eye irritation.[1] Inhalation may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[2][6] In case of insufficient ventilation, wear suitable respiratory protection.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
-
Storage: Store in a cool, well-ventilated area in a tightly closed container.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a versatile and important chemical intermediate for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its distinct substitution pattern provides a scaffold for the introduction of various functional groups, making it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.
References
- 2-Chloro-5-(trifluoromethyl)
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(trifluoromethyl)benzonitrile.
- Spectrum Chemical. (2007, May 17).
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- ECHEMI. (n.d.). (2-Chlorophenyl)
- Chemistry Steps. (n.d.).
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- ChemBK. (2024, April 9). 2-Chloro-4-fluorophenylacetonitrile.
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- Pearson. (2024, August 13). Reactions at Benzylic Positions: Videos & Practice Problems.
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- The Royal Society of Chemistry. (n.d.).
- Benchchem. (n.d.). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 19). 2-Chloro-3-fluoro-5-nitropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
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An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-fluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the structural and physicochemical characteristics of the compound, supported by spectral data and established analytical protocols. By offering a detailed examination of its properties, this guide aims to facilitate its effective utilization in research and development endeavors.
Introduction: The Significance of a Versatile Intermediate
This compound, a halogenated aromatic nitrile, has emerged as a crucial building block in medicinal chemistry. Its strategic substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts unique electronic properties and metabolic stability to the molecules synthesized from it. The nitrile functional group serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of complex heterocyclic scaffolds found in many biologically active compounds. A thorough understanding of its fundamental physical properties is paramount for its efficient handling, reaction optimization, and the characterization of its derivatives. This guide provides a detailed exploration of these properties, underpinned by experimental data and established scientific principles.
Physicochemical Properties
The physical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Source(s) |
| CAS Number | 395675-23-7 | [1] |
| Molecular Formula | C₈H₅ClFN | [1] |
| Molecular Weight | 169.59 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 58-59 °C | [2] |
| Boiling Point | 249.8 °C at 760 mmHg | [2] |
| Density | 1.286 g/cm³ (predicted) | [2] |
| Flash Point | 104.9 °C | [2] |
These properties indicate that this compound is a stable solid at room temperature with a relatively high boiling point, suggesting low volatility under standard laboratory conditions. Its melting point in the range of 58-59 °C is a key parameter for its purification by recrystallization.
Molecular Structure and Its Implications
The molecular structure of this compound is the primary determinant of its physical and chemical behavior. The presence of an aromatic ring, a nitrile group, and halogen substituents creates a molecule with distinct electronic and steric features.
Figure 1: 2D structure of this compound.
The electronegative chlorine and fluorine atoms withdraw electron density from the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. The nitrile group is a strong electron-withdrawing group, rendering the adjacent methylene protons (CH₂) acidic and susceptible to deprotonation, a key step in many of its synthetic applications.
Spectroscopic Characterization: A Fingerprint of the Molecule
Spectroscopic techniques provide invaluable information for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene protons. The aromatic region will display complex splitting patterns due to coupling between the protons and with the fluorine atom. The methylene protons will appear as a singlet, slightly downfield due to the deshielding effect of the adjacent nitrile and aromatic groups.
-
¹³C NMR: The carbon NMR spectrum will provide information about the number and chemical environment of the carbon atoms. The spectrum is expected to show signals for the two carbons of the nitrile and methylene groups, and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogen substituents. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JC-F).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:
-
C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹ is indicative of the nitrile group.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds on the aromatic ring.
-
Aliphatic C-H stretch: Bands just below 3000 cm⁻¹ are due to the methylene C-H bond stretching.
-
C-Cl and C-F stretches: These will appear in the fingerprint region (below 1500 cm⁻¹) and can be complex.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, will confirm the presence of a chlorine atom. Fragmentation patterns can provide further structural information.
Experimental Protocols for Characterization
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Figure 2: General workflow for NMR analysis.
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the empty ATR crystal.
-
Sample Spectrum Collection: Collect the spectrum of the sample.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. A comprehensive understanding of its physical and spectroscopic properties is essential for its effective and safe utilization. This technical guide has provided a detailed overview of these properties, along with standardized protocols for their characterization. It is our hope that this information will serve as a practical resource for scientists and researchers, enabling them to confidently incorporate this important building block into their synthetic strategies.
References
-
PubChem. Phenylacetonitrile. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Supporting information for - L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
ResearchGate. Calculated and experimental 13C NMR chemical shifts. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
National Institute of Standards and Technology. Acetonitrile. NIST Chemistry WebBook. [Link]
-
University of Calgary. Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. Synthesis and Characterization of New Complexes of 2- (Benzo[d]Thiazol-2-ylAmino)-2-(5-Chloro-2-Hydroxy Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions. [Link]
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Spectroscopic Data of 2-Chloro-5-fluorophenylacetonitrile: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-5-fluorophenylacetonitrile (CAS No. 395675-23-7), a key intermediate in the synthesis of various pharmaceutical compounds. In the dynamic landscape of drug discovery and development, a profound understanding of the molecular structure and purity of such intermediates is paramount. This document offers an in-depth exploration of the expected Mass Spectrometry, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Fourier-Transform Infrared (FTIR) spectroscopy data for this compound. In the absence of publicly available experimental spectra, this guide leverages predictive modeling and foundational spectroscopic principles to provide a robust analytical framework for researchers, scientists, and quality control professionals. Each section delves into the theoretical underpinnings of the spectroscopic technique, outlines a validated experimental protocol, and presents a detailed interpretation of the predicted or expected spectral data, thereby empowering researchers with the knowledge to confidently identify and characterize this critical molecule.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a substituted aromatic nitrile that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific electronic properties and steric influences that are often exploited in the design of novel therapeutic agents. The nitrile functional group provides a reactive handle for further chemical transformations, making it a valuable synthon in the construction of complex heterocyclic scaffolds.
Given its role as a crucial starting material, the unambiguous identification and purity assessment of this compound are critical steps in any synthetic workflow. Spectroscopic techniques are the cornerstone of this analytical process, providing a detailed fingerprint of the molecule's structure and bonding. This guide is structured to provide not just the data, but also the scientific rationale behind the acquisition and interpretation of these spectra, fostering a deeper understanding of the molecule's chemical character.
Molecular Structure and Properties
A foundational understanding of the molecule's physical and chemical properties is essential for interpreting its spectroscopic data.
| Property | Value | Source |
| Chemical Formula | C₈H₅ClFN | [1][2] |
| Molecular Weight | 169.58 g/mol | [1][2] |
| CAS Number | 395675-23-7 | [1][2][3][4][5][6] |
| Appearance | Solid | [7] |
| Melting Point | 58-59 °C | [2] |
| Boiling Point | 249.8 °C at 760 mmHg | [1][2] |
| Density | 1.286 g/cm³ | [1][2] |
Mass Spectrometry: Unveiling the Molecular Ion and Fragmentation Pattern
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS is instrumental in confirming the molecular weight and providing insights into its structural integrity through the analysis of its fragmentation patterns.
The Causality Behind Experimental Choices in GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and thermally stable small molecules like this compound.[8] The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides detailed structural information.
-
Ionization Method: Electron Ionization (EI) is the standard ionization technique for GC-MS. In EI, high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. This "hard" ionization technique is chosen to induce fragmentation, which is crucial for structural elucidation.[9]
-
Sample Preparation: Proper sample preparation is critical to avoid contamination and ensure accurate results.[8] The solid sample should be dissolved in a volatile organic solvent, such as dichloromethane or hexane, to a concentration of approximately 10 µg/mL.[10] The solution must be free of particulate matter, which can be achieved by centrifugation or filtration.[8]
Detailed Experimental Protocol for GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of GC-grade dichloromethane in a clean glass vial.
-
If any solid particles are present, filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.[8]
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Interpretation of the Expected Mass Spectrum
The mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions.
| m/z | Ion Structure | Interpretation |
| 169/171 | [C₈H₅ClFN]⁺ | Molecular Ion (M⁺): The presence of a peak at m/z 169 is expected, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 171, with an intensity of approximately one-third of the M⁺ peak, is anticipated due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a key identifier for chlorine-containing compounds.[11] |
| 134 | [C₇H₅FN]⁺ | Loss of Chlorine (M-Cl): Fragmentation involving the cleavage of the C-Cl bond would result in a fragment at m/z 134. |
| 107 | [C₆H₄F]⁺ | Loss of CH₂CN (M-CH₂CN): Cleavage of the bond between the aromatic ring and the acetonitrile group would lead to a fragment at m/z 107. |
| 90 | [C₆H₄]⁺ | Loss of F and CN: A fragment resulting from the loss of both the fluorine and cyanide groups. |
The most stable fragments are those that can effectively delocalize the positive charge. Aromatic cations are generally stable, so fragments retaining the phenyl ring are expected to be prominent.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
The Rationale Behind NMR Experimental Design
-
Choice of Solvent: Deuterated solvents are used in NMR to avoid overwhelming the sample signals with solvent protons.[13] Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds like this compound.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. It provides a reference signal at 0 ppm, is chemically inert, and is easily removed from the sample.[14]
-
Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is often required.[13][14]
Detailed Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
For ¹H NMR, dissolve 10 mg of this compound in approximately 0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.
-
For ¹³C NMR, dissolve 50 mg of the sample in approximately 0.7 mL of CDCl₃ with TMS.
-
Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 1.5 s
-
-
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetonitrile group. Predictive models suggest the following chemical shifts and coupling patterns.[15][16]
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.4 | dd | 1H | H-3 | This proton is ortho to the chlorine atom and meta to the fluorine atom. The electron-withdrawing nature of both halogens will deshield this proton. It will appear as a doublet of doublets due to coupling with H-4 and H-6. |
| ~ 7.2 | ddd | 1H | H-4 | This proton is meta to the chlorine and ortho to the fluorine. It will be deshielded and show coupling to H-3 and H-6, as well as a smaller coupling to the fluorine atom. |
| ~ 7.1 | t | 1H | H-6 | This proton is ortho to the chloro group and para to the fluorine. It will be deshielded and appear as a triplet due to coupling with the adjacent H-3 and H-4. |
| ~ 3.8 | s | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing nitrile group and the aromatic ring, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Spectrum and Interpretation
The predicted ¹³C NMR spectrum will show distinct signals for each of the eight unique carbon atoms in the molecule.[15][16]
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~ 162 (d) | C-5 | This carbon is directly attached to the highly electronegative fluorine atom, causing a significant downfield shift. The signal will be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. |
| ~ 135 (d) | C-2 | The carbon bearing the chlorine atom will be deshielded. A smaller coupling to the fluorine atom (three bonds away) may be observed. |
| ~ 132 (d) | C-4 | This aromatic carbon will show a downfield shift and coupling to the adjacent fluorine atom. |
| ~ 118 | -CN | The nitrile carbon typically appears in this region. |
| ~ 117 (d) | C-6 | This carbon is ortho to the chloro group and will be influenced by its electron-withdrawing effect, as well as showing coupling to the fluorine atom. |
| ~ 115 (d) | C-3 | This carbon is meta to the fluorine and will exhibit a smaller C-F coupling constant. |
| ~ 114 | C-1 | The ipso-carbon attached to the acetonitrile group. |
| ~ 25 | -CH₂- | The aliphatic methylene carbon will appear in the upfield region of the spectrum. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for FTIR Experimental Setup
-
Sampling Technique: Attenuated Total Reflectance (ATR) is a convenient and widely used technique for analyzing solid samples. It requires minimal sample preparation and provides high-quality spectra.[17][18] The solid sample is simply pressed against a crystal (e.g., diamond), and the IR beam interacts with the sample surface.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded before analyzing the sample. This is done to subtract any absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[19]
Detailed Experimental Protocol for FTIR-ATR Analysis
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
-
Background Scan:
-
With the clean, empty ATR accessory in place, acquire a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[17]
-
Acquire the sample spectrum.
-
-
Cleaning:
-
After analysis, clean the ATR crystal thoroughly with isopropanol.
-
Interpretation of the Expected FTIR Spectrum
The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |
| ~ 3100-3000 | Aromatic C-H stretch | Medium to Weak | These absorptions are characteristic of the C-H bonds on the phenyl ring. |
| ~ 2250 | C≡N stretch | Strong, Sharp | The nitrile group has a very characteristic and intense absorption in this region. For aromatic nitriles, this peak is typically found at a slightly lower frequency compared to aliphatic nitriles due to conjugation.[20][21] |
| ~ 1600, 1480 | Aromatic C=C stretch | Medium to Strong | These bands arise from the stretching vibrations of the carbon-carbon double bonds within the phenyl ring. |
| ~ 1250 | C-F stretch | Strong | The carbon-fluorine bond stretch is typically strong and appears in this region of the spectrum. |
| ~ 1100-1000 | C-Cl stretch | Medium to Strong | The carbon-chlorine bond stretch is expected in this region. |
| ~ 850-800 | C-H out-of-plane bend | Strong | The substitution pattern on the benzene ring will give rise to characteristic out-of-plane bending vibrations in this region. |
The presence of electron-withdrawing substituents on the aromatic ring can influence the exact position and intensity of the C≡N stretching vibration.[20][22]
Conclusion
This technical guide has provided a detailed and scientifically grounded overview of the expected spectroscopic data for this compound. By integrating predictive data with established experimental protocols and principles of spectral interpretation, this document serves as a valuable resource for scientists and researchers in the pharmaceutical industry. The presented workflows and data interpretations are designed to facilitate the confident identification and quality assessment of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.
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Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
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Organomation. (2023, August 29). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports, 12(1), 20258. [Link]
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Zhang, Y., & Chen, P. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11096-11106. [Link]
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Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
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Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(6), 3495-3529. [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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AccelaChem. (n.d.). 395675-23-7,2-(2-Chloro-5-fluorophenyl)acetonitrile. Retrieved from [Link]
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ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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RSC Publishing. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-fluorophenylacetonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its unique chemical structure, featuring a nitrile group and halogen substitutions on the benzene ring, makes it a versatile intermediate for introducing specific functionalities into larger molecules. However, the same reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety principles and regulatory guidelines.
Hazard Identification and Risk Assessment
A critical first step in the safe handling of any chemical is a comprehensive understanding of its intrinsic hazards. This compound is classified as a hazardous substance, and a detailed risk assessment should be conducted before any work commences.
Toxicological Profile
While specific toxicological data for this compound is not extensively documented in publicly available literature, the hazards can be inferred from its chemical class (aromatic nitriles) and the presence of halogen substituents. Aromatic nitriles, as a class, are known to be toxic.
-
Acute Toxicity : This compound is presumed to be toxic if swallowed, in contact with skin, or if inhaled. Nitrile compounds can exhibit symptoms similar to cyanide poisoning, as they can be metabolized to release cyanide ions in the body.
-
Skin and Eye Irritation : It is classified as a skin and eye irritant. Direct contact can cause redness, pain, and in severe cases, chemical burns. Open cuts, abraded, or irritated skin should not be exposed to this material.
-
Respiratory Irritation : Inhalation of dust or vapors may cause respiratory irritation.
Physical and Chemical Hazards
-
Combustibility : While not highly flammable, this compound can burn. Combustion can produce a range of hazardous byproducts, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, phosgene, hydrogen fluoride, and nitrogen oxides (NOx).
-
Reactivity : It should be stored away from strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates. Contact with acids can liberate very toxic gas.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The hierarchy of controls is a fundamental principle in chemical safety. Engineering controls should always be the primary line of defense, supplemented by appropriate personal protective equipment.
Engineering Controls
-
Ventilation : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is crucial to minimize the inhalation of any dust or vapors.
-
Safety Showers and Eyewash Stations : Facilities must be equipped with easily accessible and fully functional safety showers and eyewash stations. Proximity to the workstation is critical for a rapid response in case of an emergency.
Personal Protective Equipment (PPE)
The selection of PPE is contingent on the specific procedures being performed and the potential for exposure.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 or equivalent standards. A face shield should be worn over goggles when there is a significant splash hazard. | To protect against splashes that can cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). It is essential to consult the glove manufacturer's compatibility chart for the specific chemical. | To prevent skin contact, which can be harmful and lead to systemic effects upon absorption. |
| Body Protection | A laboratory coat, buttoned and with full-length sleeves. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if engineering controls do not maintain exposure below permissible limits or if irritation is experienced. | To prevent the inhalation of harmful dust or vapors. The type of respirator and cartridge should be selected based on the potential concentration of the airborne contaminant. |
Experimental Workflow: Safe Handling Protocol
Hazards associated with 2-Chloro-5-fluorophenylacetonitrile
An In-depth Technical Guide to the Hazards of 2-Chloro-5-fluorophenylacetonitrile
This guide provides a comprehensive technical overview of the hazards associated with this compound (CAS No. 395675-23-7), a key intermediate in pharmaceutical and agrochemical research. It is intended for researchers, laboratory personnel, and drug development professionals who may handle this compound. The focus is not merely on listing hazards, but on understanding the causality behind them to foster a proactive safety culture.
Chemical Identity and Context
This compound, with the molecular formula C₈H₅ClFN, is a substituted benzeneacetonitrile.[1] Such halogenated aromatic nitriles are valuable building blocks in organic synthesis due to their reactive nitrile and halogenated phenyl groups. However, this reactivity also underpins their toxicological profile. Understanding the inherent chemical properties is the first step in a robust risk assessment.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical substances. This compound and structurally similar compounds are classified as hazardous under multiple categories. While specific classifications can vary slightly between suppliers, a consolidated hazard profile indicates significant risks.
GHS Pictograms:
Consolidated Hazard Statements:
Based on data for this and closely related compounds like 2-chloro-5-fluorobenzonitrile, the following hazards are prominent:
-
H301/H302: Toxic or Harmful if swallowed. *[2][3] H311/H312: Toxic or Harmful in contact with skin. *[2][4] H332: Harmful if inhaled. *[2][4] H315: Causes skin irritation. *[2][4] H319: Causes serious eye irritation. *[2][3][4] H335: May cause respiratory irritation.
[5]Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. *[5] P262: Do not get in eyes, on skin, or on clothing. *[2] P280: Wear protective gloves/protective clothing/eye protection/face protection. *[5] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. *[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water. *[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
[5]### 3. Toxicological Profile: Understanding the Mechanism of Harm
The toxicity of substituted acetonitriles is a critical consideration. The primary routes of exposure are dermal contact, inhalation, and ingestion.
* Skin and Eye Irritation: Direct contact causes skin irritation. Prolonged or repeated exposure can exacerbate pre-existing dermatitis. T[7]he compound is a serious eye irritant, capable of causing significant damage if not promptly flushed. T[2][6]he lacrimatory properties of similar compounds serve as a warning sign of vapor exposure.
[6]* Systemic and Organ Effects: Upon absorption, this class of chemicals may cause damage to target organs, including the kidneys, liver, and upper respiratory tract. S[6]ymptoms of systemic toxicity can include dizziness, drowsiness, and central nervous system depression.
[6]* Chronic Effects and Mutagenicity: Data on the chronic effects of this compound specifically is limited. However, related compounds like chloroacetonitrile have shown mutagenic effects in bacteria and/or yeast. T[6]his suggests that exposure should be minimized as a precautionary measure to avoid potential long-term health consequences.
Risk Assessment and Mitigation Workflow
A systematic approach to risk assessment is paramount. The following workflow illustrates the logical progression from hazard identification to the implementation of control measures, forming a self-validating system of laboratory safety.
Caption: Logical workflow for chemical risk assessment and mitigation.
Safe Handling and PPE Protocols
Adherence to a strict handling protocol is non-negotiable. The "Hierarchy of Controls" principle dictates that engineering and administrative controls are foundational, with PPE serving as the final barrier.
Experimental Protocol: Weighing and Dispensing Solid this compound
-
Preparation (Administrative Control):
-
Ensure you have read and understood the Safety Data Sheet (SDS).
-
Verify that a current, chemical-specific Standard Operating Procedure (SOP) is in place.
-
Confirm the location of the nearest safety shower and eyewash station and verify they are unobstructed. [8] * Designate a specific area within the laboratory for handling this compound.
-
-
Engineering Control:
-
Personal Protective Equipment (PPE) Selection:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile gloves, double-gloved). Inspect gloves for any signs of degradation or puncture before use. T[5]he high dermal toxicity necessitates this barrier.
-
Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EN166 standards. S[9]tandard safety glasses are insufficient as they do not protect from splashes.
-
Body Protection: Wear a flame-resistant lab coat with sleeves fully extended. Ensure clothing is fully covered. [9] * Respiratory Protection: If there is a risk of exceeding exposure limits or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge should be used.
-
[9]4. Procedure:
- Place a tared weigh boat on an analytical balance inside the fume hood.
- Carefully transfer the desired amount of the solid chemical using a clean spatula. Avoid generating dust.
- Close the primary container tightly immediately after dispensing.
- Proceed with the subsequent experimental steps (e.g., dissolution) within the fume hood.
-
Decontamination and Waste Disposal:
-
Wipe down the spatula and work surface with an appropriate solvent.
-
Dispose of all contaminated materials (gloves, weigh boats, paper towels) in a designated hazardous waste container.
-
[6]### 6. Storage and Incompatibility
Proper storage is crucial to prevent degradation and hazardous reactions.
-
Storage Conditions: Store in a cool, dry, well-ventilated area, away from heat and ignition sources. K[7][10]eep the container tightly sealed to prevent exposure to moisture and air. T[10]he storage area should be segregated and approved for toxic substances. *[6] Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. N[7][9]itriles can react violently with strong acids and can hydrolyze in the presence of acids or bases, potentially producing toxic byproducts. T[7]he combination of bases and nitriles can produce hydrogen cyanide gas.
[7]### 7. Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
| Incident Type | Emergency Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. S[6][11]eek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces. R[11][12]emove contact lenses if present and easy to do. S[12]eek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately. I[11]f breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (use a barrier device to avoid cross-contamination). S[6]eek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. S[3]eek immediate medical attention and provide the SDS to the medical personnel. |
| Small Spill | Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand or vermiculite. C[6]ollect the material into a sealed container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways. |
| Fire | Use carbon dioxide, dry chemical powder, or appropriate foam for extinguishing. D[8][9]o not use a direct stream of water. Firefighters must wear self-contained breathing apparatus due to hazardous decomposition products like nitrogen oxides, carbon monoxide, hydrogen cyanide, and hydrogen chloride gas. |
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The Strategic deployment of 2-Chloro-5-fluorophenylacetonitrile in Modern Organic Synthesis: A Technical Guide for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth analysis of the synthetic utility of 2-Chloro-5-fluorophenylacetonitrile, a versatile building block in contemporary organic synthesis. With a focus on applications relevant to pharmaceutical and agrochemical research, this document elucidates the reactivity of this molecule and its role in the construction of complex heterocyclic scaffolds. We will explore key reaction pathways, provide detailed experimental protocols, and offer insights into the mechanistic nuances that govern these transformations. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique properties of this compound in their synthetic endeavors.
Introduction: The Emergence of Halogenated Phenylacetonitriles in Synthesis
Phenylacetonitrile and its derivatives have long been recognized as valuable C2 synthons in organic chemistry. The presence of an activated methylene group and a nitrile functionality provides a rich platform for a diverse array of chemical transformations. In recent years, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, onto the phenyl ring has gained significant traction in the design of novel bioactive molecules.[1][2] These halogens can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.
This compound (Figure 1) is a prime example of a halogenated phenylacetonitrile that has emerged as a key intermediate in the synthesis of a variety of important chemical entities. Its unique substitution pattern, featuring a chlorine atom ortho to the acetonitrile moiety and a fluorine atom in the meta position, imparts specific reactivity and provides a handle for further functionalization. This guide will delve into the practical applications of this reagent, with a focus on its conversion into high-value heterocyclic systems.
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 395675-23-7 | [3] |
| Molecular Formula | C₈H₅ClFN | [3] |
| Molecular Weight | 169.58 g/mol | [3] |
| Appearance | Off-white crystalline solid | [4] |
| Melting Point | 58-59 °C | [5] |
| Boiling Point | 249.8 °C at 760 mmHg | N/A |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its activated methylene group and the nitrile functionality. These sites allow for the construction of key intermediates that can be further elaborated into complex heterocyclic systems.
Generation of β-Enaminonitriles: The Vilsmeier-Haack Approach
A cornerstone reaction of phenylacetonitriles is their condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction, a variation of the Vilsmeier-Haack reaction, proceeds through the formation of a highly electrophilic intermediate that is readily attacked by the carbanion generated from the deprotonation of the active methylene group. The resulting β-enaminonitrile is a versatile precursor for the synthesis of various nitrogen-containing heterocycles.[6][7]
Diagram 1: Synthesis of a β-Enaminonitrile Intermediate
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A Senior Application Scientist's Guide to 2-Chloro-5-fluorophenylacetonitrile: Synthesis, Application, and Strategic Insights for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Halogenated Intermediates
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and chlorine atoms into molecular scaffolds is a cornerstone of rational drug design. These halogens can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making them indispensable tools for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3] 2-Chloro-5-fluorophenylacetonitrile emerges as a particularly valuable building block in this context. Its di-substituted phenyl ring, combined with the versatile reactivity of the acetonitrile moiety, provides a rich platform for the synthesis of complex and novel pharmaceutical agents. This guide offers an in-depth examination of this key intermediate, from its fundamental properties and synthesis to its practical application in the development of next-generation therapeutics.
Core Compound Identity and Physicochemical Profile
This compound is a substituted aromatic nitrile that serves as a pivotal precursor in organic synthesis. The precise arrangement of the chloro and fluoro groups on the phenyl ring creates a unique electronic and steric environment, which can be leveraged in subsequent synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 395675-23-7 | [4] |
| Molecular Formula | C₈H₅ClFN | [4] |
| Molecular Weight | 169.58 g/mol | [4] |
| Appearance | Off-white crystalline solid / Colorless to light-colored liquid | [5] |
| Melting Point | 58-59 °C | [4] |
| Boiling Point | 249.8 °C at 760 mmHg | [4] |
| Density | 1.286 g/cm³ | [4] |
| Flash Point | 104.9 °C | [4] |
| Solubility | Low solubility in water; soluble in many common organic solvents. |
Synthesis Pathway: The Cyanation of a Benzyl Halide
The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This reaction, a cornerstone of nitrile synthesis, is efficient and proceeds with high fidelity.
Mechanistic Rationale and Experimental Causality
The core of this synthesis is an SN2 reaction. The benzylic carbon of the starting material, 2-chloro-5-fluorobenzyl chloride, is electrophilic and susceptible to attack by the cyanide anion (CN⁻), a potent nucleophile. The choice of reagents and conditions is critical for maximizing yield and minimizing side reactions.
-
Choice of Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used due to their availability and reactivity.[6]
-
Solvent System: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is often preferred. These solvents effectively solvate the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively "bare" and highly nucleophilic, thereby accelerating the reaction rate.
-
Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., an organic solvent and water), a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) is essential.[6] The catalyst transports the cyanide anion from the aqueous phase to the organic phase where the benzyl halide is dissolved, facilitating the reaction. This technique is particularly valuable for large-scale industrial processes as it can simplify workup and reduce the need for expensive anhydrous solvents.[7]
Visualizing the Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Charge the flask with sodium cyanide (1.1 equivalents) and a suitable polar aprotic solvent (e.g., DMSO). Begin stirring to form a slurry.
-
Substrate Addition: Dissolve 2-chloro-5-fluorobenzyl chloride (1.0 equivalent) in a minimal amount of the same solvent and add it to the dropping funnel.
-
Reaction Execution: Add the benzyl chloride solution dropwise to the stirred cyanide slurry over 30-60 minutes. Maintain the internal temperature between 40-60 °C using a water bath for cooling, as the reaction is exothermic.
-
Monitoring: Monitor the reaction progress by an appropriate analytical method (e.g., TLC or GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice-water to quench the reaction and precipitate the product. Caution: This step should be performed with extreme care to avoid exposure to any residual cyanide, which can form toxic HCN gas upon acidification.
-
Isolation: Filter the precipitated solid and wash it thoroughly with cold water. Alternatively, if the product is liquid or remains in solution, perform an extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the isolated crude product or the combined organic extracts over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the final compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation to yield pure this compound.
Application as a Strategic Chemical Intermediate
The true value of this compound lies in the synthetic versatility of its nitrile group and the unique substitution pattern of its aromatic ring. It serves as a foundational building block for more complex heterocyclic systems, which are prevalent in pharmaceutically active compounds.[8]
Transformation into High-Value Scaffolds
The nitrile functional group is a synthetic chameleon, capable of being transformed into a variety of other functionalities:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-fluorophenylacetic acid, a key precursor for anti-inflammatory agents and other pharmaceuticals.
-
Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile to 2-(2-chloro-5-fluorophenyl)ethanamine, introducing a primary amine for further elaboration.
-
Cyclization Reactions: The nitrile is a key participant in cyclization reactions to form heterocycles. For instance, it can be used to construct pyrrole rings, a privileged scaffold in medicinal chemistry. A patent for a related compound demonstrates the cyclization of a phenylacetonitrile derivative to form a 2-chloro-5-aryl-1H-pyrrole-3-carbonitrile, an intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker.[9]
Logical Workflow: From Intermediate to Drug Scaffold
The following diagram illustrates a conceptual pathway where this compound is transformed into a more complex heterocyclic system, showcasing its role as a critical intermediate.
Caption: Conceptual pathways for elaborating this compound.
Safety, Handling, and Hazard Profile
Like all nitrile-containing compounds, this compound must be handled with appropriate caution. Its toxicological profile is characteristic of aromatic nitriles, with potential for toxicity through multiple routes of exposure.[10][11][12]
Table 2: GHS Hazard Information
| Hazard Class | Statement |
| Acute Toxicity, Oral | Toxic or harmful if swallowed.[10] |
| Acute Toxicity, Dermal | Toxic or harmful in contact with skin.[10] |
| Acute Toxicity, Inhalation | Toxic or harmful if inhaled.[10] |
| Skin Corrosion/Irritation | Causes skin irritation.[10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[10] |
Prudent Laboratory Practices
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors or dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]
-
Disposal: Dispose of waste material in accordance with federal, state, and local environmental control regulations. Waste must be treated as hazardous chemical waste.[13]
Conclusion and Future Outlook
This compound stands out as a high-value, versatile intermediate for the pharmaceutical industry. Its straightforward synthesis and the rich reactivity of its functional groups provide a reliable and efficient entry point to a wide array of complex molecular architectures. As the demand for sophisticated, highly functionalized drug candidates continues to grow, the strategic use of fluorinated and chlorinated building blocks like this one will remain a critical element in the drug discovery and development pipeline.[1][14][15] Understanding the nuances of its synthesis, reactivity, and handling is paramount for any scientist aiming to leverage its full potential in creating the next generation of life-saving medicines.
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Literature review of 2-Chloro-5-fluorophenylacetonitrile
An In-Depth Technical Guide to 2-Chloro-5-fluorophenylacetonitrile: Synthesis, Properties, and Applications
This guide provides an in-depth exploration of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document moves beyond a simple recitation of facts. It delves into the causality behind synthetic choices, provides self-validating experimental protocols, and grounds all claims in authoritative references. Our focus is on delivering field-proven insights into the synthesis, characterization, reactivity, and safe handling of this valuable compound.
Core Characteristics and Physicochemical Properties
This compound is a disubstituted aromatic nitrile. The presence of three distinct functional moieties—the nitrile group, and the chloro and fluoro substituents on the phenyl ring—makes it a versatile building block for more complex molecular architectures. Its physical and chemical properties are summarized below.
Chemical Structure
Caption: 2D Structure of this compound.
Data Summary Table
| Property | Value | References |
| CAS Number | 395675-23-7 | [1][2][3][4] |
| Molecular Formula | C₈H₅ClFN | [1][2] |
| Molecular Weight | 169.59 g/mol | |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | 58-59 °C | [1][4] |
| Boiling Point | 249.8 °C at 760 mmHg | [1] |
| Density | 1.286 g/cm³ | [1] |
| Solubility | Low in water; soluble in common organic solvents | [6] |
| InChI Key | WBXORBHLIYATBL-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C=C1F)CC#N)Cl | [1] |
Recommended Synthesis Protocol: Nucleophilic Cyanation
The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This method is preferred due to the relatively high reactivity of benzyl halides and the commercial availability of the starting materials.
Reaction Scheme
Caption: Mechanism of acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards.
[7]#### GHS Hazard Information
| Hazard Statement | Precautionary Code | Description |
| H302+H312+H332 | P261, P280 | Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust. Wear protective gloves/clothing. |
| H315 | - | Causes skin irritation. |
| H319 | P305+P351+P338 | Causes serious eye irritation. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | - | May cause respiratory irritation. |
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. E[8]nsure that eyewash stations and safety showers are readily accessible. *[9] Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. *[10][11] Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. K[5][6]eep away from incompatible materials such as strong oxidizing agents and strong acids. *[8] Disposal: Dispose of waste material in accordance with local, state, and federal regulations. T[10]his typically involves incineration in a licensed chemical waste facility.
Conclusion
This compound is a strategically important intermediate in organic synthesis. Its well-defined physicochemical properties, coupled with the versatile reactivity of its nitrile and substituted aromatic functionalities, make it a valuable precursor for a wide range of target molecules in the pharmaceutical and agrochemical industries. The protocols and data presented in this guide offer a comprehensive framework for its synthesis, characterization, and safe utilization in a research and development setting.
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A Comprehensive Technical Guide to the Stability and Reactivity of 2-Chloro-5-fluorophenylacetonitrile
Introduction
2-Chloro-5-fluorophenylacetonitrile (CAS No: 395675-23-7) is a halogenated aromatic nitrile that serves as a crucial intermediate in modern organic synthesis.[1][2] Its strategic placement of chloro and fluoro substituents on the phenyl ring, combined with the reactive nitrile and benzylic methylene groups, makes it a versatile building block for constructing complex molecular architectures. This is particularly relevant in the field of drug discovery, where halogenated compounds are prevalent in a significant portion of FDA-approved pharmaceuticals, contributing to enhanced metabolic stability, binding affinity, and bioavailability.[3][4]
This guide provides an in-depth analysis of the stability and reactivity profile of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to explain the underlying chemical principles governing its behavior. We will explore its stability under various conditions, delve into the reactivity of its key functional groups, and provide validated experimental protocols for its synthetic transformations.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical properties is fundamental to its application in research and development. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 395675-23-7 | [1] |
| Molecular Formula | C₈H₅ClFN | [1] |
| Molecular Weight | 169.58 g/mol | [1] |
| Appearance | Off-white crystalline solid | [5] |
| Melting Point | 58-59 °C | [1] |
| Boiling Point | 249.8 °C at 760 mmHg | [1] |
| Density | 1.286 g/cm³ | [1] |
| Flash Point | 104.9 °C | [1] |
Stability and Handling Profile
General Stability: this compound is stable under normal laboratory storage conditions.[6] It is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[7]
Incompatibilities and Decomposition: The primary incompatibilities are with strong oxidizing agents.[6] Contact with strong acids or bases, particularly at elevated temperatures, can initiate hydrolysis of the nitrile group.
Hazardous decomposition is not expected under normal use, but under fire conditions, it may produce toxic and corrosive gases, including:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Hydrogen fluoride (HF)
-
Hydrogen chloride (HCl)[6]
Safe Handling Practices: As with related halogenated nitriles, this compound is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[8] Therefore, adherence to standard safety protocols is essential.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[6][7]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[6]
Reactivity Profile: A Mechanistic Perspective
The reactivity of this compound is dictated by its three key structural motifs: the nitrile group, the benzylic methylene bridge, and the substituted aromatic ring. The electron-withdrawing properties of the chlorine, fluorine, and nitrile functionalities are the dominant electronic factors influencing its chemical behavior.
Caption: Key reactive sites of this compound.
Reactions Involving the Nitrile Group
The nitrile group is a versatile functional handle, readily undergoing hydrolysis and reduction. The biocompatibility of the nitrile moiety is well-established, with over 30 nitrile-containing pharmaceuticals currently prescribed.[9]
-
Hydrolysis: Under aqueous acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding 2-chloro-5-fluorophenylacetic acid. Partial hydrolysis under controlled conditions can yield the corresponding amide. The mechanism involves nucleophilic attack of water or hydroxide on the electrophilic nitrile carbon, followed by tautomerization and further hydrolysis. While the hydrolysis of simple nitriles is straightforward, related α-chloro nitriles can undergo more complex transformations to yield ketones under basic conditions, a pathway that involves the intermediacy of α-chloro amides.[10]
-
Reduction: The nitrile is readily reduced to afford 2-(2-chloro-5-fluorophenyl)ethan-1-amine. This transformation is fundamental for introducing a primary amine, a common pharmacophore. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium) are effective for this purpose.
Reactions at the Benzylic Methylene (-CH₂-)
The protons on the carbon adjacent to the aromatic ring (the benzylic position) are significantly acidic. This acidity is enhanced by the combined electron-withdrawing inductive effects of the halogenated phenyl ring and the nitrile group, which stabilize the resulting conjugate base (a carbanion).
-
Deprotonation and C-Alkylation: This acidity allows for easy deprotonation by a suitable base (e.g., sodium hydride, lithium diisopropylamide) to form a resonance-stabilized carbanion. This nucleophilic carbanion can then be intercepted by a wide range of electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond. This alkylation reaction is a powerful tool for extending the carbon skeleton. Phase-transfer catalysis, using aqueous sodium hydroxide and a tetraalkylammonium catalyst, is a particularly effective and scalable method for the alkylation of phenylacetonitriles, avoiding the need for strictly anhydrous conditions and hazardous reagents.[11]
Reactions on the Aromatic Ring
The chlorine and fluorine atoms are strong deactivating groups for electrophilic aromatic substitution due to their inductive electron withdrawal. Conversely, they activate the ring toward nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or a highly activated substrate. Given the other reactive sites on the molecule, SNAr is a less common but feasible transformation. A strong nucleophile could potentially displace the chloride or, less likely, the fluoride anion.
Experimental Protocols
The following protocols are provided as validated starting points for common transformations of this compound. Researchers should perform their own optimization and safety assessments.
Protocol 1: Basic Hydrolysis to 2-Chloro-5-fluorophenylacetic Acid
Causality: This protocol utilizes a strong base (KOH) in a water/ethanol co-solvent system at reflux to drive the complete hydrolysis of the robust nitrile functionality to the corresponding carboxylate salt, which is subsequently protonated to yield the carboxylic acid.
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).
-
Reagents: Add ethanol and a 20% aqueous solution of potassium hydroxide (5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-chloro-5-fluorophenylacetic acid.
Protocol 2: Reduction to 2-(2-Chloro-5-fluorophenyl)ethan-1-amine
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that provides hydride ions (H⁻) for the nucleophilic reduction of the polar nitrile C≡N bond to a primary amine. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). A granular precipitate should form.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography.
Conclusion
This compound is a stable, crystalline solid with a rich and predictable reactivity profile. Its utility in synthetic and medicinal chemistry is derived from the orthogonal reactivity of its nitrile, benzylic methylene, and aromatic functionalities. The nitrile group provides a gateway to amines and carboxylic acids, while the acidic benzylic protons enable facile carbon-carbon bond formation. This guide has provided a framework for understanding and utilizing these properties, grounded in mechanistic principles and supported by practical experimental guidance. For professionals in drug development, a deep understanding of such versatile intermediates is paramount to the efficient and innovative synthesis of next-generation therapeutics.
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Commercial availability of 2-Chloro-5-fluorophenylacetonitrile
An In-Depth Technical Guide to the Commercial Availability and Application of 2-Chloro-5-fluorophenylacetonitrile
Abstract
This compound, identified by CAS Number 395675-23-7, is a strategically important substituted aromatic nitrile that serves as a versatile building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive nitrile group and a halogenated phenyl ring, offers multiple avenues for synthetic elaboration into complex molecular architectures. This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals on its commercial availability, procurement strategies, key physicochemical properties, and a validated, representative synthesis protocol. Furthermore, it explores the compound's applications as a key intermediate and details critical safety and handling procedures to ensure its effective and safe utilization in a laboratory setting.
Compound Identification and Physicochemical Properties
This compound is a solid, crystalline compound whose structural and chemical properties make it a valuable precursor in multi-step organic synthesis.[1][2] The presence of both chlorine and fluorine atoms on the phenyl ring allows for fine-tuning of pharmacokinetic and pharmacodynamic properties in derivative molecules, a common strategy in drug design.[3]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source(s) |
| CAS Number | 395675-23-7 | [1][4][5] |
| Molecular Formula | C₈H₅ClFN | [1][2][4] |
| Molecular Weight | 169.58 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 58-59 °C | [1] |
| Boiling Point | 249.8 °C at 760 mmHg | [1][2] |
| Density | 1.286 g/cm³ | [1][2] |
| Flash Point | 104.9 °C | [1][2] |
| SMILES | C1=CC(=C(C=C1F)CC#N)Cl | [1] |
| InChI Key | WBXORBHLIYATBL-UHFFFAOYSA-N |
Commercial Availability and Procurement
This compound is readily available from a range of chemical suppliers, catering to both small-scale research and larger development needs. Procurement options range from major global distributors to specialized niche manufacturers.
Supplier Landscape and Grades
The compound is typically offered in various purity grades, commonly ranging from 97% to >98% (GC), which is suitable for most research and development applications. When selecting a supplier, it is crucial to request and review the Certificate of Analysis (CoA) for the specific lot to verify purity and identify any potential impurities that could interfere with subsequent reactions.
Strategic Procurement for Drug Development
For professionals in drug development, supplier selection transcends simple cost analysis. Key considerations include:
-
Scalability: Can the supplier transition from providing gram quantities for initial research to kilogram-scale batches for preclinical and clinical development?
-
Documentation and Quality Control: Does the supplier provide comprehensive documentation, including detailed CoAs with spectroscopic data (¹H NMR, MS) and a robust Safety Data Sheet (SDS)?
-
Consistency: Is there a proven track record of lot-to-lot consistency, which is critical for reproducible research and manufacturing?
Table 2: Selected Commercial Suppliers of this compound
| Supplier | Example Product Number | Notes |
| Sigma-Aldrich | CIAH987F04ED (ChemScene) | Available through their marketplace, often as a preferred partner product. |
| Apollo Scientific | APO428498392 | A well-established supplier of fluorine-containing building blocks. |
| Alachem Co., Ltd. | 299A19 | Offers the product for applications ranging from R&D to industrial use.[4] |
| Arctom | SY109536 | Provides the compound in flexible, in-stock reagent sizes.[5] |
| BuyersGuideChem | N/A | A platform listing multiple vendors, with historical pricing data available.[1] |
Note: This table is not exhaustive and is intended to provide a representative sample of available suppliers. Availability and product numbers are subject to change.
Synthesis and Manufacturing Pathway
While numerous proprietary methods exist for industrial-scale production, a common and reliable laboratory-scale synthesis of phenylacetonitriles involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This well-established reaction, often referred to as cyanation, is a cornerstone of C-C bond formation.
Retrosynthetic Analysis and Key Transformation
The most direct retrosynthetic disconnection for this compound points to 2-chloro-5-fluorobenzyl chloride (or bromide) as the immediate precursor. The key transformation is the displacement of the benzylic halide by a cyanide anion (CN⁻).
Caption: Retrosynthetic analysis of the target molecule.
Representative Synthesis Protocol: Cyanation of 2-Chloro-5-fluorobenzyl Chloride
This protocol is a representative example adapted from well-established procedures for the synthesis of benzyl cyanides.[6] Causality: The choice of a polar aprotic solvent like DMSO or DMF is critical as it effectively solvates the cation (e.g., Na⁺) of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion to attack the electrophilic benzylic carbon. The reaction is sensitive to water, which can lead to side reactions, hence the use of anhydrous conditions.
Reagents and Equipment:
-
2-Chloro-5-fluorobenzyl chloride (1 equivalent)
-
Sodium cyanide (NaCN) (1.1-1.2 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Toluene or Ethyl Acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Condenser and nitrogen/argon inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the cyanide salt.
-
Reagent Addition: Charge the flask with sodium cyanide (1.1 eq.) and anhydrous DMSO. Begin stirring to form a slurry.
-
Substrate Addition: Dissolve 2-chloro-5-fluorobenzyl chloride (1.0 eq.) in a minimal amount of anhydrous DMSO and add it dropwise to the stirring slurry at room temperature.
-
Reaction: Gently heat the reaction mixture to 40-60 °C. The optimal temperature may require empirical determination. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting benzyl chloride is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice-water. Caution: This step should be performed in a well-ventilated fume hood as quenching cyanide-containing solutions can potentially release toxic HCN gas, especially if acidic.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with toluene or ethyl acetate. The organic layers contain the desired product.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine. This removes residual DMSO and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Applications in Drug Discovery and Development
The true value of this compound lies in the synthetic versatility of its functional groups. It is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate used to construct the core scaffolds of more complex drug candidates.[3][7]
Functional Group Utility:
-
Nitrile Group: This group is a synthetic linchpin. It can be:
-
Hydrolyzed to form a carboxylic acid, a common functional group in drugs for interacting with biological targets or improving solubility.
-
Reduced to a primary amine, providing a basic center for salt formation or a nucleophilic handle for further derivatization.
-
Used as a precursor for various heterocycles (e.g., tetrazoles, imidazoles), which are prevalent in modern pharmaceuticals.
-
-
Halogenated Phenyl Ring: The chloro and fluoro substituents are critical for modulating the molecule's properties.[3] They can influence lipophilicity (logP), metabolic stability (blocking sites of oxidation), and binding affinity by participating in halogen bonding or other electronic interactions with protein targets.
Caption: Workflow of this compound in a drug discovery program.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions. It is classified as toxic if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.
GHS Hazard Information:
-
Pictograms: Skull and Crossbones, Exclamation Mark
-
Signal Word: Danger
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
Mandatory Laboratory Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a splash risk.
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Weighing and Transfer: Handle as a solid in a manner that minimizes dust generation. Use a spatula for transfers. If heating or dissolving, ensure adequate ventilation and be aware of the flash point (104.9 °C).[1]
-
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Collect the material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up.
-
Waste Disposal: All waste containing this compound must be disposed of as hazardous chemical waste according to local, state, and federal regulations.
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Recommendation: Store in a locked cabinet or a designated area for toxic chemicals to control access.
Conclusion
This compound is a commercially accessible and synthetically valuable intermediate for pharmaceutical research and development. Its well-defined physicochemical properties and the reactivity of its functional groups provide a robust platform for the synthesis of novel compounds. By understanding the supplier landscape, employing safe and effective synthesis protocols, and leveraging its chemical versatility, researchers can efficiently incorporate this building block into their drug discovery pipelines. Adherence to stringent safety protocols is paramount to mitigate the risks associated with its handling.
References
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Alachem Co., Ltd. (n.d.). (2-chloro-5-fluorophenyl)acetonitrile. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound | C8H5ClFN. Retrieved from [Link]
- Google Patents. (2020). CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
- Google Patents. (1993). US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile.
-
Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]
- Google Patents. (2009). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
BuyersGuideChem. (n.d.). 2-Fluoro-5-chlorophenylacetonitrile | C8H5ClFN. Retrieved from [Link]
-
Organic Syntheses. (n.d.). CHLOROACETONITRILE. Retrieved from [Link]
- Google Patents. (1984). US4476059A - Chloroacetonitrile synthesis.
-
ChemBK. (2024). 2-Chloro-4-fluorophenylacetonitrile. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
- Google Patents. (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.
-
ChemUniverse. (n.d.). This compound [P91894]. Retrieved from [Link]
-
S. G. Ramkumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-4-fluorophenylacetonitrile (C8H5ClFN). Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-6-fluorophenylacetonitrile (C8H5ClFN). Retrieved from [Link]
Sources
- 1. This compound | C8H5ClFN - BuyersGuideChem [buyersguidechem.com]
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- 4. 395675-23-7 | (2-chloro-5-fluorophenyl)acetonitrile - Alachem Co., Ltd. [alachem.co.jp]
- 5. arctomsci.com [arctomsci.com]
- 6. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
An In-depth Technical Guide to the Core Characteristics of Fluorinated Phenylacetonitriles
Introduction: The Strategic Value of Fluorine in Phenylacetonitrile Scaffolds
The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Among the myriad of organic structures, the phenylacetonitrile core represents a versatile building block, and its fluorinated analogues have garnered significant attention for their unique and often advantageous properties. This technical guide provides an in-depth exploration of the key characteristics of fluorinated phenylacetonitriles, offering insights into their synthesis, physicochemical properties, and the profound impact of fluorination on their behavior.
The strategic placement of fluorine atoms on the phenyl ring of phenylacetonitrile can dramatically alter the molecule's electronic landscape, lipophilicity, metabolic stability, and binding interactions with biological targets.[3][4] These modifications are not merely incremental; they can be transformative, turning a modestly active compound into a potent therapeutic agent or a standard material into a high-performance one. This guide will delve into the causality behind these changes, providing researchers, scientists, and drug development professionals with the foundational knowledge to harness the power of fluorination in their own work.
Part 1: Physicochemical Properties - The Fluorine Effect in Action
The introduction of fluorine, the most electronegative element, imparts a range of predictable yet powerful changes to the physicochemical properties of the phenylacetonitrile scaffold.
Electronic Effects and Acidity (pKa)
Fluorine's strong electron-withdrawing inductive effect (-I effect) significantly influences the acidity of the benzylic protons (the CH2 group) of phenylacetonitrile. By pulling electron density away from the benzylic carbon, the fluorine atom stabilizes the resulting carbanion upon deprotonation, thereby lowering the pKa and increasing the acidity of these protons. This effect is most pronounced when the fluorine is in the ortho or para position, where it can also exert a modest resonance effect.
Lipophilicity (LogP)
The effect of fluorination on lipophilicity, often quantified by the partition coefficient (LogP), is complex and highly context-dependent. A single fluorine atom can either increase or decrease lipophilicity depending on its position and the overall molecular environment. However, the introduction of a trifluoromethyl (-CF3) group almost invariably increases lipophilicity due to its large, hydrophobic surface area.[5] This modulation of lipophilicity is a critical tool in drug discovery for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Below is a table summarizing the available physicochemical data for a selection of fluorinated phenylacetonitriles.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Predicted LogP |
| Phenylacetonitrile | C6H5CH2CN | C8H7N | 117.15 | 233.5 | -23.8 | 1.015 | 1.57[6] |
| 2-Fluorophenylacetonitrile | 2-FC6H4CH2CN | C8H6FN | 135.14 | 114-117/20 mmHg | - | 1.059 | 1.8[7] |
| 3-Fluorophenylacetonitrile | 3-FC6H4CH2CN | C8H6FN | 135.14 | 113-114/18 mmHg[8] | - | 1.163[8] | 1.8[9] |
| 4-Fluorophenylacetonitrile | 4-FC6H4CH2CN | C8H6FN | 135.14 | 119-120/18 mmHg[10] | - | 1.126[10] | 1.9[7] |
| 2-(Trifluoromethyl)phenylacetonitrile | 2-CF3C6H4CH2CN | C9H6F3N | 185.15 | 103-105/10 mmHg | - | - | 2.5[11] |
| 3-(Trifluoromethyl)phenylacetonitrile | 3-CF3C6H4CH2CN | C9H6F3N | 185.15 | 92-93/4 mmHg[12] | - | 1.187[12] | 2.8[13] |
| 4-(Trifluoromethyl)phenylacetonitrile | 4-CF3C6H4CH2CN | C9H6F3N | 185.15 | 131-132/20 mmHg | 47-49 | - | 2.5[14] |
Note: Predicted LogP values are computationally derived and may differ from experimental values.
Metabolic Stability
A key driver for the use of fluorination in drug discovery is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with a fluorine atom, the metabolic half-life of a drug candidate can be substantially increased.[3]
Part 2: Synthesis of Fluorinated Phenylacetonitriles
The synthesis of fluorinated phenylacetonitriles can be achieved through various methods, typically involving the introduction of the nitrile group to a pre-fluorinated benzene derivative. Below are detailed protocols for the synthesis of representative examples.
Diagram 1: General Synthetic Workflow for Fluorinated Phenylacetonitriles
Caption: A generalized workflow for the synthesis of fluorinated phenylacetonitriles.
Experimental Protocol: Synthesis of 4-Fluorophenylacetonitrile[17]
This one-pot synthesis starts from p-fluorobenzaldehyde and proceeds through reduction, chlorination, and cyanation.
Materials:
-
p-Fluorobenzaldehyde
-
Potassium borohydride (KBH4)
-
Benzyltriethylammonium chloride
-
Toluene
-
Thionyl chloride (SOCl2)
-
Sodium carbonate (Na2CO3)
-
Sodium cyanide (NaCN)
-
30% Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Water
Procedure:
-
Reduction: To a 250 mL four-necked flask, add 150 mL of water and 14.2 g (0.1 mol) of p-fluorobenzaldehyde. With stirring, add 1 g of benzyltriethylammonium chloride in batches. Gradually add 2 g (0.036 mol) of potassium borohydride while maintaining the temperature below 30°C. After the addition is complete, stir the mixture at 30°C for 5 hours.
-
Extraction: Separate the organic phase and extract the aqueous phase with toluene (2 x 50 mL). Combine the organic phases and wash with 30% hydrochloric acid until the pH is 6-7. This yields a toluene solution of p-fluorobenzyl alcohol.
-
Chlorination: Transfer the toluene solution of p-fluorobenzyl alcohol to a 250 mL four-necked flask. Slowly add 15 g (0.126 mol) of thionyl chloride at 25°C. After the addition is complete, maintain the reaction at 50°C for 1 hour.
-
Neutralization and Work-up: Add 50 mL of water and a 10% sodium carbonate solution to adjust the pH to 7-8. Separate the organic phase and wash it with water (2 x 30 mL) to obtain a toluene solution of the chlorobenzyl compound.
-
Cyanation: To the toluene solution of the chlorobenzyl compound in a 250 mL four-necked flask, add 80 mL of water, 1 g of benzyltriethylammonium chloride, and 6.6 g (0.135 mol) of sodium cyanide. Heat the mixture to 90°C and stir vigorously for 3 hours.
-
Purification: After cooling, separate the toluene layer and extract the aqueous phase with toluene (2 x 50 mL). Combine the organic phases, wash with water (2 x 50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the filtrate under reduced pressure at a temperature below 60°C. Purify the crude product by vacuum distillation, collecting the fraction at 93-98°C/1.3 kPa to obtain 4-fluorophenylacetonitrile as a colorless liquid.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)phenylacetonitrile[12]
This method involves the cyanation of o-trifluoromethylbenzyl bromide.
Materials:
-
o-Trifluoromethylbenzyl bromide
-
Potassium cyanide (KCN)
-
Absolute ethanol
-
Water
-
Diethyl ether
-
Anhydrous potassium carbonate
Procedure:
-
Reaction Setup: In a suitable reaction flask, combine 75 g (0.31 mol) of o-trifluoromethylbenzyl bromide, 120 g (0.55 mol) of potassium cyanide, 150 mL of water, and 600 mL of absolute ethanol.
-
Reaction: Stir the mixture and heat it under reflux for 20 hours.
-
Work-up: Dilute the reaction mixture with 4 liters of water and extract with 500 mL of diethyl ether.
-
Drying and Concentration: Dry the ether extract over anhydrous potassium carbonate and then evaporate the solvent.
-
Purification: Distill the residue under reduced pressure to obtain 45 g of 2-(trifluoromethyl)phenylacetonitrile (b.p. 103-105°C/10 mm).
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)phenylacetonitrile[18]
This multi-step synthesis starts from p-aminophenylacetonitrile.
Materials:
-
p-Aminophenylacetonitrile
-
tert-Butyl peroxide
-
Sodium trifluoromethanesulfinate
-
Ethyl acetate
-
Sulfuric acid (H2SO4)
-
Sodium nitrite (NaNO2)
-
Hypophosphorous acid (50%)
-
Vinyl acetic monomer
Procedure:
-
Trifluoromethylation: In a reaction flask, stir a mixture of p-aminophenylacetonitrile, tert-butyl peroxide, and sodium trifluoromethanesulfinate. After the reaction, add water and ethyl acetate, stir, and separate the layers. The organic layer contains the intermediate 3-trifluoromethyl-4-aminophenylacetonitrile.
-
Diazotization: Concentrate the ethyl acetate solution, then add water and sulfuric acid. Cool the mixture and add a solution of sodium nitrite dropwise to perform the diazotization reaction, forming the diazonium salt.
-
Reduction: Add hypophosphorous acid dropwise to the diazonium salt solution. After the reaction is complete, add vinyl acetic monomer and extract the product.
-
Purification: Recover the solvent from the organic extract under reduced pressure, and then collect the product, 3-(trifluoromethyl)phenylacetonitrile, by vacuum distillation.
Part 3: Characterization of Fluorinated Phenylacetonitriles
The unambiguous identification and characterization of fluorinated phenylacetonitriles are crucial for their use in research and development. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated phenylacetonitriles.
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms. The benzylic protons typically appear as a singlet, and the aromatic protons exhibit splitting patterns characteristic of the substitution on the phenyl ring.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the presence of the electronegative fluorine atom.
-
¹⁹F NMR: This is a particularly powerful technique for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[15] The chemical shift of the fluorine signal provides information about its electronic environment, and coupling to neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) gives valuable structural insights.[2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the fluorinated phenylacetonitrile in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 s, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, relaxation delay of 2-5 s, and 1024-4096 scans.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum. A proton-decoupled spectrum can simplify the analysis.
-
The chemical shifts are typically referenced to an external standard like CFCl3 (0 ppm).
-
-
Data Analysis: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants in all spectra to elucidate the complete structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique used to separate and identify the components of a mixture. For fluorinated phenylacetonitriles, it can be used to confirm the molecular weight and fragmentation pattern, which is indicative of the structure.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the fluorinated phenylacetonitrile in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically suitable for separating aromatic nitriles.[13]
-
Injector: Use a split/splitless injector, typically in split mode to avoid column overloading.
-
Temperature Program: Start with an initial oven temperature of around 50-70°C, hold for a few minutes, then ramp up to a final temperature of 250-280°C at a rate of 10-20°C/min.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
MS Parameters:
-
Ionization Mode: Electron ionization (EI) is the standard method for generating a reproducible fragmentation pattern.
-
Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).
-
-
Data Analysis: Identify the peak corresponding to the fluorinated phenylacetonitrile in the chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion (M+) and characteristic fragment ions. The fragmentation pattern will be influenced by the position and type of fluorine substitution.
Part 4: Applications in Drug Discovery and Materials Science
The unique properties of fluorinated phenylacetonitriles make them valuable intermediates in several fields.
-
Drug Discovery: The phenylacetonitrile scaffold is present in numerous biologically active molecules. Fluorination can be used to fine-tune the ADME properties of these compounds, leading to improved drug candidates. For example, fluorinated phenylacetonitriles have been used in the synthesis of anti-inflammatory and analgesic drugs.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides.
-
Materials Science: The electronic properties of fluorinated phenylacetonitriles make them of interest in the development of advanced materials, such as polymers with enhanced thermal and chemical resistance.
Diagram 2: Key Effects of Fluorination on the Phenylacetonitrile Core
Caption: The multifaceted impact of fluorination on the phenylacetonitrile scaffold.
Conclusion
Fluorinated phenylacetonitriles represent a class of compounds with significant potential in both medicinal chemistry and materials science. The strategic incorporation of fluorine allows for the fine-tuning of key physicochemical properties, leading to molecules with enhanced performance and desired characteristics. This guide has provided a comprehensive overview of their synthesis, characterization, and the fundamental principles governing their behavior. As the demand for more sophisticated and effective molecules continues to grow, a thorough understanding of the principles outlined herein will be invaluable for researchers and scientists working at the forefront of chemical innovation.
References
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Berger, R., Resnati, G., Metrangolo, P., Weber, E., & Hulliger, J. (2011). Organic fluorine compounds: a great opportunity for enhanced materials properties. Chemical Society Reviews, 40(7), 3496-3508.
- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
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Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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3-(Trifluoromethyl)phenylacetonitrile (2338-76-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. (n.d.). Retrieved January 12, 2026, from [Link]
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Phenylacetonitrile | C8H7N | CID 8794 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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2-PHENYLBUTYRONITRILE - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
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2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
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2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthetic strategies to 2‐phenylacetonitrile. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Methodological & Application
Application Note & Detailed Protocol: Phase-Transfer Catalyzed Cyanation of 2-Chloro-5-fluorobenzyl chloride
Introduction: The Strategic Importance of Fluorinated Benzyl Cyanides
Substituted benzyl cyanides are critical intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The target molecule of this protocol, 2-chloro-5-fluorobenzyl cyanide, incorporates both chloro- and fluoro-substituents, which can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. Its synthesis from 2-chloro-5-fluorobenzyl chloride via nucleophilic substitution with a cyanide source is a foundational reaction. This document provides a detailed, field-tested protocol for this conversion, emphasizing safety, efficiency, and mechanistic understanding.
Pillar 1: The Mechanistic Rationale — Overcoming the Phase Barrier
The direct reaction between an organic halide like 2-chloro-5-fluorobenzyl chloride and an inorganic salt such as sodium cyanide (NaCN) is inherently inefficient.[3] The core challenge lies in the mutual insolubility of the reagents: the nonpolar organic substrate resides in an organic solvent, while the ionic cyanide salt is typically dissolved in water or exists as a solid.[3] To overcome this phase barrier, this protocol employs Phase-Transfer Catalysis (PTC).
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by acting as a shuttle for the cyanide anion (CN⁻).[4] The lipophilic cation of the catalyst pairs with the cyanide anion, transporting it from the aqueous or solid phase into the organic phase where it can react with the benzyl chloride.[4][5] This approach dramatically increases reaction rates, allows for milder reaction conditions, and often leads to higher yields compared to traditional biphasic methods.[5]
Caption: The Phase-Transfer Catalysis (PTC) cycle for cyanation.
Pillar 2: Hazard Analysis and Safety Mandates
Extreme Toxicity Warning: Sodium cyanide (NaCN) is a highly toxic substance that can be fatal if inhaled, ingested, or absorbed through the skin.[6][7] It reacts with acids, water, or even moist air to produce highly flammable and toxic hydrogen cyanide (HCN) gas.[8] All handling of NaCN must be performed in a certified chemical fume hood by trained personnel.
Mandatory Personal Protective Equipment (PPE):
-
Respiratory: A NIOSH-approved respirator is essential when handling solid NaCN.[9]
-
Eye/Face: Chemical splash goggles and a full-face shield are required.[10]
-
Skin: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. Impervious clothing may be necessary for larger scales.[6][8]
-
Contingency: An emergency eye wash station and safety shower must be immediately accessible.[8]
Emergency Protocol (Cyanide Exposure):
-
Inhalation: Immediately move the victim to fresh air. If breathing has stopped, perform artificial respiration using a bag-valve-mask; avoid mouth-to-mouth resuscitation.[11] Administer 100% oxygen. Seek immediate, urgent medical attention.[11]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[9][10]
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water. Seek immediate, urgent medical attention.
-
Spills: Isolate the spill area. For small spills, cover with dry sand or earth.[11] Do NOT use water. All cleanup materials constitute hazardous waste and must be disposed of accordingly.
Pillar 3: Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding the target product, 2-chloro-5-fluorobenzyl cyanide.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Chloro-5-fluorobenzyl chloride | ≥98% | Commercial | Starting material. |
| Sodium Cyanide (NaCN) | ≥97%, granular | Commercial | Nucleophile. EXTREMELY TOXIC . |
| Tetrabutylammonium Bromide (TBAB) | ≥99% | Commercial | Phase-Transfer Catalyst. |
| Toluene | Anhydrous | Commercial | Organic solvent. A more inert choice than dichloromethane.[12] |
| Deionized Water | N/A | In-house | Aqueous solvent. |
| Sodium Chloride (NaCl) | ACS Grade | Commercial | For brine wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | Drying agent. |
| 3-Neck Round Bottom Flask (250 mL) | N/A | Glassware Supply | Reaction vessel. |
| Reflux Condenser | N/A | Glassware Supply | To prevent solvent loss. |
| Mechanical Stirrer | N/A | Equipment Supply | For vigorous, efficient mixing.[4] |
| Thermocouple/Thermometer | N/A | Equipment Supply | To monitor reaction temperature. |
| Heating Mantle | N/A | Equipment Supply | Heat source. |
| Separatory Funnel (250 mL) | N/A | Glassware Supply | For liquid-liquid extraction. |
| Rotary Evaporator | N/A | Equipment Supply | For solvent removal. |
| Vacuum Distillation Apparatus | N/A | Glassware Supply | For final product purification. |
Step-by-Step Methodology
-
Reactor Setup: Assemble the 3-neck round bottom flask with the mechanical stirrer, reflux condenser, and thermocouple. Ensure the entire setup is within a certified chemical fume hood.
-
Reagent Charging:
-
To the flask, add sodium cyanide (5.88 g, 120 mmol, 1.2 equivalents).
-
Add tetrabutylammonium bromide (1.61 g, 5 mmol, 0.05 equivalents).
-
Add deionized water (40 mL).
-
-
Initiation of Stirring and Heating:
-
Begin vigorous mechanical stirring to create a fine slurry. Efficient agitation is critical for maximizing the interfacial area between phases.[4]
-
Heat the mixture to 75-80 °C using the heating mantle.
-
-
Substrate Addition:
-
In a separate beaker, dissolve 2-chloro-5-fluorobenzyl chloride (17.9 g, 100 mmol, 1.0 equivalent) in toluene (60 mL).
-
Add this organic solution dropwise to the heated, stirring aqueous slurry over a period of 30-45 minutes.
-
-
Reaction Monitoring:
-
Maintain the reaction temperature at 75-80 °C with vigorous stirring for 2-4 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by analyzing aliquots from the organic layer until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Transfer the entire mixture to a separatory funnel.
-
Separate the organic (top) layer from the aqueous (bottom) layer. Caution: The aqueous layer contains excess toxic cyanide.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual water-soluble impurities.
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtered organic solution using a rotary evaporator to remove the toluene.
-
The resulting crude oil is purified by vacuum distillation to yield pure 2-chloro-5-fluorobenzyl cyanide. This step is also effective at removing any isocyanide byproduct that may have formed.[13]
-
Caption: Experimental workflow for the synthesis of 2-chloro-5-fluorobenzyl cyanide.
Quantitative Data Summary
| Parameter | Value / Condition | Rationale / Reference |
| Substrate | 2-Chloro-5-fluorobenzyl chloride (1.0 eq) | The electrophile in the SN2 reaction. |
| Nucleophile | Sodium Cyanide (1.1 - 1.2 eq) | A slight excess ensures complete conversion of the starting material.[14] |
| Catalyst | Tetrabutylammonium Bromide (TBAB) (2-5 mol%) | Efficiently shuttles the cyanide anion into the organic phase.[3][12] |
| Solvent System | Toluene / Water | Biphasic system necessary for PTC. Toluene is a relatively inert solvent.[12] |
| Temperature | 75 - 80 °C | Provides sufficient thermal energy to overcome the activation barrier without significant side reactions. |
| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion, but should be confirmed by reaction monitoring (TLC/GC). |
| Expected Yield | > 90% | PTC cyanations of activated benzyl halides are generally high-yielding.[5] |
| Product (CAS 395675-23-7) | 2-Chloro-5-fluorobenzyl cyanide | The desired product. |
References
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Orica. SODIUM CYANIDE (NaCN) Safety and Handling Guidance. [Link]
-
Ataman Kimya. BENZYL CYANIDE. [Link]
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New Jersey Department of Health. SODIUM CYANIDE HAZARD SUMMARY. [Link]
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Filo. (2025, August 30). The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol. [Link]
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Pearson. Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. [Link]
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ResearchGate. Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. [Link]
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Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). [Link]
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Palladium-Catalyzed Cyanation of 2-Chloro-5-fluorobenzyl Chloride: A Robust Protocol for the Synthesis of 2-(2-Chloro-5-fluorophenyl)acetonitrile
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the palladium-catalyzed cyanation of 2-chloro-5-fluorobenzyl chloride, a key transformation for synthesizing 2-(2-chloro-5-fluorophenyl)acetonitrile. This product serves as a valuable building block in the development of various pharmaceutical agents. We present a detailed, field-tested protocol that emphasizes scientific rationale, operational safety, and reproducibility. The guide covers the mechanistic underpinnings of the catalytic cycle, optimization of reaction parameters, a step-by-step experimental procedure, and critical safety protocols for handling cyanide reagents.
Introduction: Significance and Synthetic Strategy
Aromatic and benzylic nitriles are pivotal structural motifs in medicinal chemistry, serving as precursors to a wide array of functional groups including carboxylic acids, amides, amines, and various nitrogen-containing heterocycles.[1] The target molecule, 2-(2-chloro-5-fluorophenyl)acetonitrile, is a versatile intermediate in the synthesis of complex pharmaceutical compounds.
Traditional methods for cyanation, such as the Rosenmund-von Braun reaction, often require harsh conditions and stoichiometric amounts of toxic copper(I) cyanide.[2] In contrast, palladium-catalyzed cross-coupling reactions offer a milder, more functional-group-tolerant, and highly efficient alternative.[3][4] While the cyanation of aryl chlorides has been extensively studied, the application to activated substrates like benzyl chlorides provides a rapid entry to valuable α-aryl nitriles.[5][6]
This protocol leverages a modern palladium catalyst system using a non-toxic cyanide source, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), to mitigate the significant safety risks associated with alkali metal cyanides.[2][7] The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and preventing catalyst deactivation, a common challenge in cyanation chemistry.[2][3]
The Catalytic Cycle: Mechanistic Insights
The palladium-catalyzed cyanation of a benzyl chloride proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][8]
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands (L), inserts into the carbon-chlorine bond of the 2-chloro-5-fluorobenzyl chloride. This step forms a Pd(II) complex.[8][9]
-
Transmetalation: The cyanide anion (CN⁻) displaces the chloride on the palladium complex. A significant challenge in cyanation is that excess cyanide can coordinate strongly to the palladium center, forming inactive complexes and poisoning the catalyst.[2][10] Using a cyanide source with low solubility, like K₄[Fe(CN)₆], helps to maintain a low concentration of free cyanide, thereby preventing this deactivation pathway.[10]
-
Reductive Elimination: The final step involves the formation of the new carbon-cyanide bond, yielding the desired 2-(2-chloro-5-fluorophenyl)acetonitrile product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][11] Bulky, electron-rich phosphine ligands are known to accelerate this step.[11][12]
Caption: The catalytic cycle for palladium-catalyzed cyanation.
Critical Safety Protocols: Handling Cyanide Reagents
WARNING: Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[13] All manipulations must be performed with extreme caution and adherence to institutional safety protocols.
-
Engineering Controls: All work with solid cyanides or cyanide solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide (HCN) gas.[14][15] Ensure the fume hood is functioning correctly before starting.[14]
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, long pants, and closed-toe shoes.[14] Chemical splash goggles and a face shield are mandatory where a splash hazard exists.[16] Wear double nitrile gloves or thicker, chemical-resistant gloves.[15][16] If gloves become contaminated, remove them immediately and wash your hands thoroughly.[14]
-
Prohibited Conditions:
-
Storage: Store cyanide reagents in a cool, dry, and secure area, clearly labeled and segregated from incompatible materials, especially acids.[13]
-
Waste Disposal: All cyanide-contaminated waste (solid and liquid) must be quenched and disposed of as hazardous waste according to institutional guidelines. A common quenching procedure involves treatment with an alkaline solution of bleach or hydrogen peroxide to oxidize the cyanide.
-
Spill Response: For small spills inside a fume hood, carefully clean the area using absorbent pads.[14] Decontaminate the surface first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[15][16] For larger spills, or any spill outside a fume hood, evacuate the area immediately, alert others, and call emergency services.[13][14]
-
Emergency Procedures: Ensure an emergency safety shower and eyewash station are accessible.[15] In case of exposure, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes while seeking immediate medical attention.[17] Inform emergency responders that a cyanide exposure has occurred.[15]
Detailed Experimental Protocol
This protocol is optimized for the cyanation of 2-chloro-5-fluorobenzyl chloride using a Pd(OAc)₂/dppf catalyst system and K₄[Fe(CN)₆] as the cyanide source.
Reagents and Equipment
Table 1: Reagent List and Quantities
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 2-Chloro-5-fluorobenzyl chloride | C₇H₅Cl₂F | 179.02 | 5.0 | 895 mg | Substrate (1.0 equiv) |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.1 | 22.5 mg | Catalyst (2 mol%) |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | C₃₄H₂₈FeP₂ | 554.37 | 0.2 | 111 mg | Ligand (4 mol%) |
| Potassium Hexacyanoferrate(II) Trihydrate | K₄[Fe(CN)₆]·3H₂O | 422.39 | 2.5 | 1.06 g | Cyanide Source (0.5 equiv) |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 10.0 | 1.06 g | Base (2.0 equiv) |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | - | 25 mL | Solvent |
Equipment:
-
100 mL Schlenk flask or sealed tube
-
Magnetic stir bar and stir plate with heating
-
Inert gas line (Argon or Nitrogen) with manifold
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow from setup to purification.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (22.5 mg, 0.1 mmol), dppf (111 mg, 0.2 mmol), potassium hexacyanoferrate(II) trihydrate (1.06 g, 2.5 mmol), and sodium carbonate (1.06 g, 10.0 mmol).[18]
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen and moisture.[18]
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add 25 mL of anhydrous N,N-Dimethylacetamide (DMAc) via syringe. Stir the mixture for 10 minutes. Then, add 2-chloro-5-fluorobenzyl chloride (895 mg, 5.0 mmol) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.[19]
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[20]
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 25 mL).[18]
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[18]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[18]
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(2-chloro-5-fluorophenyl)acetonitrile as the final product.[18]
-
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, ensure all reagents are pure and the solvent is anhydrous. Trace impurities in the starting material or water in the solvent can inhibit the catalyst. Consider increasing the temperature slightly or screening alternative ligands, such as XPhos, which can be more effective for challenging substrates.[2][4]
-
Catalyst Deactivation: If a dark precipitate (palladium black) forms early in the reaction, it indicates catalyst decomposition. This can be caused by insufficient ligand, impurities, or too high a concentration of free cyanide. Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1).
-
Side Reactions: Benzylic substrates can sometimes undergo side reactions like homocoupling. Optimizing the reaction temperature and catalyst loading can help minimize these pathways.
Conclusion
This application note details a reliable and scalable palladium-catalyzed protocol for the synthesis of 2-(2-chloro-5-fluorophenyl)acetonitrile from 2-chloro-5-fluorobenzyl chloride. By employing a non-toxic cyanide source and a robust catalyst system, this method provides a safer and more efficient alternative to traditional cyanation techniques. The emphasis on mechanistic understanding and rigorous safety procedures ensures that this protocol can be implemented effectively and safely by researchers in drug discovery and development.
References
-
University of Illinois, Division of Research Safety. (2014, March 24). Cyanides. [Link]
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(40), 10035-10039. [Link]
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Anbarasan, P., Schareina, T., & Beller, M. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry–A European Journal, 10(1), 2-10. [Link]
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Reddy, B. V. S., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57(68), 8481-8484. [Link]
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Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]
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MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
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LSU Health Sciences Center New Orleans. (2018, June 20). SOP for the safe use of cyanide compounds. [Link]
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Fors, B. P., et al. (2011). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Journal of the American Chemical Society, 133(47), 18066-18069. [Link]
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Fors, B. P., & Buchwald, S. L. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(26), 5601-5604. [Link]
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Dartmouth College Environmental Health and Safety. Cyanide Salts. [Link]
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Divya, K. V., & Rejimon, T. K. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC advances, 10(56), 33863-33887. [Link]
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Weissman, S. A., & Zewge, D. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1505-1508. [Link]
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Li, G., et al. (2013). Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K₄[Fe(CN)₆] in t-BuOH/H₂O. RSC Advances, 3(39), 17955-17961. [Link]
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Zhang, C., & Li, G. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(12), 3174-3177. [Link]
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Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 48(18), 3224-3250. [Link]
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Cantatore, V., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Divya, K. V., & Rejimon, T. K. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC advances, 10(56), 33863-33887. [Link]
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Application Notes and Protocols: The Strategic Use of 2-Chloro-5-fluorophenylacetonitrile in the Synthesis of Pharmaceutical Intermediates
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 2-Chloro-5-fluorophenylacetonitrile. This document provides in-depth insights into the strategic implementation of this compound as a key starting material in the synthesis of valuable pharmaceutical intermediates. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: Unveiling the Potential of a Versatile Building Block
This compound is a halogenated aromatic nitrile that has garnered significant interest in the pharmaceutical industry due to its utility as a versatile precursor for a range of complex molecules. The presence of three distinct reactive sites—the nitrile group, the chloro substituent, and the fluoro substituent—provides a rich chemical handle for a variety of transformations. This allows for the strategic construction of intricate molecular architectures, making it a valuable asset in the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of the chloro and fluoro groups on the phenyl ring also influences the electronic properties of the molecule, which can be leveraged to control reactivity and selectivity in subsequent synthetic steps. Furthermore, the introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 395675-23-7 | [1] |
| Molecular Formula | C₈H₅ClFN | [1] |
| Molecular Weight | 169.58 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 58-59 °C | [1][2] |
| Boiling Point | 249.8 °C at 760 mmHg | [1] |
| Density | 1.286 g/cm³ | [1] |
| Flash Point | 104.9 °C | [1] |
Safety Information:
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][4][5][6] It is harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin and serious eye irritation.[5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[3][4][5][6]
Application in Pharmaceutical Intermediate Synthesis
This compound serves as a crucial starting material for the synthesis of several key pharmaceutical intermediates. This section will focus on its application in the synthesis of precursors for two notable drugs: the ectoparasiticide Fluralaner and the antiepileptic drug Rufinamide.
Synthesis of a Key Intermediate for Fluralaner
Fluralaner is a potent insecticide and acaricide that targets the nervous system of insects and ticks. A key intermediate in its synthesis is 2-amino-N-(2,2,2-trifluoroethyl)acetamide.[7] While the direct synthesis from this compound is not explicitly detailed in the provided search results, a plausible synthetic route can be envisioned based on standard organic transformations. The nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with 2,2,2-trifluoroethylamine to form the desired amide. Subsequent amination of the chloro-substituted aromatic ring would lead to the final intermediate.
However, a more direct and commonly employed route to 2-amino-N-(2,2,2-trifluoroethyl)acetamide involves the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine, followed by amination with ammonia.[7][8]
Protocol: Synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride[8]
This protocol outlines a two-step synthesis of the target intermediate.
Step 1: Synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide
-
Materials:
-
2,2,2-Trifluoroethylamine
-
Chloroacetyl chloride
-
Inorganic base (e.g., sodium hydroxide)
-
Solvent (e.g., water, methyl tert-butyl ether)
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a cooling system, dissolve 2,2,2-trifluoroethylamine in a suitable solvent.
-
Cool the solution to 0-5 °C.
-
Slowly add chloroacetyl chloride to the cooled solution while maintaining the temperature.
-
Add an inorganic base to neutralize the hydrochloric acid formed during the reaction.
-
Allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC or GC).
-
Perform an aqueous work-up to remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain crude 2-chloro-N-(2,2,2-trifluoroethyl)acetamide.
-
Step 2: Synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
-
Materials:
-
2-chloro-N-(2,2,2-trifluoroethyl)acetamide
-
Aqueous ammonia
-
Ethyl acetate
-
-
Procedure:
-
In a pressure-rated reaction vessel, dissolve 2-chloro-N-(2,2,2-trifluoroethyl)acetamide in aqueous ammonia.
-
Heat the reaction mixture to 40 °C and maintain for 2 hours, or until the reaction is complete as monitored by GC.[8]
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain a white solid.[8]
-
To the solid, add ethyl acetate and stir at room temperature for 2 hours to form a slurry.[8]
-
Filter the solid, wash with a small amount of ethyl acetate, and dry under vacuum to yield 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride as a white solid.[8]
-
Causality of Experimental Choices:
-
Step 1: The use of a low temperature during the addition of chloroacetyl chloride is crucial to control the exothermic reaction and prevent the formation of byproducts. The inorganic base is necessary to neutralize the HCl generated, driving the reaction to completion.
-
Step 2: The use of a pressure vessel is required due to the volatility of ammonia. The reaction with aqueous ammonia is a nucleophilic substitution where the amino group displaces the chloride. The final product is isolated as the hydrochloride salt to improve its stability and ease of handling.[7]
Synthesis of a Precursor for Rufinamide
Rufinamide is an antiepileptic medication used to treat seizures associated with Lennox-Gastaut syndrome.[9] Its core structure is a 1,2,3-triazole ring. The synthesis of Rufinamide often involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne or a suitable equivalent.[10][11] A key precursor is 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide.[12] While this compound is not the direct starting material in the most common syntheses of Rufinamide, the chemistry of related phenylacetonitrile derivatives is highly relevant.
A common route to Rufinamide involves the reaction of 2,6-difluorobenzyl azide with propiolates or 2-chloroacrylonitrile.[10][11]
Protocol: One-Pot Synthesis of 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (Rufinamide)[10]
This protocol describes a one-pot synthesis starting from 2,6-difluorobenzyl bromide.
Step 1: In situ formation of 2,6-difluorobenzyl azide
-
Materials:
-
2,6-Difluorobenzyl bromide
-
Sodium azide
-
Water
-
-
Procedure:
-
In a round bottom flask, add 2,6-difluorobenzyl bromide and sodium azide to water.
-
Heat the reaction mixture to 70-75 °C for 30 hours. The formation of the azide intermediate can be monitored by thin-layer chromatography (TLC).[10]
-
Step 2: 1,3-Dipolar Cycloaddition
-
Materials:
-
The reaction mixture from Step 1
-
Methyl propiolate
-
-
Procedure:
-
Cool the reaction mixture to room temperature.
-
Add methyl propiolate dropwise to the reaction mixture while maintaining the temperature at room temperature.
-
Step 3: Amidation
-
Materials:
-
The reaction mixture from Step 2
-
Ammonia solution
-
-
Procedure:
-
After the cycloaddition is complete (monitored by TLC), add an aqueous solution of ammonia.
-
Stir the reaction mixture at room temperature until the amidation is complete.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Rufinamide.
-
Causality of Experimental Choices:
-
One-Pot Procedure: This approach improves efficiency and reduces waste by avoiding the isolation of the potentially hazardous azide intermediate.[10]
-
Solvent: The use of water as a solvent is environmentally friendly.[10]
-
Reagents: Sodium azide is a common and effective source of the azide nucleophile. Methyl propiolate is a reactive dipolarophile for the 1,3-dipolar cycloaddition. Ammonia is used for the final amidation step to form the carboxamide functional group.
Visualizing the Synthetic Workflows
To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the key transformations.
Caption: Synthesis of a key intermediate for Fluralaner.
Caption: One-pot synthesis of Rufinamide.
Conclusion
This compound and structurally related compounds are valuable and versatile building blocks in the synthesis of pharmaceutical intermediates. The strategic combination of their reactive functional groups allows for the efficient construction of complex molecular scaffolds. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in the field, enabling them to leverage the full potential of these important synthetic precursors in their drug discovery and development efforts. Adherence to strict safety protocols is essential when working with these and other reactive chemical intermediates.
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2-Fluoro-5-chlorophenylacetonitrile | 75279-54-8 - BuyersGuideChem. (URL: [Link])
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Application Notes and Protocols: 2-Chloro-5-fluorophenylacetonitrile in Medicinal Chemistry
Introduction: Strategic Value of a Halogenated Phenylacetonitrile Scaffold
In the landscape of modern drug discovery, the selection of versatile and strategically functionalized building blocks is a cornerstone of efficient lead generation and optimization. 2-Chloro-5-fluorophenylacetonitrile (CAS 395675-23-7) has emerged as a valuable intermediate, prized for the synthetic handles it offers and the desirable physicochemical properties imparted by its halogen substituents.[1][2] This phenylacetonitrile derivative is a crystalline solid at room temperature, possessing a unique combination of reactive sites: an acidic α-carbon, a versatile nitrile group, and an electronically modulated aromatic ring.
The true utility of this molecule in medicinal chemistry lies in the synergistic effect of its substituents. The fluorine atom at the 5-position is a well-established bioisostere for hydrogen, capable of enhancing metabolic stability, modulating pKa, and increasing binding affinity through favorable electrostatic or hydrogen-bonding interactions.[3] The chlorine atom at the 2-position provides steric bulk, which can enforce specific torsional angles in the final molecule, and also serves as a lipophilic group that can improve membrane permeability. This dual halogenation pattern makes this compound an attractive starting point for synthesizing novel chemical entities with tailored pharmacological profiles.
This document serves as a detailed guide for researchers, outlining the core applications of this building block and providing robust protocols for its synthetic manipulation.
| Property | Value | Reference |
| CAS Number | 395675-23-7 | [4] |
| Molecular Formula | C₈H₅ClFN | [4] |
| Molecular Weight | 169.58 g/mol | [4] |
| Appearance | White to off-white crystalline solid | - |
| Purity | ≥95% | [5] |
Core Application I: α-Alkylation for the Generation of Novel Active Pharmaceutical Ingredients (APIs)
The most powerful feature of this compound is the acidity of its benzylic protons (α-protons). This allows for facile deprotonation and subsequent alkylation, providing a direct route to α-substituted phenylacetic acid derivatives, a common scaffold in a multitude of drug classes including NSAIDs, anticoagulants, and antihistamines.
The reaction is most effectively carried out using phase-transfer catalysis (PTC). This technique is exceptionally well-suited for this application as it avoids the need for strictly anhydrous conditions or expensive, strong bases like sodium hydride or LDA. By using a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), a catalytic cycle is established where the hydroxide anion is transferred from a concentrated aqueous phase to the organic phase containing the substrate, enabling deprotonation to occur at the interface.[6] This method is robust, scalable, and generally high-yielding.[6]
Experimental Protocol: Phase-Transfer-Catalyzed α-Alkylation
This protocol describes a general procedure for the alkylation of this compound with an electrophile (e.g., ethyl bromide). It is adapted from a well-established Organic Syntheses procedure for related arylacetonitriles.[6]
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Ethyl Bromide, 1.05 eq)
-
50% (w/w) Aqueous Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium Chloride (TEBAC) (0.02 eq)
-
Toluene or Benzene
-
Deionized Water
-
5% Hydrochloric Acid (HCl)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add this compound (1.0 eq), toluene (approx. 2 mL per gram of substrate), 50% aqueous NaOH (approx. 3 mL per gram of substrate), and TEBAC (0.02 eq).
-
Deprotonation & Alkylation: Begin vigorous stirring. The mixture will often become colored as the carbanion is formed. Slowly add the alkyl halide (1.05 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 40°C. A cooling water bath may be necessary to manage any exotherm.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature or slightly elevated temperature (35-40°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add deionized water to dissolve the salts and dilute the NaOH. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice with toluene. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water, 5% HCl, and finally with brine. The acid wash removes residual quaternary ammonium catalyst and base.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by vacuum distillation or silica gel column chromatography to afford the pure α-alkylated-2-chloro-5-fluorophenylacetonitrile.
Core Application II: A Precursor to Substituted Benzylamines and Heterocycles
The nitrile functionality is a versatile synthetic handle that can be transformed into a variety of other important functional groups. This capability significantly broadens the utility of this compound beyond simple α-alkylation.
Reduction to Substituted 2-Phenylethylamines
The reduction of the nitrile group to a primary amine is a fundamental transformation in medicinal chemistry, providing access to the phenylethylamine scaffold, which is a privileged structure in many CNS-active agents. This reduction can be accomplished through several methods, most commonly catalytic hydrogenation.
-
Catalytic Hydrogenation: Using catalysts such as Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) under a hydrogen atmosphere (typically 50-100 psi) in a solvent like ethanol or methanol, often with the addition of ammonia to prevent the formation of secondary amines.
-
Chemical Reduction: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) in anhydrous ethers (e.g., THF, diethyl ether) can also be used for a rapid and effective reduction.
The resulting 2-(2-chloro-5-fluorophenyl)ethanamine is a key intermediate for further elaboration, such as N-alkylation, acylation, or use in the synthesis of heterocyclic systems.
Illustrative Pathway: Synthesis of a Potential Antihistamine Analog
Many first-generation antihistamines, such as Chlorphenamine, are synthesized from a substituted phenylacetonitrile precursor.[7] While this compound is not the direct precursor to Chlorphenamine, its chemical logic can be applied to illustrate how it could be used to generate novel analogs with potentially modulated properties (e.g., improved metabolic stability or altered receptor subtype selectivity). The following scheme demonstrates this potential.
This pathway highlights how the core reactions—deprotonation/alkylation followed by reaction of the nitrile—can be combined to build molecular complexity and access validated pharmacophores.
Conclusion and Future Outlook
This compound is a strategically valuable building block for medicinal chemistry programs. Its utility is derived from the combination of an easily functionalized α-carbon and a versatile nitrile group, all attached to a phenyl ring that has been pre-optimized with halogen atoms known to confer beneficial ADME properties. The protocols and applications described herein demonstrate its potential for the rapid generation of diverse compound libraries targeting a wide range of therapeutic areas. As the demand for novel, metabolically robust, and synthetically accessible chemical matter continues to grow, the importance of intermediates like this compound in the drug discovery pipeline is set to increase.
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Hessel, V., & Noël, T. et al. (2014). From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor. Green Chemistry. Available at: [Link]
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Application Notes & Protocols: 2-Chloro-5-fluorophenylacetonitrile as a Strategic Precursor for the Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets. The pyrazolo[3,4-d]pyrimidine scaffold is a highly successful "privileged structure" in the design of kinase inhibitors, largely due to its ability to act as a bioisostere of the adenine ring of ATP, enabling it to form key hydrogen bonding interactions within the kinase hinge region.[3][4][5] This document provides a detailed guide on the strategic use of 2-Chloro-5-fluorophenylacetonitrile, a versatile chemical building block, for the synthesis of this critical heterocyclic scaffold. We will explore the rationale behind its use, provide detailed, step-by-step synthetic protocols for its conversion into a key pyrazole intermediate and subsequent cyclization, and discuss the pivotal role of its halogen substituents in conferring desirable pharmacological properties.
Introduction: The Strategic Value of this compound
The selection of a starting material in a medicinal chemistry campaign is a critical decision that influences the entire synthetic route and the properties of the final compounds. This compound is an exemplary precursor for kinase inhibitor synthesis for several reasons:
-
Activated Methylene Group: The methylene group adjacent to the nitrile (CN) is activated, making it susceptible to deprotonation and subsequent nucleophilic attack, which is the initiating step for building the core heterocyclic structure.
-
Nitrile Functionality: The nitrile group is a versatile chemical handle that is essential for the formation of the aminopyrazole ring, a cornerstone of the final scaffold.
-
Halogen Substituents: The chloro and fluoro groups are not mere placeholders. They are strategically positioned to enhance the drug-like properties of the final inhibitor. Fluorine is widely used in medicinal chemistry to improve metabolic stability, increase binding affinity through electrostatic interactions, and modulate pKa.[6][7] Chlorine can occupy hydrophobic pockets in the target protein and participate in halogen bonding, a specific and directional non-covalent interaction that can significantly enhance binding affinity.[8]
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for safe handling and effective reaction setup.
| Property | Value | Reference |
| CAS Number | 395675-23-7 | [9] |
| Molecular Formula | C₈H₅ClFN | [9] |
| Molecular Weight | 169.58 g/mol | [9] |
| Appearance | White to off-white solid | [10] |
| Melting Point | 58-59 °C | [9][10] |
| Boiling Point | 249.8 °C at 760 mmHg | [9] |
Synthetic Workflow: From Precursor to Privileged Scaffold
The overall strategy involves a two-stage process: first, the construction of a highly functionalized 5-aminopyrazole intermediate, followed by the annulation of the pyrimidine ring to complete the target scaffold.
Caption: General synthetic workflow from the precursor to the target scaffold.
Experimental Protocol I: Synthesis of 5-Amino-3-(2-chloro-5-fluorophenyl)-1H-pyrazole-4-carbonitrile
This protocol details the construction of the core pyrazole ring. The first step involves the reaction of the precursor with a suitable reagent to form a reactive ketene N,S-acetal, which readily undergoes cyclization with hydrazine. This approach is adapted from established methodologies for pyrazole synthesis.[3]
Causality Behind Experimental Choices:
-
Reagent Choice: N-bis(methylthio)methylene-p-toluenesulfonamide serves as a two-carbon electrophile. The toluenesulfonyl group is a strong electron-withdrawing group, making the central carbon highly susceptible to nucleophilic attack by the carbanion of the phenylacetonitrile.
-
Base and Solvent: Potassium carbonate (K₂CO₃) is a mild, cost-effective base sufficient to deprotonate the active methylene group. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent that can dissolve the reagents and stabilize the intermediate carbanion.
-
Cyclization: Hydrazine hydrate is the classic reagent for forming a pyrazole ring from a 1,3-dicarbonyl equivalent. It acts as a dinucleophile, attacking the electrophilic centers and subsequently cyclizing to form the stable aromatic pyrazole ring. Ethanol is a common protic solvent for this type of condensation reaction.
Step-by-Step Methodology:
-
Step 1a: Formation of the Intermediate Adduct.
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq), N-bis(methylthio)methylene-p-toluenesulfonamide (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMSO (approx. 5 mL per gram of starting material).
-
Stir the resulting suspension at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice-water (10x the volume of DMSO).
-
The resulting precipitate is the intermediate adduct. Collect it by vacuum filtration, wash thoroughly with water, and dry under vacuum. This intermediate is often used directly in the next step without further purification.
-
-
Step 1b: Cyclization to the Aminopyrazole.
-
Suspend the dried intermediate from the previous step in ethanol (EtOH, approx. 10 mL per gram).
-
Add hydrazine hydrate (N₂H₄·H₂O, 1.5 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. A solid precipitate should form as the reaction progresses.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to yield 5-Amino-3-(2-chloro-5-fluorophenyl)-1H-pyrazole-4-carbonitrile.
-
Expected Data for the Aminopyrazole Intermediate
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Yield | 65-80% over two steps |
| ¹H NMR | Expect signals for aromatic protons, a broad singlet for the amino (NH₂) group, and a broad singlet for the pyrazole NH. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular formula C₁₀H₆ClFN₄. |
Experimental Protocol II: Synthesis of 4-Amino-3-(2-chloro-5-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes the final ring-closing step to form the desired pyrazolo[3,4-d]pyrimidine scaffold. The 5-amino-4-carbonitrile functionality of the intermediate is perfectly poised for cyclization with a one-carbon synthon like formamide.
Caption: Annulation of the pyrimidine ring to form the final scaffold.
Causality Behind Experimental Choices:
-
Reagent: Formamide serves as both the reagent and the solvent. Upon heating, it provides the single carbon atom (which becomes C4 of the pyrimidine ring) and the nitrogen atom (N3) required to complete the six-membered ring.
-
Temperature: High temperature is required to drive the condensation and cyclization reaction, which involves the elimination of water.
Step-by-Step Methodology:
-
Place the 5-Amino-3-(2-chloro-5-fluorophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide (approx. 10-15 equivalents or enough to create a stirrable slurry).
-
Heat the mixture to 180-190 °C under a nitrogen atmosphere using an oil bath.
-
Maintain this temperature for 3-5 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the flask to precipitate the product.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid product thoroughly with water, then with a small amount of cold ethanol.
-
Recrystallize from a suitable solvent (e.g., ethanol/water or isopropanol) if necessary to obtain the pure product.
-
Dry under vacuum to yield 4-Amino-3-(2-chloro-5-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.
Expected Data for the Final Scaffold
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 70-85% |
| ¹H NMR | Expect signals for aromatic protons, a broad singlet for the amino (NH₂) group, a singlet for the pyrimidine C-H, and a broad singlet for the pyrazole NH. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular formula C₁₁H₇ClFN₅. |
Scientific Insight: The Role of Halogens in Kinase Inhibition
The 2-chloro-5-fluorophenyl moiety, now installed on the C3 position of the pyrazolo[3,4-d]pyrimidine core, plays a crucial role in binding to the target kinase. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[11] This site is typically divided into the hinge region (where adenine binds), a hydrophobic pocket, and a solvent-exposed region.
Caption: Conceptual model of the inhibitor binding in the ATP pocket.
The pyrazolo[3,4-d]pyrimidine core typically forms 1-3 hydrogen bonds with the kinase hinge region, mimicking the natural binding of adenine.[4][5] The 2-chloro-5-fluorophenyl group is projected into the adjacent hydrophobic pocket. Here, the chlorine atom can enhance binding through favorable van der Waals and hydrophobic interactions. The fluorine atom can increase metabolic stability by preventing oxidation at that position and can form specific polar or hydrogen bond interactions with residues in the pocket, thereby improving both potency and selectivity.[6]
Conclusion
This compound is a highly valuable and strategically designed precursor for the efficient synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. Its inherent reactivity allows for the straightforward construction of complex heterocyclic systems using robust and scalable chemical transformations. The protocols provided herein offer a reliable pathway to a key drug scaffold, while the inherent halogenation of the precursor imparts desirable pharmacokinetic and pharmacodynamic properties essential for modern drug development. This building block represents a powerful tool for researchers and scientists dedicated to the discovery of next-generation targeted therapies.
References
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Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. Available at: [Link]
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Application Note: Versatile Synthetic Routes for the Preparation of 2-Chloro-5-fluorophenylacetonitrile Derivatives
Abstract
2-Chloro-5-fluorophenylacetonitrile is a pivotal building block in contemporary organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature—featuring an aromatic chloro-substituent amenable to cross-coupling and nucleophilic substitution, an acidic benzylic position for alkylation, and a versatile nitrile group for diverse transformations—renders it an exceptionally valuable scaffold. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic routes to prepare a wide array of derivatives from this starting material. We present field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer insights into reaction optimization.
Introduction: The Strategic Importance of the this compound Scaffold
The this compound moiety is a common feature in a range of biologically active molecules and advanced materials. The unique electronic properties conferred by the halogen substituents influence the molecule's reactivity and the physicochemical properties of its derivatives, such as lipophilicity and metabolic stability. The nitrile group is a particularly attractive functional handle; it is a bioisostere for halogens and carbonyl groups, can participate in crucial hydrogen bonding interactions, and can be transformed into a variety of other functional groups including primary amines, amides, and carboxylic acids.[1][2] Furthermore, under specific, highly orchestrated biological conditions, the nitrile's electrophilic carbon can act as a "warhead" to form reversible or irreversible covalent bonds with nucleophilic residues (e.g., cysteine, serine) in enzyme active sites, a strategy leveraged in the design of covalent inhibitors.[3]
This guide outlines four principal strategies for derivatization, providing a robust platform for generating molecular diversity from a single, accessible starting material.
Caption: Figure 1. Key derivatization pathways from this compound.
Synthesis of the Core Scaffold: this compound
The most direct method for synthesizing the core scaffold is through the nucleophilic substitution of a benzyl halide with a cyanide salt. While traditional methods often employ highly toxic alkali metal cyanides like NaCN or KCN, modern approaches prioritize safety by using less toxic and more complex cyanide sources.
Cyanation via Nucleophilic Substitution
The reaction involves the displacement of a halide (typically chloride or bromide) from the benzylic position of 2-chloro-5-fluorobenzyl halide.
Mechanism Insight: This is a classic S_N_2 reaction where the cyanide ion (⁻C≡N) acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.[4] The choice of solvent is critical; polar aprotic solvents like DMSO or DMF are preferred as they solvate the cation of the cyanide salt without strongly solvating the cyanide anion, thus enhancing its nucleophilicity.
Protocol 1: Synthesis from 2-Chloro-5-fluorobenzyl Chloride
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chloro-5-fluorobenzyl chloride (1.0 eq) to anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per 1 g of benzyl chloride).
-
Cyanide Addition: Add sodium cyanide (NaCN, 1.2 eq) portion-wise to the stirred solution. Caution: NaCN is extremely toxic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available.
-
Reaction: Stir the mixture at room temperature (20-25°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice-water (approx. 20 mL per 1 g of starting material). A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual DMF and inorganic salts.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Derivatization at the Aromatic Ring
The chloro-substituent on the phenyl ring is a versatile handle for introducing molecular complexity through either nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
Pathway A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an aryl halide with an organoboron species, such as a boronic acid or a boronic ester.[5][6] This reaction offers exceptional tolerance to a wide range of functional groups.
Mechanism Insight: The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl chloride, forming a Pd(II) complex.
-
Transmetalation: The organoboron compound transfers its organic group to the palladium center, typically facilitated by a base which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.
Caption: Figure 2. Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
Setup: To a microwave vial, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), at a loading of 2-5 mol%.
-
Solvent: Add a mixture of dioxane and water (e.g., 4:1 v/v). The addition of water can be beneficial when using boronic acid pinacol esters.[5]
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture in a microwave reactor to 100-120°C for 30-60 minutes. Alternatively, heat under conventional reflux for 4-12 hours. Monitor by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Pathway B: Nucleophilic Aromatic Substitution (S_N_Ar)
In S_N_Ar reactions, a nucleophile replaces a leaving group (in this case, chloride) on an aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups (like the nitrile and fluorine) on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex).[7]
Protocol 3: S_N_Ar with Morpholine
-
Setup: In a sealed tube, combine this compound (1.0 eq), morpholine (2.0-3.0 eq), and a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add a polar aprotic solvent like DMSO or N-Methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the sealed tube to 120-150°C for 12-24 hours. The high temperature is often necessary to overcome the activation energy for breaking the aromatic C-Cl bond.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous phase with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the 2-(morpholin-4-yl)-5-fluorophenylacetonitrile.
Derivatization of the Nitrile Group
The cyano group is a highly versatile functional group that can be converted into several other moieties.[8]
| Transformation | Reagents & Conditions | Product Functional Group |
| Hydrolysis (Amide) | H₂SO₄ (conc.), 40-60°C | Carboxamide (-CONH₂) |
| Hydrolysis (Acid) | Aq. NaOH or HCl, Reflux | Carboxylic Acid (-COOH) |
| Reduction (Amine) | LiAlH₄ in THF; or H₂, Raney Ni | Primary Amine (-CH₂NH₂) |
Protocol 4: Reduction of the Nitrile to a Primary Amine
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Caution: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water. Handle with extreme care.
-
Substrate Addition: Cool the suspension to 0°C using an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction back to 0°C. Carefully and slowly quench the excess LiAlH₄ by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-Chloro-5-fluorophenyl)ethan-1-amine, which can be purified further if necessary.
Summary and Outlook
The synthetic pathways detailed in this note provide a robust framework for the derivatization of this compound. By leveraging palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and functional group transformations of the nitrile, researchers can rapidly generate libraries of diverse compounds. These protocols are designed to be scalable and adaptable, serving as a solid foundation for applications in drug discovery, agrochemical synthesis, and materials science.
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Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-5-fluorophenylacetonitrile
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-5-fluorophenylacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, two-step synthetic pathway that is both efficient and amenable to industrial-scale production. The synthesis commences with the free-radical chlorination of 2-chloro-5-fluorotoluene to yield 2-chloro-5-fluorobenzyl chloride, which is subsequently converted to the target nitrile via a phase-transfer catalyzed nucleophilic substitution. This guide emphasizes the causality behind experimental choices, robust safety protocols, and in-process controls to ensure a self-validating and reproducible synthesis.
Introduction and Strategic Overview
This compound (also known as 2-chloro-5-fluorobenzyl cyanide) is a valuable building block in organic synthesis.[1] Its structural motifs are present in a range of biologically active molecules. The presented synthetic strategy is bifurcated into two primary stages:
-
Preparation of the Benzyl Chloride Intermediate: This initial step involves the selective chlorination of the benzylic position of 2-chloro-5-fluorotoluene. This is a critical transformation that activates the substrate for the subsequent nucleophilic substitution.
-
Cyanation via Phase-Transfer Catalysis: The introduction of the nitrile functional group is achieved through the reaction of the benzyl chloride intermediate with a cyanide salt. The use of a phase-transfer catalyst is paramount in this step to overcome the mutual insolubility of the reactants and achieve high conversion rates under mild conditions.[2][3][4][5]
This approach is predicated on the use of readily available starting materials and scalable reaction conditions, making it a practical choice for industrial applications.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the target compound is essential for its safe handling and effective purification.
| Property | Value | Source |
| CAS Number | 395675-23-7 | [6] |
| Molecular Formula | C₈H₅ClFN | [6] |
| Molecular Weight | 169.58 g/mol | [6] |
| Appearance | Solid, crystals | |
| Melting Point | 58-59 °C | [6] |
| Boiling Point | 249.8 °C at 760 mmHg | [6] |
| Density | 1.286 g/cm³ | [6] |
| Flash Point | 104.9 °C | [6] |
Detailed Synthesis Protocol
Part A: Synthesis of 2-Chloro-5-fluorobenzyl chloride
This procedure is adapted from established methods for the chlorination of substituted toluenes.[7][8] The reaction proceeds via a free-radical mechanism, initiated by a suitable radical initiator.
Reaction Scheme:
Materials and Equipment:
-
2-Chloro-5-fluorotoluene
-
Sulfuryl chloride (SO₂Cl₂)
-
Azo-bis-isobutyronitrile (AIBN) or Dibenzoyl peroxide (BPO)
-
An inert solvent such as chlorobenzene or dichlorobenzene
-
Glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel
-
Scrubber system for acidic off-gases (SO₂ and HCl)
Protocol:
-
Reactor Setup: The reactor should be thoroughly cleaned and dried. A nitrogen atmosphere should be established to prevent side reactions.
-
Charging the Reactor: Charge the reactor with 2-chloro-5-fluorotoluene and the inert solvent.
-
Initiating the Reaction: Heat the mixture to reflux. In a separate vessel, dissolve the radical initiator (AIBN or BPO) in a small amount of the solvent.
-
Addition of Sulfuryl Chloride: Slowly add the sulfuryl chloride to the refluxing mixture. Concurrently, add the initiator solution in portions over the course of the sulfuryl chloride addition. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) by observing the disappearance of the starting material and the appearance of the product.
-
Work-up: Once the reaction is complete, cool the mixture. The solvent and any remaining volatile components can be removed by distillation. The crude 2-chloro-5-fluorobenzyl chloride is then purified by vacuum distillation.
Part B: Synthesis of this compound
This step employs phase-transfer catalysis to facilitate the reaction between the water-soluble sodium cyanide and the organic-soluble 2-chloro-5-fluorobenzyl chloride.[4][5][9]
Reaction Scheme:
Materials and Equipment:
-
2-Chloro-5-fluorobenzyl chloride (from Part A)
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (as phase-transfer catalyst)
-
Toluene or another suitable water-immiscible organic solvent
-
Water
-
Glass-lined reactor with a mechanical stirrer, thermometer, and reflux condenser
Protocol:
-
Reactor Setup: Ensure the reactor is clean and ready for a biphasic reaction.
-
Charging Reactants: Charge the reactor with water, sodium cyanide, and the phase-transfer catalyst. Stir until the solids are dissolved.
-
Addition of Organic Phase: In a separate vessel, dissolve the 2-chloro-5-fluorobenzyl chloride in the organic solvent. Add this solution to the reactor.
-
Reaction: Heat the biphasic mixture to a moderate temperature (e.g., 80-90°C) with vigorous stirring. The high shear agitation is crucial to maximize the interfacial area between the two phases, enhancing the efficiency of the phase-transfer catalyst.
-
Monitoring: The reaction can be monitored by GC or High-Performance Liquid Chromatography (HPLC) by analyzing samples from the organic layer.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and separate the organic and aqueous layers. The aqueous layer should be treated with an appropriate cyanide quenching agent (e.g., bleach or hydrogen peroxide under basic conditions) before disposal.
-
Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by vacuum distillation to yield the final product of high purity.
Rationale and In-Depth Discussion
-
Choice of Chlorinating Agent: Sulfuryl chloride is often preferred over chlorine gas on a laboratory and pilot scale due to its ease of handling as a liquid. The reaction is initiated by radicals, hence the need for a radical initiator like AIBN or BPO.
-
The Role of Phase-Transfer Catalysis: In the cyanation step, the quaternary ammonium salt (the phase-transfer catalyst) forms an ion pair with the cyanide anion. The lipophilic nature of the cation allows this ion pair to be transported into the organic phase, where it can react with the benzyl chloride. This overcomes the challenge of bringing two immiscible reactants together.[2][3][4] This method avoids the need for polar aprotic solvents like DMSO or DMF, which can be difficult to remove on a large scale.
-
Process Safety:
-
Toxicity: Phenylacetonitrile derivatives and cyanide salts are toxic.[10] All operations should be conducted in a well-ventilated fume hood or a contained system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Off-Gas Treatment: The chlorination step generates acidic gases (HCl and SO₂) which must be neutralized in a scrubber. The cyanation reaction should be performed with careful control of pH to avoid the formation of highly toxic hydrogen cyanide gas.
-
Cyanide Quenching: All aqueous waste containing cyanide must be treated to oxidize the cyanide to the less toxic cyanate before disposal.
-
Quality Control and Analytical Methods
To ensure the quality and consistency of the synthesis, the following analytical methods are recommended:
| Analysis | Method | Purpose |
| Reaction Monitoring | Gas Chromatography (GC) or HPLC | To track the consumption of starting materials and the formation of the product. |
| Purity Assessment | GC-FID or HPLC-UV | To determine the purity of the final product. |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the chemical structure of the final product. |
Visualizing the Workflow
Synthesis Workflow Diagram
Caption: Overall workflow for the two-part synthesis of this compound.
Phase-Transfer Catalysis Mechanism
Caption: Simplified mechanism of phase-transfer catalysis for the cyanation reaction.
Conclusion
The synthetic protocol detailed in this application note provides a robust and scalable method for the production of this compound. By understanding the underlying chemical principles and adhering to the outlined safety and analytical procedures, researchers and production chemists can confidently and reproducibly synthesize this important chemical intermediate.
References
-
Oriental Journal of Chemistry. (n.d.). Application of Magnetic Dicationic Ionic Liquid Phase Transfer Catalyst in Nuclophilic Substitution Reactions of Benzyl Halids in Water. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. Retrieved from [Link]
-
PTC Organics, Inc. (2003). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-chlorobenzyl chloride. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound | C8H5ClFN. Retrieved from [Link]
- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
-
PubChem. (n.d.). Phenylacetonitrile | C8H7N | CID 8794. Retrieved from [Link]
- Google Patents. (n.d.). US4056509A - Preparation of benzyl cyanides.
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One-Pot Synthesis of Substituted Phenylacetonitriles: A Detailed Guide for the Modern Chemist
Introduction: The Central Role of Phenylacetonitriles in Drug Discovery and Development
Substituted phenylacetonitriles are a cornerstone of modern organic synthesis, serving as critical intermediates in the production of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. Their structural motif, featuring a nitrile group attached to a benzylic carbon, offers a versatile handle for a multitude of chemical transformations, including hydrolysis to phenylacetic acids (precursors to anti-inflammatory drugs), reduction to phenethylamines (a class of neurotransmitters and psychoactive drugs), and alkylation at the α-position to construct complex molecular architectures. The efficiency and elegance of their synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a comprehensive overview of modern one-pot synthetic strategies for substituted phenylacetonitriles, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of their advantages and limitations.
Comparative Overview of One-Pot Synthetic Strategies
The synthesis of phenylacetonitriles has evolved from classical methods fraught with hazardous reagents to more sophisticated and sustainable catalytic approaches. The choice of synthetic route is often a trade-off between cost, safety, substrate scope, and reaction efficiency. Here, we compare four major one-pot strategies that represent the spectrum of available methodologies.
| Parameter | Classical Nucleophilic Substitution | Copper-Catalyzed Cyanation of Benzyl Alcohols | Electrochemical C-H Cyanation | Cyanide-Free Synthesis from L-Phenylalanine |
| Starting Materials | Substituted Benzyl Halide, Alkali Metal Cyanide | Substituted Benzyl Alcohol, Aqueous Ammonia | Substituted Toluene/Ethylbenzene, Cyanide Source | L-Phenylalanine, Sodium Dichloroisocyanurate |
| Key Reagents/Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Copper(I) salt, TEMPO, O₂ | undivided electrochemical cell, supporting electrolyte | Sodium Hydroxide |
| Typical Yield | >80%[1] | 70-95%[2] | 60-80% (variable)[3][4] | ~80%[5] |
| Reaction Conditions | Biphasic (organic/aqueous), 25-100 °C | 80-120 °C, O₂ atmosphere | Room temperature, constant current | <10 °C followed by room temperature |
| Key Advantages | Well-established, high yields, broad substrate scope | Avoids benzyl halides, uses readily available alcohols | Metal-free, uses electricity as a "green" reagent | Avoids toxic cyanide reagents entirely, sustainable |
| Key Disadvantages | Use of highly toxic and hazardous alkali metal cyanides | Requires an oxidant, higher temperatures | Can require specialized equipment, may have substrate limitations | Multi-step workup, potential for chlorinated byproducts |
Methodology 1: Classical Nucleophilic Substitution with Phase-Transfer Catalysis
This remains one of the most widely used methods for the synthesis of phenylacetonitriles due to its simplicity and high efficiency. The use of a phase-transfer catalyst (PTC) is crucial for transporting the cyanide anion from the aqueous phase to the organic phase where the reaction with the benzyl halide occurs.[6]
Reaction Mechanism
The mechanism involves the extraction of the cyanide anion (CN⁻) from the aqueous phase by the lipophilic quaternary ammonium cation (Q⁺) of the PTC. This forms an ion pair (Q⁺CN⁻) that is soluble in the organic phase. This ion pair then undergoes a nucleophilic substitution reaction (Sₙ2) with the benzyl halide to form the phenylacetonitrile and regenerate the catalyst's halide salt (Q⁺X⁻), which then returns to the aqueous phase to repeat the cycle.
Detailed Protocol: One-Pot Synthesis of 2-Phenylbutyronitrile
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Reaction Setup: In a 3-liter, four-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an efficient reflux condenser, add 540 ml of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride.
-
Reagent Addition: Begin stirring and add 218 g (2.00 moles) of ethyl bromide dropwise over approximately 100 minutes, maintaining the temperature between 28–35 °C. Use a cold-water bath for cooling if necessary.
-
Reaction: After the addition is complete, continue stirring for 2 hours. Then, increase the temperature to 40 °C for an additional 30 minutes.
-
Workup: Cool the reaction mixture to 25 °C. Add 750 ml of water and 100 ml of benzene. Separate the layers and extract the aqueous phase with 200 ml of benzene.
-
Purification: Combine the organic layers and wash successively with 200 ml of water, 200 ml of dilute hydrochloric acid, and 200 ml of water. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent by distillation under reduced pressure. Distill the product through a Vigreux column to obtain 2-phenylbutyronitrile (yield: 78–84%).[1]
Methodology 2: Copper-Catalyzed Aerobic Oxidative Synthesis from Benzyl Alcohols
A greener alternative to the classical approach is the use of readily available and less hazardous benzyl alcohols as starting materials. This copper-catalyzed method utilizes aqueous ammonia as the nitrogen source and oxygen as the terminal oxidant.[2]
Reaction Mechanism
The proposed mechanism involves the copper-catalyzed aerobic oxidation of the benzyl alcohol to the corresponding benzaldehyde. The aldehyde then reacts with ammonia to form an imine. A second oxidation step, also catalyzed by copper, converts the imine to the nitrile. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) often acts as a co-catalyst in the oxidation steps.
Detailed Protocol: One-Pot Synthesis of 4-Methoxybenzonitrile
This is a representative protocol based on the principles described by Yoo et al.[2]
-
Reaction Setup: To a sealed tube, add 4-methoxybenzyl alcohol (1 mmol), Cu(NO₃)₂·3H₂O (0.05 mmol), TEMPO (0.1 mmol), and aqueous ammonia (28 wt%, 2 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12 hours.
-
Workup: After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography to yield 4-methoxybenzonitrile.
Methodology 3: Electrochemical Dehydrogenative C-H Cyanation
Electrosynthesis represents a sustainable and modern approach, using electricity to drive chemical reactions, thus avoiding the need for stoichiometric chemical oxidants. The direct cyanation of benzylic C-H bonds is a particularly attractive one-pot strategy.[4]
Reaction Principle
This method involves the anodic oxidation of the benzylic C-H bond to generate a benzylic carbocation intermediate. This is often facilitated by a mediator or a specific solvent system like 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP), which can stabilize the cation. The carbocation is then trapped by a cyanide source to form the phenylacetonitrile product.
Representative Protocol: Electrochemical Cyanation of a Toluene Derivative
This is a generalized protocol based on the work of Waldvogel and others.[4]
-
Electrolysis Setup: In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, prepare a solution of the substituted toluene (1 mmol), tetrabutylammonium cyanide (2 mmol) as both the cyanide source and supporting electrolyte, in a suitable solvent like acetonitrile or an HFIP/amine mixture.
-
Electrolysis: Apply a constant current (e.g., 10 mA) to the cell at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Isolation: Purify the residue by column chromatography to obtain the desired substituted phenylacetonitrile.
Methodology 4: Cyanide-Free Synthesis from L-Phenylalanine
Addressing the significant toxicity concerns of cyanide salts, this innovative one-pot method utilizes the readily available and non-toxic amino acid L-phenylalanine as the starting material.
Reaction Principle
The synthesis involves the oxidative decarboxylation of phenylalanine. The amino acid is treated with an N-chloro compound, such as sodium dichloroisocyanurate (NaDCCA), which generates an unstable N-chloroamino acid. This intermediate undergoes spontaneous elimination of HCl and CO₂ to form an imine, which then rearranges to the corresponding nitrile.
Detailed Protocol: One-Pot Synthesis of Phenylacetonitrile
This protocol is adapted from a procedure posted on Sciencemadness.org.[5]
-
Preparation of Phenylalanine Solution: Dissolve L-phenylalanine (15.62 g, 94.5 mmol) in a solution of 50 ml of 1.89 M sodium hydroxide and 50 ml of water in a 400 ml beaker equipped with a magnetic stirrer and a thermometer. Chill the clear solution to approximately 5 °C in an ice bath.
-
Preparation of Oxidant Solution: Dissolve sodium dichloroisocyanurate dihydrate (24.23 g, 94.5 mmol) in 150-160 ml of water at room temperature.
-
Reaction: Add the NaDCCA solution dropwise to the stirred phenylalanine solution using an addition funnel, maintaining the internal temperature below 10 °C. Gas evolution will be noticeable. The addition should take about 45 minutes.
-
Stirring and Neutralization: Continue stirring in the ice bath for 45 minutes after the addition is complete, then remove the bath and stir for an additional 5 hours at room temperature until gas evolution ceases. The final pH should be around 6-7. Add a 10% solution of sodium bisulfite dropwise until a starch-iodide test is negative.
-
Isolation of Crude Product: Filter the reaction mixture and press the filter cake as dry as possible. Wash the cake with dichloromethane (2 x 50 ml). Extract the aqueous filtrate with dichloromethane (2 x 25 ml).
-
Purification: Combine all organic solutions and wash with 5% sodium bisulfite (50 ml), 5% potassium carbonate (50 ml), and half-saturated brine (50 ml). Dry the organic solution over anhydrous sodium sulfate overnight.
-
Final Product: Filter the solution and remove the solvent by distillation. The crude product can be further purified by vacuum distillation to afford pure phenylacetonitrile (yield: ~80%).[5]
Conclusion and Future Outlook
The one-pot synthesis of substituted phenylacetonitriles has seen remarkable advancements, moving towards greener, safer, and more efficient methodologies. While the classical phase-transfer catalyzed cyanation of benzyl halides remains a robust and high-yielding method, concerns over the use of highly toxic cyanides are driving the adoption of alternative routes. Copper-catalyzed methods utilizing alcohols and innovative electrochemical C-H functionalization are at the forefront of modern synthetic chemistry, offering milder conditions and improved safety profiles. Furthermore, the development of cyanide-free routes from renewable feedstocks like amino acids represents a significant step towards truly sustainable chemical manufacturing. For the modern researcher, the choice of method will depend on the specific requirements of the target molecule, available equipment, and the overarching goals of safety and environmental responsibility. The continued development of novel catalytic systems and one-pot reaction cascades will undoubtedly lead to even more elegant and efficient syntheses of this vital class of chemical intermediates.
References
- Roy, B. C., Ansari, I., Samim, S. A., & Kundu, S. (2019). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. Full-text available.
- Vougioukalakis, G. C. (2024). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-Imines. Journal of Organic Chemistry, 89, 7727–7740.
- Green synthesis of aryl amides via recyclable Et3N/H2O-promoted C-Cl activation in water. (n.d.).
- Tang, S., Guillot, R., Grimaud, L., Vitale, M., & Vincent, G. (n.d.). Electrochemical Benzylic C-H Functionalization with Isocyanides.
- Synthetic strategies to 2‐phenylacetonitrile. (n.d.).
- Wen, Q., Jin, J., Mei, Y., Lu, P., & Wang, Y. (2013). Copper‐Mediated Cyanation of Aryl Halides by Activation of Benzyl Cyanide as the Cyanide Source. Semantic Scholar.
- ChemInform Abstract: Copper-Mediated Cyanation of Aryl Halides by Activation of Benzyl Cyanide as the Cyanide Source. (n.d.).
- Sbei, N., Rahali, S., & Ahmed, N. (n.d.).
- Sbei, N., Rahali, S., & Ahmed, N. (2025). C–H bond cyanation: electrochemical synthesis of phenylbenzimidoyl cyanide derivatives. Organic & Biomolecular Chemistry.
- Yoo, W. J., Li, C. J. (2013). Copper-catalyzed aerobic oxidative synthesis of aryl nitriles from benzylic alcohols and aqueous ammonia. Organic & Biomolecular Chemistry, 11(20), 3349-54.
- Lu, P., & Wang, Y. (2017). Copper-Mediated C–X Functionalization of Aryl Halides. St. Albert's College.
- 2-Phenylbutyronitrile. (n.d.). Organic Syntheses Procedure.
- Chen, J. R., & Xiao, W. J. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303), 1023-1027.
- Sbei, N., Rahali, S., & Ahmed, N. (2025).
- Wang, C., et al. (2012). Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate.
- Fedoryński, M., et al. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?
- α-PHENYLACETOACETONITRILE. (n.d.). Organic Syntheses Procedure.
- One-pot synthesis and versatile applications of recyclable aminal-linked dynamic framework. (n.d.). New Journal of Chemistry (RSC Publishing).
- CN102329248B - Method for synthesizing phenylacetonitrile and catalyst used by same - Google P
- Nanda, C. B., Panda, B. R., & Mohapatra, B. P. (2023). Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro[2H-pyran-3,4′-indoline]. RSC Advances, 13(20), 13455-13460.
- Zhang, X., Zeng, W., Yang, Y., Huang, H., & Liang, Y. (2014). Copper-Catalyzed Double C-S Bonds Formation via Different Paths: Synthesis of Benzothiazoles from N-Benzyl-2-iodoaniline and Potassium Sulfide. Organic Chemistry Portal.
- Phenylacetonitrile from Phenylalanine. (2017, August 14). Sciencemadness Discussion Board.
- Kumar, A., et al. (2020). Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones. PMC - PubMed Central.
- Sustainable One‐Pot Synthesis of N‐Substituted Pyrroles Using a Multifunctional Cobalt‐Based Catalyst. (2025, June 6).
- Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (n.d.). MDPI.
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- 3. researchgate.net [researchgate.net]
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Analytical methods for monitoring 2-Chloro-5-fluorophenylacetonitrile reactions
An Application Note and Protocol for the Analytical Monitoring of 2-Chloro-5-fluorophenylacetonitrile Synthesis
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical methodologies required for real-time monitoring of chemical reactions producing this compound, a key intermediate in modern pharmaceutical synthesis. Effective in-process control is paramount to ensuring reaction completion, maximizing yield, and minimizing impurity formation, which directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, process chemists, and quality control analysts. The causality behind experimental choices is explained, and the protocols are structured to be self-validating systems, ensuring robust and reliable data for critical decision-making in the drug development lifecycle.
Introduction: The Critical Role of In-Process Controls
This compound (C₈H₅ClFN, MW: 169.59 g/mol ) is a crucial building block in the synthesis of numerous therapeutic agents.[1] Its synthesis, often involving the cyanation of a corresponding benzyl halide, must be carefully monitored. The presence of halogen atoms on the aromatic ring influences the reaction kinetics and can lead to the formation of various process-related impurities, including regioisomers, unreacted starting materials, and degradation products.[2][3] Failure to control these impurities can compromise the purity of the final API and lead to costly downstream purification challenges.
This guide details the strategic application of orthogonal analytical techniques—primarily HPLC for quantitative analysis of the main components and non-volatile impurities, and GC-MS for the identification of volatile starting materials and byproducts.
Strategic Analytical Workflow
The effective monitoring of the reaction requires a structured approach from sampling to data interpretation. The choice between HPLC and GC-MS depends on the specific information required at each stage of the reaction.
Caption: Strategic workflow for monitoring this compound reactions.
Potential Impurities and Reaction Byproducts
A robust analytical method must be capable of separating the main product from all potential impurities. A common synthetic route is the reaction of 2-chloro-5-fluorobenzyl chloride with a cyanide source (e.g., NaCN).[4] Based on this, likely impurities include:
-
Starting Material: 2-chloro-5-fluorobenzyl chloride.
-
Isomeric Byproducts: Formation of other isomers like 2-chloro-3-fluorophenylacetonitrile, depending on the purity of the starting materials.
-
Hydrolysis Products: The nitrile group can hydrolyze under certain pH and temperature conditions to form 2-chloro-5-fluorophenylacetamide and subsequently 2-chloro-5-fluorophenylacetic acid.[5]
-
Dehalogenation Products: Reductive processes can lead to the loss of a chlorine or fluorine atom.[2]
-
Dimerization/Polymerization Products: Under certain catalytic conditions, side reactions can lead to higher molecular weight impurities.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Analytical Note |
| This compound | C₈H₅ClFN | 169.59 | Product |
| 2-Chloro-5-fluorobenzyl chloride | C₇H₅Cl₂F | 179.02 | Starting Material , more volatile than product. |
| 2-Chloro-5-fluorophenylacetamide | C₈H₇ClFNO | 187.60 | Hydrolysis Impurity , more polar than product. |
| 2-Chloro-5-fluorophenylacetic acid | C₈H₆ClFO₂ | 188.58 | Hydrolysis Impurity , significantly more polar. |
| 2-Fluorophenylacetonitrile | C₈H₆FN | 135.14 | Dechlorination Impurity .[6] |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
4.1. Rationale and Causality
Reversed-phase HPLC with UV detection is the primary technique for monitoring reaction progress. Its suitability stems from:
-
Applicability: this compound and its likely impurities are non-volatile and possess aromatic rings, making them strong UV absorbers.
-
Quantitative Accuracy: HPLC provides excellent quantitative performance, allowing for accurate determination of conversion rates and impurity levels.
-
Separation Power: Modern column chemistries, particularly those with alternative selectivities like Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, are highly effective at resolving closely related halogenated isomers, a common challenge in pharmaceutical chemistry.[2]
4.2. Detailed HPLC Protocol
This protocol is designed as a starting point and should be validated for specific reaction matrices.
Instrumentation and Materials:
-
HPLC System: A system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) is recommended.
-
Chromatographic Column: A PFP column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is preferred for resolving halogenated aromatics. A standard C18 column can be used as an alternative.[7][8]
-
Reagents: HPLC grade Acetonitrile (ACN), Methanol (MeOH), and purified water. Phosphoric acid or Trifluoroacetic acid (TFA).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure sharp peaks for any acidic impurities. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting non-polar analytes. |
| Gradient Elution | 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-18.1 min: 90% to 40% B18.1-25 min: 40% B | A gradient is essential to elute both polar impurities and the non-polar product and starting material within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | DAD at 220 nm and 254 nm | 220 nm provides general sensitivity; 254 nm is typical for aromatic rings. DAD allows for peak purity analysis. |
| Injection Volume | 5 µL | Small volume to prevent peak overload. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Good solvating power for the reaction mixture components. |
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 100 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting it in 1.0 mL of the diluent to prevent further changes.
-
Perform a further serial dilution with the diluent to achieve a final concentration where the main product peak is within the linear range of the detector (typically ~0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter (PTFE or Nylon) into an HPLC vial.
System Suitability Testing (SST): Before analyzing samples, inject a standard solution containing the product and a known key impurity (e.g., starting material).
-
Tailing Factor: Should be ≤ 2.0 for the product peak.
-
Theoretical Plates: Should be ≥ 2000 for the product peak.
-
Resolution: The resolution between the product and the key impurity should be ≥ 1.5.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
5.1. Rationale and Causality
GC-MS is a powerful complementary technique for:
-
Volatile Analysis: Ideal for monitoring residual starting materials (e.g., 2-chloro-5-fluorobenzyl chloride) and low-boiling point byproducts that may not be well-retained in reversed-phase HPLC.[9]
-
Confident Identification: The mass spectrometer provides structural information, enabling the confident identification of unknown impurity peaks based on their fragmentation patterns and accurate mass.[10][11] This is invaluable for troubleshooting unexpected reaction outcomes.
-
Sensitivity: GC-MS offers excellent sensitivity, particularly in Selected Ion Monitoring (SIM) mode, for detecting trace-level impurities.[12]
5.2. Detailed GC-MS Protocol
Instrumentation and Materials:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or a high-resolution Orbitrap system).
-
Chromatographic Column: A low-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: GC-grade solvents (e.g., Dichloromethane, Ethyl Acetate). Helium carrier gas (UHP grade).
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading from the high-concentration product. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| Oven Program | Initial: 80 °C (hold 1 min)Ramp: 15 °C/min to 280 °CHold: 5 min at 280 °C | A temperature ramp is necessary to separate compounds with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible, library-searchable spectra. |
| Mass Range | m/z 40 - 450 | Covers the expected mass range of the product and likely impurities. |
Sample Preparation:
-
Withdraw and quench a reaction aliquot as described for HPLC.
-
Dilute the quenched sample in a GC-compatible solvent like Dichloromethane or Ethyl Acetate to a final concentration of approximately 0.1-0.5 mg/mL.
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
Data Interpretation:
-
Peak Identification: Compare the acquired mass spectrum of each peak against a commercial library (e.g., NIST/Wiley).
-
Structural Elucidation: For unknown peaks, analyze the fragmentation pattern. The molecular ion (M+) and isotopic patterns (especially for chlorine-containing fragments) are critical for proposing a structure. High-resolution mass spectrometry can provide elemental composition for ultimate confidence.[10]
Caption: A simplified reaction scheme showing the desired product and potential hydrolysis byproducts.
Conclusion
The successful synthesis of this compound relies on stringent in-process monitoring. The orthogonal use of HPLC for accurate quantification and GC-MS for confident identification provides a comprehensive analytical toolkit for process optimization and quality control. The protocols outlined in this document serve as a robust foundation for developing validated methods that ensure the final product meets the high-purity standards required by the pharmaceutical industry. Early and accurate detection of impurities is not merely an analytical exercise; it is a critical component of a quality-by-design (QbD) approach to drug development.
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Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2019). The Dark Side of Fluorine. Chemical Reviews, 119(12), 7478-7529. [Link]
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Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. [Link]
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Wackett, L. P. (2022). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial Biotechnology, 15(3), 773-787. [Link]
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American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. Retrieved from americanlaboratory.com. [Link]
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Sandra, P., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]
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ChemUniverse. (n.d.). This compound [P91894]. Retrieved from chemuniverse.com. [Link]
- Google Patents. (n.d.). EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles.
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Wu, A. H., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of analytical toxicology, 22(3), 237-245. [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from sciendo.com. [Link]
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Welch, C. J., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Journal of chromatography. A, 1324, 195-203. [Link]
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Application Note and Protocol for the Purification of 2-Chloro-5-fluorophenylacetonitrile by Recrystallization
Introduction
2-Chloro-5-fluorophenylacetonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[1][2][3][4] This application note provides a detailed protocol and the underlying scientific principles for the purification of this compound by recrystallization, designed for researchers, scientists, and professionals in drug development.
Scientific Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent. The fundamental principle is that the solubility of most solids increases with temperature.[5] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[2][6] As this solution cools, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The impurities, ideally, remain dissolved in the solvent (mother liquor) or are removed by filtration if they are insoluble at high temperatures.[1][7]
The success of recrystallization hinges on the careful selection of a solvent. An ideal solvent should:
-
Exhibit high solubility for the compound of interest at elevated temperatures and low solubility at room temperature or below.[1][2][5][8][9][10]
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.[8]
-
Be chemically inert, not reacting with the compound to be purified.[1][2][8]
-
Be sufficiently volatile to be easily removed from the purified crystals.[2][8]
-
Be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]
Safety and Handling
This compound and many organic solvents are hazardous. It is crucial to handle these chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
This compound: This compound is classified as an irritant.[11] It may be harmful if swallowed, inhaled, or absorbed through the skin.[12][13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Solvents: The flammability and toxicity of the chosen solvent must be considered. Work away from ignition sources and ensure proper ventilation. Consult the Safety Data Sheet (SDS) for each solvent before use.
Experimental Protocol
This protocol outlines the steps for the purification of this compound by recrystallization.
Part 1: Solvent Selection
The selection of an appropriate solvent is the most critical step for successful recrystallization.[5] Based on the structure of this compound (an aromatic nitrile), suitable solvents are likely to be alcohols (like isopropanol or ethanol) or a mixed solvent system (e.g., ethanol/water, toluene/hexane).[6][16] A preliminary small-scale solubility test is highly recommended.[8][9]
Procedure for Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound in a test tube.
-
Add a few drops of the test solvent at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.[2]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves completely.[9]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of pure crystals upon cooling.
Part 2: Recrystallization Workflow
The following workflow is a general procedure that may need optimization based on the specific impurities present in the crude material.[17][18][19]
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.
-
Continue adding the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[5][9] If too much solvent is used, the solution may not become saturated upon cooling, and crystallization will be poor or may not occur.[9]
-
-
Hot Filtration (Optional):
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[2]
-
If crystals do not form, it may be necessary to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[9]
-
-
Isolation and Washing:
-
Drying:
-
Allow the crystals to dry thoroughly on the filter paper with the vacuum on for a few minutes.[2]
-
For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator under vacuum.
-
Data Presentation and Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical methods.
Table 1: Physical and Analytical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅ClFN | [11] |
| Molecular Weight | 169.58 g/mol | [11] |
| Appearance | Off-white crystalline solid | [20] |
| Melting Point | 58-59 °C | [11] |
| Boiling Point | 249.8 °C at 760 mmHg | [11] |
Purity Assessment Techniques:
-
Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and accurate method for determining the purity of the compound and quantifying any remaining impurities.[21][22] A typical method would involve a reverse-phase C18 column with UV detection.[21][22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified compound and can be used for quantitative analysis (qNMR).[21]
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was added.- The rate of cooling is too slow. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try scratching the inner surface of the flask or adding a seed crystal.[9] |
| Oiling out (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a high degree. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Consider using a lower-boiling point solvent or a different solvent system. |
| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with solvent that was not cold enough. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Always use ice-cold solvent for washing the crystals. |
| Colored impurities remain in the crystals | - The colored impurity has similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2][22] |
Conclusion
Recrystallization is an effective and economical method for the purification of this compound. By carefully selecting a suitable solvent and following a systematic protocol, a high degree of purity can be achieved, which is essential for its subsequent applications in research and development. The analytical techniques described provide robust methods for verifying the success of the purification process.
References
-
2-Fluoro-5-chlorophenylacetonitrile | C8H5ClFN - BuyersGuideChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved January 12, 2026, from [Link]
-
This compound | C8H5ClFN - BuyersGuideChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]
-
Finding the best solvent for recrystallisation student sheet - RSC Education. (n.d.). Retrieved January 12, 2026, from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectionn - Science Learning Center. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved January 12, 2026, from [Link]
-
Recrystallization. (n.d.). Dartmouth College. Retrieved January 12, 2026, from [Link]
-
2-Chloro-4-fluorophenylacetonitrile - ChemBK. (2024, April 9). Retrieved January 12, 2026, from [Link]
-
Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
2-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 93656 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recrystallization1. (n.d.). Retrieved January 12, 2026, from [Link]
-
Purifying by recrystallisation | 16–18 years | Resource - RSC Education. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved January 12, 2026, from [Link]
-
Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Optimization of crystallization conditions for biological macromolecules - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Optimization of crystallization conditions for biological macromolecules - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols: 2-Chloro-5-fluorophenylacetonitrile in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-5-fluorophenylacetonitrile
This compound is a versatile and highly valuable starting material in the synthesis of a diverse array of heterocyclic compounds. Its strategic importance lies in the reactive nitrile group and the electronically distinct halogen substituents on the phenyl ring. The presence of both chlorine and fluorine atoms offers multiple avenues for functionalization and modulation of the physicochemical properties of the resulting heterocyclic scaffolds. This unique combination of reactive sites makes it a sought-after precursor in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials.
The fluorinated and chlorinated phenyl moiety is a common feature in many biologically active molecules, contributing to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. Consequently, heterocyclic compounds derived from this compound are of significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of key heterocyclic systems, including detailed experimental protocols, mechanistic insights, and a summary of the potential biological significance of the resulting compounds.
Synthesis of 5-(2-Chloro-5-fluorophenyl)-1H-pyrazol-3-amine: A Key Intermediate
The reaction of this compound with hydrazine hydrate is a cornerstone transformation, yielding the highly functionalized 3-amino-5-(2-chloro-5-fluorophenyl)-1H-pyrazole. This pyrazole derivative serves as a crucial building block for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are prevalent in numerous kinase inhibitors and other targeted therapies.
Reaction Mechanism
The formation of the aminopyrazole proceeds through a well-established cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of the hydrazine on the electrophilic carbon of the nitrile group of this compound. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the carbon of the nitrile group, leading to the formation of a five-membered ring. Subsequent tautomerization results in the stable aromatic 3-aminopyrazole.
Diagram 1: Synthesis of 5-(2-Chloro-5-fluorophenyl)-1H-pyrazol-3-amine
Caption: Reaction pathway for the synthesis of 5-(2-Chloro-5-fluorophenyl)-1H-pyrazol-3-amine.
Experimental Protocol: Synthesis of 5-(2-Chloro-5-fluorophenyl)-1H-pyrazol-3-amine
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL per gram of nitrile) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.5 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to ice-cold water with stirring.
-
Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
To obtain the free base, suspend the precipitate in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol/water to afford 5-(2-chloro-5-fluorophenyl)-1H-pyrazol-3-amine as a solid.
Table 1: Representative Data for the Synthesis of 5-(2-Chloro-5-fluorophenyl)-1H-pyrazol-3-amine
| Parameter | Value |
| Yield | 80-90% |
| Appearance | White to off-white solid |
| Melting Point | 135-138 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ | 11.8 (s, 1H, NH), 7.5-7.3 (m, 3H, Ar-H), 5.7 (s, 1H, CH), 5.2 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ | 160.2, 157.8, 145.1, 133.5, 131.9, 117.4, 115.8, 114.2, 92.6 |
| MS (ESI) | m/z 214.0 [M+H]⁺ |
Synthesis of Indazole Derivatives
The synthesis of indazole derivatives from this compound can be achieved through a one-pot reaction with hydrazine, followed by an intramolecular nucleophilic aromatic substitution (SNA_r_). This approach provides a direct route to substituted indazoles, which are important scaffolds in medicinal chemistry, with many exhibiting potent anticancer and anti-inflammatory activities.[1][2][3]
Reaction Mechanism
The reaction likely proceeds through the initial formation of a hydrazone intermediate, similar to the pyrazole synthesis. However, under specific conditions, an intramolecular cyclization can occur where the amino group of the hydrazone attacks the carbon atom of the phenyl ring bearing the chlorine atom, leading to the formation of the indazole ring system.
Diagram 2: Proposed Synthesis of 6-Fluoro-3-amino-1H-indazole
Caption: Proposed pathway for the synthesis of 6-fluoro-3-amino-1H-indazole.
Experimental Protocol: Synthesis of 6-Fluoro-3-amino-1H-indazole
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq) in DMSO (15 mL per gram of nitrile).
-
Add potassium carbonate (2.0 eq) and hydrazine hydrate (2.0 eq) to the solution.
-
Heat the reaction mixture to 120-140 °C for 12-18 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired indazole derivative.
Synthesis of Pyridazinone Derivatives
Pyridazinone heterocycles can be synthesized from arylacetonitriles through multi-step sequences. A plausible route involves the initial conversion of this compound to a corresponding β-ketoester, followed by cyclocondensation with hydrazine. Pyridazinones are known to possess a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.
Experimental Workflow
Diagram 3: Workflow for Pyridazinone Synthesis
Caption: Synthetic workflow for the preparation of a pyridazinone derivative.
Experimental Protocol: Synthesis of 6-(2-Chloro-5-fluorophenyl)-3(2H)-pyridazinone
Step 1: Synthesis of Ethyl 2-(2-chloro-5-fluorophenyl)-2-oxoacetate
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in a round-bottom flask, add a mixture of this compound (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Quench the reaction with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude β-ketoester.
Step 2: Synthesis of 6-(2-Chloro-5-fluorophenyl)-3(2H)-pyridazinone
-
Dissolve the crude β-ketoester from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) and reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyridazinone derivative.
Applications in Drug Discovery and Development
Heterocyclic compounds derived from this compound are of significant interest in drug discovery due to their diverse biological activities.
-
Anticancer Activity: Pyrazole and indazole cores are found in numerous FDA-approved kinase inhibitors used in cancer therapy.[1][2] The synthesized 5-(2-chloro-5-fluorophenyl)-1H-pyrazol-3-amine and its derivatives are valuable scaffolds for the development of novel anticancer agents.[3][4][5]
-
Antimicrobial Activity: Pyrazole derivatives have been reported to exhibit a broad spectrum of antimicrobial and antifungal activities.[6][7] The presence of halogen atoms on the phenyl ring can enhance the antimicrobial potency of these compounds.
Table 2: Potential Biological Activities of Synthesized Heterocycles
| Heterocyclic Core | Potential Biological Activity | References |
| Pyrazole | Anticancer, Antimicrobial, Anti-inflammatory | [4][6] |
| Indazole | Anticancer, Anti-inflammatory | [1][2][3][5] |
| Pyridazinone | Cardiovascular, Anti-inflammatory, Anticancer |
Safety Precautions
-
This compound is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate PPE.[8]
-
Reactions involving heating should be conducted with appropriate shielding and temperature control.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
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Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate from β-Ketonitriles.
- El-Gazzar, A. B. A., Gaafar, A. A. M., & Aly, H. M. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15(1), 1-25.
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
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Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, Q. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17189–17198. [Link]
- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2017).
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Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, Q. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Center for Biotechnology Information. [Link]
- G, S., & P, S. (2021). TWO STEP SYNTHESIS OF INDAZOLE DERIVATIVES AND THEIR ANTI-CANCER EVALUATION.
- Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
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Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
- Patel, K. D., Prajapati, S. M., & Patel, H. D. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC).
- Al-Ghorbani, M., Ataş, M., Büyükgüzel, E., & Büyükgüzel, K. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors.
- Bennamane, N., Nedjar-Kolli, B., Bentabed-Ababsa, G., Derdour, A., & Chosson, E. (2025). (PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives.
- Liu, Z., Wang, Y., & Liu, H. (2018). Indazole Derivatives: Promising Anti-tumor Agents. PubMed.
- Sharma, D., & Bansal, R. (n.d.). Synthetic route to the formation of pyridazinones 11–19. Reagents and....
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- Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
- Sharma, P., Singh, P., Kumar, A., & Singh, A. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central.
- Scribd. (n.d.). Thrope Ziegler Cyclization Search | PDF | Chemical Compounds. Scribd.
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- Guranowski, A., Wlodarczyk, M., & Gulea, M. (2019). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Journal of Organic Chemistry, 84(17), 11096–11105.
- De Kimpe, N., D'hooghe, M., & Stanković, S. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(12), 5126–5132.
- Indo Global Journal of Pharmaceutical Sciences. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses.
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- MDPI. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.
- Sawant, A. S., Kamble, S. S., Hese, S. V., Pisal, P. M., Sawant, S. S., Kamble, V. A., Kamble, V. T., & Gacche, R. N. (2020). Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. CHEMISTRY & BIOLOGY INTERFACE.
- ResearchGate. (n.d.). Structures of substituted 2H‐indazoles. | Download Scientific Diagram.
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Application Note & Protocol: A Guided Synthesis of 2-Chloro-5-fluorophenylacetonitrile
Introduction: The Significance of a Versatile Intermediate
2-Chloro-5-fluorophenylacetonitrile is a substituted benzyl cyanide that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its structural motifs—a chlorinated and fluorinated aromatic ring coupled with a reactive nitrile group—make it a valuable precursor in medicinal chemistry and drug development. The nitrile moiety can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic rings, opening pathways to diverse molecular scaffolds.
This document provides a comprehensive, field-tested protocol for the synthesis of this compound. The chosen synthetic route is the nucleophilic substitution of 2-chloro-5-fluorobenzyl chloride with sodium cyanide. This method is reliable and scalable, predicated on a classic SN2 mechanism. The primary focus of this guide is to deliver not only a step-by-step procedure but also the underlying scientific rationale and, most critically, the stringent safety protocols required for handling highly toxic cyanide reagents.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 2-chloro-5-fluorobenzyl chloride. This concerted, one-step displacement of the chloride leaving group is characteristic of an SN2 mechanism.
Reaction: 2-Chloro-5-fluorobenzyl chloride + Sodium Cyanide → this compound + Sodium Chloride
Mechanism: The reaction is facilitated in a polar aprotic solvent system which solvates the sodium cation but leaves the cyanide anion relatively free to act as a nucleophile. The rate of reaction is dependent on the concentration of both the benzyl chloride substrate and the cyanide nucleophile.
Mandatory Safety Protocols: Handling Sodium Cyanide
WARNING: Sodium Cyanide (NaCN) is a highly toxic and rapidly fatal poison.[1] Exposure via ingestion, inhalation, or skin contact can be lethal.[1][2] All operations involving sodium cyanide MUST be performed within a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes a lab coat, chemical-resistant gloves (double gloving is recommended), and chemical splash goggles with a face shield.[1][2]
-
Designated Work Area: All work with sodium cyanide should occur in a designated and clearly marked area.[1] Ensure an emergency safety shower and eyewash station are immediately accessible.[1]
-
Acid Incompatibility: NEVER allow sodium cyanide to come into contact with acids. The reaction liberates highly toxic hydrogen cyanide (HCN) gas, which can be fatal upon inhalation.[3] Store NaCN in a cool, dry, and well-ventilated area, segregated from acids.[3][4]
-
Spill & Waste Management: Have a cyanide spill kit readily available. All cyanide-contaminated waste, including empty containers and used sharps, must be collected in specially labeled, sealed hazardous waste containers and disposed of according to institutional and governmental regulations.[1] Do not mix cyanide waste with other chemical waste streams.[1]
-
Emergency Protocol: In case of exposure, immediately remove the victim to fresh air and seek emergency medical attention.[5] If skin contact occurs, flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Be prepared to provide amyl nitrite as an antidote under the direction of a medical professional.
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Supplier Example |
| 2-Chloro-5-fluorobenzyl chloride | 85068-36-6 | 179.02 | ≥98% | Sigma-Aldrich |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | ≥97% | Sigma-Aldrich |
| Ethanol (EtOH), 200 proof | 64-17-5 | 46.07 | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | VWR |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ≥99.5% | Sigma-Aldrich |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | N/A | Lab Supply |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus (optional, for high purity)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
Fume hood
Detailed Experimental Protocol
This protocol is designed for a ~0.1 mole scale reaction. All steps involving sodium cyanide must be performed in a fume hood.
Step 1: Reaction Setup and Reagent Preparation
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
In the fume hood, carefully weigh 5.4 g (0.11 mol, 1.1 equivalents) of powdered sodium cyanide and add it to the reaction flask.
-
Add 50 mL of deionized water and 50 mL of ethanol to the flask.
-
Begin stirring the mixture to dissolve the sodium cyanide. Gentle warming on the heating mantle (to ~40 °C) can aid dissolution. This step is based on established procedures for similar cyanations.[6]
Step 2: Addition of the Benzyl Chloride Substrate
-
Weigh 17.9 g (0.1 mol, 1.0 equivalent) of 2-chloro-5-fluorobenzyl chloride into a small beaker.
-
Add the 2-chloro-5-fluorobenzyl chloride to the dropping funnel.
-
Once the sodium cyanide is fully dissolved, begin adding the benzyl chloride dropwise to the stirred solution over a period of 30 minutes. The reaction is exothermic; maintain a steady addition rate to keep the internal temperature below reflux.
Step 3: Reaction Under Reflux
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) using the heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by carefully quenching a small aliquot.
Step 4: Work-up and Product Isolation
-
After the reaction is complete (as determined by the disappearance of the starting material), turn off the heat and allow the mixture to cool to room temperature.
-
Filter the cooled mixture through a Büchner funnel to remove the precipitated sodium chloride. Wash the salt cake with a small amount of ethanol (~20 mL) to recover any entrained product.
-
Transfer the filtrate to a rotary evaporator and remove the ethanol under reduced pressure.
-
Transfer the remaining aqueous slurry to a 500 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic extracts.
-
Wash the combined organic layers sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any residual acid) and 100 mL of brine (to aid in phase separation and remove bulk water).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
Step 5: Purification
The crude product will likely be an off-white solid or a light-yellow oil.[7]
-
Recrystallization: If the crude product is solid, it can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or hexanes/ethyl acetate mixture.
-
Vacuum Distillation: For oily products or for achieving higher purity, vacuum distillation is recommended. The product has a predicted boiling point of ~250 °C at atmospheric pressure, so reduced pressure is necessary to prevent decomposition.[8]
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Value |
| Appearance | Off-white crystalline solid[7] |
| Molecular Formula | C₈H₅ClFN |
| Molecular Weight | 169.58 g/mol [7] |
| Melting Point | 58-59 °C[8] |
| Yield | 80-90% (typical for this type of reaction[6]) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-7.0 (m, 3H, Ar-H), δ ~3.8 (s, 2H, -CH₂CN) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~160 (d, C-F), ~135-115 (m, Ar-C), ~117 (s, -CN), ~20 (s, -CH₂) |
| IR (KBr, cm⁻¹) | ~2250 (C≡N stretch), ~1580, 1480 (C=C aromatic stretch) |
Experimental Workflow Diagram
The following diagram provides a high-level overview of the entire synthetic and analytical process.
Caption: Workflow for the synthesis of this compound.
References
-
Princeton University Environmental Health & Safety. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]
-
United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. [Link]
-
Tae Kwang Co., Ltd. SODIUM CYANIDE (NaCN) Safety and Handling Guidance. [Link]
- Adams, R., & Thal, A. F. (1922). Benzyl Cyanide. Organic Syntheses, 2, 9. doi:10.15227/orgsyn.002.0009. This is a foundational reference for the general procedure.
-
BuyersGuideChem. This compound Properties. [Link]
-
BuyersGuideChem. 2-Fluoro-5-chlorophenylacetonitrile Properties. [Link]
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- 5. SODIUM CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 8. This compound | C8H5ClFN - BuyersGuideChem [buyersguidechem.com]
Application Notes & Protocols: Downstream Processing of 2-Chloro-5-fluorophenylacetonitrile for Pharmaceutical Synthesis
Abstract
2-Chloro-5-fluorophenylacetonitrile is a pivotal starting material in the synthesis of numerous active pharmaceutical ingredients (APIs). Its specific halogenation pattern makes it a versatile precursor for constructing complex molecular architectures. This document provides a detailed guide to the downstream processing of this key intermediate, focusing on a validated synthetic route to Escitalopram, a widely used selective serotonin reuptake inhibitor (SSRI). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic rationale, process control, and analytical validation to ensure reproducibility and high purity of the final product.
Introduction: The Strategic Importance of this compound
This compound serves as a critical building block in medicinal chemistry. The presence of the chloro, fluoro, and nitrile functionalities offers multiple reaction handles for strategic molecular elaboration. The electron-withdrawing nature of the halogens and the nitrile group acidifies the benzylic proton, facilitating its deprotonation and subsequent alkylation—a key first step in many synthetic pathways.
This guide will focus on the multi-step synthesis of Escitalopram, the therapeutically active (S)-enantiomer of Citalopram, starting from a related precursor, 5-cyanophthalide, which itself can be derived from precursors related to the title compound's structural class.[1][2][3] The core transformation involves the creation of a key diol intermediate, followed by chiral resolution and cyclization to form the essential dihydroisobenzofuran ring system.[3][4]
Overall Synthetic Workflow
The transformation from a phenylacetonitrile core structure to the Escitalopram precursor involves a sequence of meticulously controlled reactions. The general pathway described in various synthetic patents and publications forms the basis of this guide.[2][3][4]
Caption: High-level workflow for the synthesis of Escitalopram Oxalate.
Synthesis of the Key Racemic Diol Intermediate (VI)
The initial phase of the synthesis focuses on the construction of the racemic diol, (±)-4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile. This is achieved through two sequential Grignard reactions on 5-cyanophthalide.[3][4]
Causality: The phthalide ring is a lactone, which can be opened by nucleophilic attack. The Grignard reagent, a potent nucleophile, attacks the carbonyl carbon twice. The first addition opens the lactone ring to form a ketone intermediate (after an initial hemiacetal), which is then attacked by the second Grignard reagent to form the tertiary alcohol. The nitrile group remains intact under these conditions.
Protocol 3.1: Two-Step Grignard Addition to 5-Cyanophthalide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 5-Cyanophthalide | 159.15 | 100.0 g | 0.628 |
| Magnesium Turnings | 24.31 | 16.8 g | 0.691 |
| 1-Bromo-4-fluorobenzene | 175.00 | 115.5 g | 0.660 |
| 3-Dimethylaminopropyl chloride | 121.62 | 84.0 g | 0.691 |
| Tetrahydrofuran (THF), Anhydrous | - | 1.5 L | - |
| Iodine | 253.81 | 1 crystal | - |
Procedure:
-
Grignard Reagent 1 Preparation: Under a nitrogen atmosphere, charge a dry 3L reactor with magnesium turnings and 200 mL of anhydrous THF. Add a crystal of iodine to initiate the reaction.
-
Prepare a solution of 1-bromo-4-fluorobenzene in 500 mL of anhydrous THF. Add ~10% of this solution to the magnesium suspension. Wait for the exotherm and characteristic color change indicating Grignard formation.
-
Add the remaining bromofluorobenzene solution dropwise, maintaining the temperature between 30-40°C. After the addition is complete, stir the mixture for 1 hour.
-
First Addition: Cool the Grignard solution to 0-5°C. Add a solution of 5-cyanophthalide in 300 mL of anhydrous THF dropwise, maintaining the temperature below 10°C. Stir for 2 hours at this temperature.
-
Grignard Reagent 2 Preparation: In a separate dry flask, prepare the second Grignard reagent from magnesium turnings and 3-dimethylaminopropyl chloride in 500 mL of THF, following the same procedure as steps 1-3.
-
Second Addition: Add the second Grignard reagent to the reaction mixture from step 4, again maintaining the temperature below 15°C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (approx. 500 mL). Extract the product with toluene (2 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic diol (VI) as a viscous oil. The product is often carried forward without further purification.
Chiral Resolution and Cyclization
This phase is the cornerstone of the synthesis, where the desired (S)-enantiomer is isolated and then cyclized to form the core structure of Escitalopram.
Causality: Chiral resolution by diastereomeric salt formation is a classical and robust method. An enantiomerically pure resolving agent, in this case, (+)-Di-p-toluoyl-D-tartaric acid ((+)-DTTA), is used to react with the racemic diol. The resulting diastereomeric salts have different physical properties (e.g., solubility), allowing one to be selectively crystallized. The subsequent cyclization occurs via an intramolecular nucleophilic substitution. The primary alcohol is converted into a good leaving group (mesylate), which is then displaced by the tertiary alcohol to form the dihydrofuran ring.
Protocol 4.1: Resolution of (±)-Diol (VI)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
|---|---|---|---|
| Crude Racemic Diol (VI) | 356.42 | ~224 g (from prev. step) | - |
| (+)-Di-p-toluoyl-D-tartaric acid | 386.35 | 105 g (0.27 mol) | Resolving Agent |
| Isopropyl Alcohol (IPA) | - | 1.2 L | Solvent |
| Aqueous Ammonia (25%) | - | As needed | For basification |
| Toluene | - | 1.0 L | Extraction Solvent |
Procedure:
-
Dissolve the crude diol (VI) in isopropyl alcohol (1125 mL) at 50-55°C.[4]
-
Add (+)-Di-p-toluoyl-D-tartaric acid to the solution.[4]
-
Slowly cool the mixture to 25-30°C and stir for at least 10 hours to allow for complete crystallization of the diastereomeric salt.[4]
-
Filter the crystalline product and wash the cake with cold isopropyl alcohol (2 x 110 mL). This yields the (S)-Diol-(+)-DTTA salt. Chiral purity should be >96% at this stage.[4]
-
Liberation of Free Base: Suspend the salt in a mixture of water (1 L) and toluene (1 L). Adjust the pH to >9.5 with aqueous ammonia to break the salt and liberate the free base into the organic layer.
-
Separate the organic (toluene) layer, wash with water, and concentrate under reduced pressure to obtain the purified (S)-(-)-Diol (VII) as an oil.
Protocol 4.2: Cyclization to Escitalopram Base (I)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| (S)-(-)-Diol (VII) | 356.42 | 100 g | 0.280 |
| Methylene Chloride | - | 1.0 L | Solvent |
| Triethylamine (TEA) | 101.19 | 42.3 g | 0.418 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 18.0 g | 0.157 |
Procedure:
-
Dissolve the (S)-(-)-Diol (VII) in methylene chloride and cool the solution to between -10°C and -5°C under a nitrogen atmosphere.[4]
-
Add triethylamine to the solution.[4]
-
Slowly add methanesulfonyl chloride dropwise over a period of 3 hours, ensuring the temperature remains between -10°C and -5°C. The formation of the mesylate intermediate is highly exothermic and requires careful control.[4]
-
Monitor the reaction progress by HPLC.
-
Upon completion, wash the reaction mass with a dilute aqueous sodium hydroxide solution, followed by deionized water, all while maintaining a low temperature (0-10°C).[4]
-
Separate the organic layer and distill off the methylene chloride under vacuum to yield crude Escitalopram base as an oil.
Expected Purity Data:
| Analyte | Method | Expected Result |
|---|---|---|
| Escitalopram Base | HPLC (Chromatographic Purity) | >98.4%[4] |
| Escitalopram Base | Chiral HPLC | >99.1% (S-enantiomer)[4] |
Final Purification and Salt Formation
The final steps involve purifying the crude base and converting it into a stable, crystalline, pharmaceutically acceptable salt.
Causality: Salt formation is a critical step for API formulation. It converts the often-oily free base into a stable, solid form with well-defined physicochemical properties (e.g., solubility, melting point, stability). Oxalic acid is commonly used to form a crystalline oxalate salt of Escitalopram.
Protocol 5.1: Preparation of Escitalopram Oxalate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity |
|---|---|---|
| Crude Escitalopram Base | 324.39 | From previous step |
| Acetone | - | 5 volumes |
| Oxalic Acid Dihydrate | 126.07 | 1.1 equivalents |
Procedure:
-
Dissolve the crude Escitalopram base in acetone.
-
Add a solution of oxalic acid dihydrate in acetone.
-
Stir the mixture at room temperature to induce crystallization. The mixture may be cooled to 0-5°C to maximize yield.
-
Filter the resulting solid, wash with cold acetone, and dry under vacuum at 40-50°C.
-
This process yields Escitalopram oxalate with a chromatographic purity typically exceeding 99.8%.[4]
Analytical Characterization
Rigorous analytical testing is mandatory at each stage to ensure process control and final product quality.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of intermediates and the final API. A typical reversed-phase method on a C18 column can separate Escitalopram from its process-related impurities.[5][6]
-
Chiral HPLC: Essential for determining the enantiomeric purity of the resolved diol and the final Escitalopram. Specialized chiral stationary phases, such as cellulose-based columns, are effective for separating the S- and R-enantiomers.[7][8][9]
-
Spectroscopy (NMR, MS, IR): Used to confirm the chemical structure of the synthesized compounds, matching the spectra with reference standards.
Caption: Quality control and analytical validation workflow.
Conclusion
The downstream processing of this compound and its analogs into complex APIs like Escitalopram is a multi-step endeavor that demands precision in both execution and analysis. The protocols outlined in this guide, derived from established industrial processes, provide a robust framework for laboratory and scale-up synthesis. By understanding the chemical principles behind each transformation and implementing stringent in-process controls, researchers can reliably produce high-purity Escitalopram suitable for further pharmaceutical development.
References
-
WANG, Xiao-qin, HE, Ming-hu, & WANG, Qin. (2009). Synthesis of Escitalopram Oxalate. Chinese Pharmaceutical Journal, 44(18), 1429-1431. Link
-
A. A. Shirkhedkar, R. B. Saul, S. B. Wankhede, S. J. Surana. (2010). Enantiomeric Analysis of Citalopram in Human Plasma by SPE and Chiral HPLC Method. ResearchGate. Link
-
Liu, W., et al. (2016). Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive. Journal of Analytical Methods in Chemistry. Link
-
Rochat, B. (2003). From achiral to chiral analysis of citalopram. DiVA portal. Link
-
Reddy, M. S., et al. (2011). Process for the preparation of Escitalopram. US Patent 7,939,680 B2. Link
-
Ghadge, R. M., et al. (2009). Process for the purification of citalopram. US Patent 7,511,161 B2. Link
-
Wang, X. (2009). Synthesis of escitalopram oxalate. ResearchGate. Link
-
Tournel, G., et al. (1998). Analysis of the enantiomers of citalopram and its demethylated metabolites using chiral liquid chromatography. PubMed. Link
-
Thota, S., et al. (2023). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development. Link
-
Kumar, N., et al. (2006). A process for the preparation of escitalopram. WIPO Patent WO2006025071A1. Link
-
Chiralpedia. (n.d.). Escitalopram. Chiralpedia. Link
-
Rao, D. R., et al. (2004). An improved process for the preparation of citalopram hydrobromide. WIPO Patent WO2004094399A1. Link
-
Sane, R. T., et al. (2006). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. PubMed. Link
-
Reddy, K. S. N., et al. (2005). Novel and Improved Process for the Preparation of Citalopram. Journal of the Korean Chemical Society. Link
-
Reddy, M. S., et al. (2009). Process for the preparation of escitalopram. European Patent EP 1 727 799 B1. Link
-
Sane, R. T., et al. (2006). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. ResearchGate. Link
-
Kumar, N., et al. (2005). Preparation of escitalopram. WIPO Patent WO2005047274A1. Link
-
Kumar, N., et al. (2014). PREPARATION OF ESCITALOPRAM. European Patent EP 1 706 394 B1. Link
-
B. J. Deadman, S. G. Collins, S. V. Ley. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Link
-
Deadman, B. J., Collins, S. G., & Ley, S. V. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Link
Sources
- 1. Synthesis of Escitalopram Oxalate [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US7939680B2 - Process for the preparation of Escitalopram - Google Patents [patents.google.com]
- 5. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the enantiomers of citalopram and its demethylated metabolites using chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-fluorophenylacetonitrile
Welcome to the comprehensive technical support guide for the synthesis of 2-Chloro-5-fluorophenylacetonitrile. This resource is meticulously designed for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries to navigate the complexities of this synthesis, enhance yield, and ensure the highest purity of the final product. Here, we dissect common experimental challenges, provide in-depth, field-tested solutions, and demystify the underlying chemical principles.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the synthesis of this compound, providing concise and actionable answers.
Q1: What are the most viable synthetic routes to this compound?
A1: The two primary and most industrially relevant routes for the synthesis of this compound are:
-
Route A: Nucleophilic Substitution. This is a direct and often high-yielding approach starting from 2-Chloro-5-fluorobenzyl chloride and a cyanide salt.
-
Route B: Multi-step Synthesis from 2-Chloro-5-fluorobenzaldehyde. This route involves the initial reduction of the aldehyde to the corresponding alcohol, followed by chlorination to the benzyl chloride, and finally, cyanation.
Q2: What is the role of a phase-transfer catalyst in the nucleophilic substitution route?
A2: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is crucial when using an aqueous solution of a cyanide salt with an organic solution of the benzyl chloride. The PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where the reaction occurs, thereby significantly increasing the reaction rate.
Q3: Why is temperature control critical during the diazotization step if starting from an aniline precursor?
A3: Diazonium salts are notoriously unstable at elevated temperatures and can decompose, sometimes explosively.[1] Maintaining a low temperature, typically between 0-5 °C, is imperative to ensure the stability of the diazonium intermediate throughout the reaction.
Q4: What are the common impurities I should expect in my final product?
A4: Common impurities can include unreacted starting materials (e.g., 2-Chloro-5-fluorobenzyl chloride), the corresponding isonitrile, and byproducts from side reactions such as hydrolysis of the nitrile to the amide or carboxylic acid, especially during workup.
Q5: How can I effectively purify the final product?
A5: Purification of this compound is typically achieved through vacuum distillation or recrystallization. For laboratory scale, column chromatography on silica gel can also be an effective method to remove polar impurities.
II. Troubleshooting Guide
This section provides a detailed, problem-solution-oriented guide to address specific challenges you may encounter during the synthesis.
Problem 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or GC-MS analysis shows a high percentage of unreacted 2-Chloro-5-fluorobenzyl chloride.
-
The expected product is not observed or is present in trace amounts.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Inactive Cyanide Salt | Cyanide salts can degrade over time, especially if exposed to moisture and carbon dioxide, forming carbonates. | Use a fresh, anhydrous batch of sodium or potassium cyanide. Consider grinding the salt (with appropriate safety precautions) to increase its surface area. |
| Poor Solubility of Reagents | The reaction rate is dependent on the concentration of both reactants in the same phase. | Ensure the chosen solvent effectively dissolves the benzyl chloride. For two-phase systems, vigorous stirring and an effective phase-transfer catalyst are essential. |
| Insufficient Reaction Temperature | The activation energy for the reaction has not been overcome. | Gradually increase the reaction temperature in increments of 5-10 °C, monitoring the reaction progress by TLC or GC. Be cautious, as higher temperatures can also promote side reactions. |
| Catalyst Deactivation | In routes involving a catalyst, impurities in the starting materials or solvent can poison the catalyst. | Ensure all reagents and solvents are of high purity and anhydrous where necessary. |
Problem 2: Formation of Significant Amounts of Isocyanide Impurity
Symptoms:
-
The appearance of a characteristic foul odor.
-
A distinct peak corresponding to the isonitrile is observed in GC-MS or a characteristic absorption in the IR spectrum.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Ambident Nature of the Cyanide Nucleophile | The cyanide ion is an ambident nucleophile, with electron density on both the carbon and nitrogen atoms. Attack through the nitrogen atom leads to the formation of the isonitrile. | The choice of solvent can influence the selectivity. Polar aprotic solvents like DMSO or DMF tend to favor attack by the carbon atom. The use of certain cyanide sources, like copper(I) cyanide, can also favor nitrile formation. |
| Reaction with Silver Cyanide | If silver cyanide is used, it predominantly forms isonitriles due to the covalent nature of the Ag-CN bond, which favors attack by the nitrogen atom. | Use sodium or potassium cyanide for the synthesis of nitriles. |
Problem 3: Product Degradation During Workup or Purification
Symptoms:
-
Low isolated yield despite good conversion in the reaction mixture.
-
Presence of 2-Chloro-5-fluorophenylacetamide or 2-Chloro-5-fluorobenzoic acid in the final product.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Hydrolysis of the Nitrile | Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under acidic or basic conditions, especially at elevated temperatures. | Maintain neutral pH during the aqueous workup. Use mild extraction conditions and avoid prolonged heating. If distillation is used for purification, ensure it is performed under high vacuum to keep the temperature low. |
| Thermal Decomposition | The product may be thermally labile at atmospheric pressure. | Purify the product using vacuum distillation to lower the boiling point. |
III. Experimental Protocols
Protocol A: Synthesis of this compound via Nucleophilic Substitution
This protocol is adapted from analogous syntheses of fluorinated phenylacetonitriles.[2][3]
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-Chloro-5-fluorobenzyl chloride (1 equivalent) and a suitable solvent (e.g., acetonitrile or toluene).
-
Reagent Addition: In a separate beaker, dissolve sodium cyanide (1.1 equivalents) in water. Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equivalents) to the aqueous solution.
-
Reaction: Add the aqueous cyanide solution to the dropping funnel and add it dropwise to the stirred solution of the benzyl chloride over 30 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 70-80 °C and monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Workflow Diagram:
Caption: Workflow for Nucleophilic Substitution Synthesis.
Protocol B: Synthesis from 2-Chloro-5-fluorobenzaldehyde
This multi-step protocol is based on a general procedure for the conversion of aldehydes to nitriles.[3]
Step 1: Reduction of 2-Chloro-5-fluorobenzaldehyde
-
Dissolve 2-Chloro-5-fluorobenzaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 equivalents) portion-wise over 30 minutes, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield 2-Chloro-5-fluorobenzyl alcohol.
Step 2: Chlorination of 2-Chloro-5-fluorobenzyl alcohol
-
Dissolve the crude 2-Chloro-5-fluorobenzyl alcohol (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C.
-
Add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate to yield 2-Chloro-5-fluorobenzyl chloride.
Step 3: Cyanation of 2-Chloro-5-fluorobenzyl chloride
-
Follow Protocol A starting from the crude 2-Chloro-5-fluorobenzyl chloride obtained in Step 2.
Reaction Pathway Diagram:
Caption: Multi-step synthesis from 2-Chloro-5-fluorobenzaldehyde.
IV. References
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents. Available at:
-
The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis - ChemBeats. Available at: [Link]
Sources
Common side reactions in the synthesis of 2-Chloro-5-fluorophenylacetonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and mechanistic insights to empower you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm experiencing a significantly low yield. What are the most common causes and how can I fix them?
A low yield in this multi-step synthesis is a frequent issue that can typically be traced back to two primary stages: the initial benzylic chlorination of 2-chloro-5-fluorotoluene or the subsequent cyanation step.[1][2]
Troubleshooting Low Yield:
| Stage | Potential Cause | Recommended Solution |
| Benzylic Chlorination | Incomplete Reaction: Insufficient initiator, inadequate light source intensity, or reaction time is too short. | Ensure your radical initiator (e.g., AIBN) is fresh. Use a high-intensity UV lamp and monitor the reaction progress closely by GC-MS to confirm the consumption of the starting toluene. |
| Over-chlorination: Reaction run for too long or at too high a temperature, leading to di- and tri-chlorinated byproducts. | Strictly control the reaction time. Stop the reaction once GC analysis shows the peak for the monochlorinated product is maximized relative to the starting material and dichlorinated species. | |
| Cyanation | Incomplete Reaction: Poor quality cyanide salt, insufficient phase-transfer catalyst (if used), or low reaction temperature. | Use freshly ground, dry sodium or potassium cyanide. When using a phase-transfer catalyst like a quaternary ammonium salt, ensure it is added in the correct molar ratio (typically 5-10 mol%). The reaction often requires gentle heating (40-80°C) to proceed at a reasonable rate.[3] |
| Hydrolysis of Product: Presence of water in the reaction medium can lead to the hydrolysis of the nitrile product to 2-chloro-5-fluorophenylacetamide or further to the carboxylic acid. | Use anhydrous solvents (e.g., DMF, DMSO, or acetonitrile) and ensure all glassware is flame-dried before use.[4] | |
| Side Reactions with Solvent: Using a protic solvent like ethanol can lead to competing substitution reactions where the ethoxide acts as a nucleophile.[4] | It is highly recommended to use a polar aprotic solvent like DMF, DMSO, or acetonitrile to avoid this side reaction. |
Below is a decision tree to systematically troubleshoot yield issues.
FAQ 2: My post-reaction analysis (GC-MS/NMR) shows several significant impurities. What are they likely to be?
Identifying byproducts is the first step to mitigating their formation. Besides unreacted starting materials, the most common impurities arise from over-chlorination and hydrolysis.
Table of Common Impurities:
| Impurity Name | Origin | Expected ¹H NMR Signal (CDCl₃, δ ppm) | Key MS Fragment (m/z) |
| 2-Chloro-5-fluorobenzyl chloride | Unreacted Starting Material | ~4.6 (s, 2H, -CH₂Cl) | 143/145 ([M-Cl]⁺) |
| 2-Chloro-5-fluorobenzal chloride | Over-chlorination | ~6.6 (s, 1H, -CHCl₂) | 177/179 ([M-Cl]⁺) |
| 2-Chloro-5-fluorobenzoic acid | Hydrolysis of nitrile | ~10-12 (br s, 1H, -COOH) | 174/176 (M⁺) |
| 2-Chloro-5-fluorophenylacetamide | Partial hydrolysis of nitrile | ~5.5-7.0 (br s, 2H, -NH₂) | 187/189 (M⁺) |
| Bis(2-chloro-5-fluorobenzyl) ether | Side reaction during workup | ~4.5 (s, 4H, -CH₂-O-CH₂-) | 314/316/318 (M⁺) |
The formation of di- and tri-chlorinated starting materials is a classic issue in free-radical benzylic halogenations.[5][6] These impurities will carry through the cyanation step, leading to the corresponding nitrile derivatives, which can be difficult to separate from the desired product.
FAQ 3: My product is an oil and is difficult to purify. What purification strategies do you recommend?
If the crude product is oily or fails to crystallize, it is likely due to the presence of the impurities mentioned above.[7] Column chromatography is the most effective method for separating the desired product from closely related byproducts.
Recommended Purification Protocol: Column Chromatography
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel (SiO₂).
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 Hexane:EtOAc). The less polar over-chlorinated byproducts and unreacted benzyl chloride will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10 Hexane:EtOAc). The desired product, this compound, will elute.
-
Final Wash: More polar impurities, such as the hydrolyzed amide, will remain on the column and can be washed out with a higher polarity solvent if necessary.
-
Monitoring: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify and combine the pure product fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product, which should be a low-melting solid or a clear oil that crystallizes upon standing.
FAQ 4: My reaction involving a diazonium salt (Sandmeyer approach) turned into a dark tar. What happened?
The Sandmeyer reaction, an alternative route starting from 2-amino-4-chloro-5-fluorotoluene, is notoriously sensitive.[8][9] The formation of dark, polymeric tars is a classic sign of diazonium salt decomposition.[10]
Causes of Decomposition:
-
Temperature: The diazotization step (conversion of the amine to the diazonium salt with nitrous acid) is critical and must be performed at low temperatures, typically 0-5°C, to prevent the highly unstable diazonium salt from decomposing.[10]
-
Premature Decomposition: The diazonium salt can decompose before it has a chance to react with the copper(I) cyanide. This often leads to radical side reactions, forming phenols (from reaction with water) and biaryl compounds, which contribute to the tar formation.[10]
-
Catalyst Issues: The copper(I) catalyst must be active. If it has been oxidized to copper(II), the reaction will be sluggish, allowing more time for the diazonium salt to decompose.[10]
Preventative Measures:
-
Strict Temperature Control: Maintain a temperature of 0-5°C throughout the entire diazotization and addition process using an ice-salt bath.
-
Check for Complete Diazotization: Before proceeding, ensure all the primary amine has been consumed. A simple test with starch-iodide paper will show a persistent blue color in the presence of the excess nitrous acid required for complete reaction.[10]
-
Use Fresh Catalyst: Prepare a fresh solution of copper(I) cyanide for the reaction.
-
Controlled Addition: Add the cold diazonium salt solution slowly and in portions to the cold copper(I) cyanide solution with vigorous stirring to ensure immediate reaction upon addition.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-fluorobenzyl chloride
-
Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a gas inlet, charge 2-chloro-5-fluorotoluene (1 equiv.) and a suitable solvent like carbon tetrachloride or dichlorobenzene.
-
Initiation: Add a radical initiator such as azobisisobutyronitrile (AIBN, 0.02 equiv.).
-
Chlorination: Heat the mixture to reflux (approx. 77°C for CCl₄). Bubble chlorine gas through the solution while irradiating with a UV lamp.
-
Monitoring: Monitor the reaction progress every 30 minutes by taking a small aliquot and analyzing by GC. The goal is to maximize the peak corresponding to the monochlorinated product.
-
Workup: Once the optimal conversion is reached, stop the chlorine flow and cool the reaction to room temperature. Purge the system with nitrogen to remove excess chlorine.
-
Purification: The solvent can be removed under reduced pressure. The resulting crude oil is often used directly in the next step, assuming good conversion. If significant amounts of di-chlorinated product are present, vacuum distillation may be required.
Protocol 2: Synthesis of this compound via Cyanation
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide (1.2 equiv.) and a polar aprotic solvent like anhydrous DMF.
-
Catalyst Addition: Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 equiv.).
-
Substrate Addition: To the stirred suspension, add the crude 2-chloro-5-fluorobenzyl chloride (1 equiv.) from the previous step dropwise via an addition funnel.
-
Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction's completion by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it into a larger beaker containing ice water. Caution: This will quench any unreacted cyanide. Perform this step in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography as described in FAQ 3 or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
References
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
- Google Patents. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.
-
Khan, I., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
ResearchGate. Copper-Mediated Cyanation of Aryl Halides by Activation of Benzyl Cyanide as the Cyanide Source. Available from: [Link]
-
Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Available from: [Link]
-
Li, X. Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research. Available from: [Link]
- Google Patents. CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.
-
ResearchGate. RECENT ADVANCES IN CYANATION REACTIONS. Available from: [Link]
-
Nagib, D. A., et al. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science. Available from: [Link]
-
ResearchGate. Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Available from: [Link]
-
Semantic Scholar. Copper‐Mediated Cyanation of Aryl Halides by Activation of Benzyl Cyanide as the Cyanide Source. Available from: [Link]
-
Organic Syntheses. 2-PHENYLBUTYRONITRILE. Available from: [Link]
- Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
-
ChemBK. 2-Chloro-4-fluorophenylacetonitrile. Available from: [Link]
-
Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Available from: [Link]
-
ChemUniverse. This compound [P91894]. Available from: [Link]
- Google Patents. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
Organic Syntheses. CHLOROACETONITRILE. Available from: [Link]
-
BuyersGuideChem. 2-Fluoro-5-chlorophenylacetonitrile. Available from: [Link]
- Google Patents. CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.
-
Reddit. Gabriel synthesis troubleshooting : r/Chempros. Available from: [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 6. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identification of Impurities in 2-Chloro-5-fluorophenylacetonitrile
Welcome to the technical support center for the analysis of 2-Chloro-5-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to identify, quantify, and control impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development, directly impacting the safety and efficacy of the final product.[1][2]
This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific challenges you may encounter during your analytical work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in my this compound sample?
A1: Impurities can be introduced at various stages of the manufacturing process and during storage.[2][3] Understanding the synthesis route is the first step in predicting potential impurities. For this compound, impurities can be broadly classified into three categories as defined by the International Council for Harmonisation (ICH):[4][5]
-
Organic Impurities: These are the most common and can include:
-
Starting Materials: Unreacted precursors, such as 2-chloro-5-fluoronicotinaldehyde or related compounds.[6]
-
Intermediates: Compounds formed during the synthesis that have not fully converted to the final product.[5]
-
By-products: Resulting from side reactions. Given the structure, potential by-products could include positional isomers (e.g., isomers with different chlorine/fluorine positions if starting materials are not pure) or products from over-reaction.[5][7]
-
Degradation Products: Formed during storage or processing, especially if the compound is exposed to heat, light, or reactive substances.[7] Phenylacetonitrile itself can decompose when heated, emitting toxic fumes.[8]
-
-
Inorganic Impurities: These can originate from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or inorganic salts.[4]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification steps.[2]
A summary of potential organic impurities is provided in the table below.
| Impurity Type | Potential Origin | Examples |
| Starting Materials | Incomplete reaction | 2-Chloro-5-fluoronicotinaldehyde, 2-chloro-5-fluoronicotinic acid derivatives[6][9] |
| Intermediates | Incomplete reaction | Partially converted intermediates from the specific synthetic route used. |
| By-products | Side reactions, impure starting materials | Positional isomers, products of hydrolysis of the nitrile group (amides, carboxylic acids). |
| Degradation Products | Storage, handling | Oxidation products, hydrolysis products. |
| Reagents/Catalysts | Manufacturing process | Residual catalysts or unreacted reagents. |
Q2: What are the regulatory expectations for identifying and controlling these impurities?
A2: Regulatory bodies like the FDA, guided by ICH guidelines, have stringent requirements for the control of impurities in drug substances.[3][10] The key guideline is ICH Q3A(R2) Impurities in New Drug Substances .[4][10][11] This guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
-
Reporting Threshold: The level above which an impurity must be reported in a registration application.
-
Identification Threshold: The level above which the structure of an impurity must be determined.[4] For a drug substance with a maximum daily dose of up to 2 g/day , any impurity at a level greater than 0.10% should be identified.[12]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[4]
It is crucial to develop analytical methods that can accurately detect and quantify impurities at or below these thresholds.
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling.[13][14]
-
High-Performance Liquid Chromatography (HPLC): This is the primary workhorse for separating and quantifying non-volatile organic impurities.[5][14][15] Its sensitivity, reproducibility, and versatility make it ideal for routine quality control.
-
Gas Chromatography (GC): Best suited for analyzing volatile impurities, such as residual solvents and certain by-products.[2][14] Coupling GC with a Mass Spectrometer (GC-MS) is a powerful tool for identifying these volatile components.[16][17]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), MS provides molecular weight information that is critical for identifying unknown impurities.[2][14][15] High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition, which greatly aids in structure elucidation.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of unknown impurities.[18][19][20] It provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound.[18] While it can be used on complex mixtures, isolating the impurity often yields the clearest results.[19]
Troubleshooting Guides
Problem 1: I see unexpected peaks in my HPLC chromatogram. How do I begin to identify them?
Q: My reversed-phase HPLC-UV analysis of a new batch of this compound shows several small, unknown peaks that were not present in the reference batch. What is my investigation strategy?
A: A systematic approach is key to efficiently identifying unknown peaks. The goal is to gather as much information as possible from your existing systems before moving to more complex techniques.
Workflow for Investigating Unknown HPLC Peaks
Caption: A systematic workflow for identifying unknown peaks in an HPLC analysis.
Detailed Steps:
-
Verify System Suitability: First, ensure the issue isn't with your analytical system. Inject a blank (mobile phase or sample diluent). If the peaks are present, they are artifacts from the solvent, glassware, or system carryover.
-
Review the Synthesis: Re-examine the synthetic pathway. Are the unknown peaks consistent with the molecular weights of known starting materials, intermediates, or common by-products? Small changes in reaction conditions can favor different side reactions.
-
Use a Diode Array Detector (DAD/PDA): If your HPLC has a DAD, compare the UV-Vis spectrum of the impurity peak to that of the main this compound peak.
-
Similar Spectrum: This suggests the impurity has a very similar chromophore to the API, making it a strong candidate for being a positional isomer.
-
Different Spectrum: This indicates a more significant structural change, such as the loss or addition of a functional group.
-
-
Perform LC-MS Analysis: This is the most direct way to get molecular weight information.[15]
-
Run the same sample on an LC-MS system. The mass-to-charge ratio (m/z) of the impurity will provide its molecular weight.
-
Compare this molecular weight against your list of predicted impurities from the synthesis review. A match provides a tentative identification.
-
-
Isolate and Perform NMR for Confirmation: For definitive identification, especially for impurities above the ICH identification threshold, structural confirmation is required.[12][19]
Problem 2: My HPLC method does not separate two isomeric impurities. How can I improve the resolution?
Q: I have identified two positional isomers as impurities, but they co-elute or are poorly resolved in my C18 reversed-phase HPLC method. What steps can I take to separate them?
A: Separating isomers can be challenging because they often have very similar hydrophobicity.[21] A standard C18 column, which separates primarily based on hydrophobic interactions, may not be sufficient.[21] A methodical approach to method development is required.
Protocol: HPLC Method Development for Isomer Separation
-
Objective: Achieve baseline resolution (Rs > 1.5) for two isomeric impurities from the main API peak and from each other.
-
Step-by-Step Methodology:
-
Phase 1: Adjust Mobile Phase Strength (Isocratic):
-
Slightly decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of all components and may improve resolution. Make small, incremental changes (e.g., 2-3% at a time).
-
Causality: Increasing the aqueous component of the mobile phase strengthens hydrophobic interactions with the C18 stationary phase, leading to longer retention. This extra time on the column can allow subtle differences to manifest as better separation.
-
-
Phase 2: Change the Organic Modifier:
-
If you are using acetonitrile, switch to methanol (or vice versa).
-
Causality: Acetonitrile and methanol have different properties and can alter selectivity (the separation factor, α). Methanol is a protic solvent and can engage in different hydrogen bonding interactions with analytes compared to the aprotic acetonitrile, which can be enough to resolve closely eluting peaks.
-
-
Phase 3: Modify Mobile Phase pH:
-
Adjust the pH of the aqueous portion of the mobile phase. Use a buffer and ensure the pH is at least 1-2 units away from the pKa of your analytes.
-
Causality: While this compound is neutral, some impurities (e.g., a hydrolyzed amide or acid) may have ionizable groups. Changing the pH can alter their charge state and dramatically change their retention behavior.
-
-
Phase 4: Change the Stationary Phase Chemistry:
-
This is often the most effective strategy for isomer separation. Move away from a standard C18 column to one that offers different selectivity mechanisms.
-
Recommended Column Chemistries:
-
Phenyl-Hexyl: Offers π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of your analytes. This is often highly effective for separating aromatic isomers.[21]
-
Pentafluorophenyl (PFP): Provides multiple interaction modes, including hydrophobic, aromatic, and dipole-dipole interactions, making it excellent for separating halogenated and positional isomers.
-
Embedded Polar Group (e.g., Amide): These phases can offer alternative selectivity through hydrogen bonding.
-
-
-
Phase 5: Adjust Temperature:
-
Lowering the column temperature can sometimes improve resolution, although it will increase backpressure. Conversely, increasing the temperature can improve efficiency but may decrease retention.
-
-
Recommended Starting HPLC Conditions
| Parameter | Initial Method | Alternative for Isomer Separation |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl or PFP , 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile or Methanol |
| Gradient | 30-70% B over 20 min | Start with a shallower gradient (e.g., 30-50% B over 20 min) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 25 °C or 40 °C (evaluate both) |
| Detection | UV at 230 nm | UV at 230 nm (or optimal wavelength) |
Problem 3: How do I identify volatile impurities that don't show up in my HPLC analysis?
Q: I suspect the presence of volatile impurities, such as residual solvents or low molecular weight by-products, but my HPLC-UV method is not suitable for their detection. What should I do?
A: For volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[7][14] It provides excellent separation for volatile compounds and definitive identification from the mass spectrum.
Sources
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- 3. rroij.com [rroij.com]
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- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 12. Structure Analysis | Bruker [bruker.com]
- 13. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
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- 20. resolvemass.ca [resolvemass.ca]
- 21. nacalai.com [nacalai.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-5-fluorophenylacetonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
I. Reaction Overview and Mechanism
The primary synthetic route to this compound involves the nucleophilic substitution of 2-Chloro-5-fluorobenzyl chloride with a cyanide salt. This reaction is often facilitated by a phase-transfer catalyst (PTC) to enhance the interaction between the aqueous inorganic cyanide and the organic substrate.[1][2]
The general reaction scheme is as follows:
2-Chloro-5-fluorobenzyl chloride + NaCN (or KCN) --(PTC)--> this compound + NaCl (or KCl)
Understanding the reaction mechanism is crucial for effective troubleshooting. The phase-transfer catalyst, typically a quaternary ammonium salt, forms an ion pair with the cyanide anion, transporting it from the aqueous phase to the organic phase where it can react with the benzyl chloride.[3][4]
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Symptoms:
-
Minimal or no desired product detected by TLC, GC-MS, or NMR analysis of the crude reaction mixture.
-
Recovery of a significant amount of unreacted 2-Chloro-5-fluorobenzyl chloride.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Poor Quality of Starting Materials | 2-Chloro-5-fluorobenzyl chloride: Ensure the starting material is pure and free from impurities. If synthesized in-house, verify its identity and purity by NMR and melting point analysis. Benzyl chlorides can degrade over time, so using a fresh batch is recommended.[5] Cyanide Salt: Use a high-purity, dry cyanide salt (NaCN or KCN). The presence of moisture can lead to the formation of hydrogen cyanide (HCN) and reduce the concentration of the active nucleophile. |
| Inefficient Phase-Transfer Catalyst (PTC) | Catalyst Choice: The choice of PTC is critical. Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride are commonly used.[3][4] The catalyst's lipophilicity plays a role in its effectiveness.[6] Catalyst Loading: Ensure the correct catalytic amount is used (typically 1-5 mol%). Too little catalyst will result in a slow reaction, while too much can sometimes complicate purification. |
| Inadequate Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. Monitor the reaction temperature closely. A typical temperature range for this type of reaction is 50-90°C.[7] If the reaction is sluggish, consider a modest increase in temperature (e.g., in 10°C increments). However, excessive heat can lead to side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).[2] If the reaction has not gone to completion, extend the reaction time. |
| Poor Solubility of Cyanide Salt | Ensure vigorous stirring to maximize the surface area and contact between the aqueous and organic phases.[2] The use of a PTC is specifically designed to overcome this issue. |
| Inactivation of the Cyanide Nucleophile | The presence of acidic impurities can protonate the cyanide ion, reducing its nucleophilicity. Ensure all reagents and solvents are dry and free of acidic contaminants.[2] |
Problem 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots observed on the TLC plate of the crude reaction mixture.
-
GC-MS or NMR analysis indicates the presence of impurities.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Hydrolysis of the Nitrile Product | The nitrile group can be susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures, to form the corresponding carboxylic acid or amide. Solution: Maintain a controlled pH during the reaction and workup. Use a bicarbonate wash during the workup to neutralize any excess base. |
| Elimination Reactions | Under strongly basic conditions, elimination reactions can compete with substitution, leading to the formation of alkene byproducts.[2] Solution: Avoid excessively high temperatures and strong bases if possible. |
| Dimerization or Polymerization | Benzyl halides can undergo self-condensation or polymerization, especially in the presence of Lewis acids or at high temperatures. Solution: Ensure the reaction is run at the optimal temperature and that the starting materials are of high purity. |
| Impure Starting Material | Impurities in the 2-Chloro-5-fluorobenzyl chloride can lead to the formation of corresponding side products. Solution: Purify the starting material before use. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: A two-phase system is typically employed. A water-immiscible organic solvent such as toluene or dichloromethane is used to dissolve the 2-Chloro-5-fluorobenzyl chloride, while the cyanide salt is dissolved in water.[8] The choice of organic solvent can influence the reaction rate and ease of workup.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be used to achieve good separation between the starting material and the product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is progressing. For more quantitative analysis, GC-MS can be used.[2]
Q3: What are the key safety precautions when working with cyanide salts?
A3: Sodium and potassium cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with acids, as this will generate highly toxic hydrogen cyanide gas. Have a cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.
Q4: How do I purify the crude this compound?
A4: After the reaction is complete, a standard aqueous workup is performed. The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt like sodium sulfate. The solvent is removed under reduced pressure. The crude product can then be purified by either recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.[2]
Q5: Can I use a different cyanide source?
A5: While sodium and potassium cyanide are the most common, other cyanide sources could potentially be used. However, their reactivity and solubility may differ, requiring re-optimization of the reaction conditions. For any new cyanide source, it is essential to conduct small-scale test reactions to evaluate its efficacy.
IV. Experimental Protocol: Optimized Synthesis of this compound
This protocol provides a starting point for the synthesis. Further optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Chloro-5-fluorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in deionized water.
-
Addition of PTC: Add tetrabutylammonium bromide (0.05 equivalents) to the aqueous solution and stir until it dissolves.
-
Addition of Substrate: In a separate container, dissolve 2-Chloro-5-fluorobenzyl chloride (1.0 equivalent) in toluene. Add this organic solution to the reaction flask.
-
Reaction: Heat the biphasic mixture to 80°C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by flash column chromatography on silica gel.
Reaction Pathway Diagram
Sources
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- 8. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
Preventing hydrolysis of the nitrile group in 2-Chloro-5-fluorophenylacetonitrile
Welcome to the technical support guide for handling 2-Chloro-5-fluorophenylacetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate and seek to maintain its chemical integrity. The primary challenge addressed is the unwanted hydrolysis of the nitrile functional group, a common issue that can impact yield, purity, and the overall success of a synthetic campaign.
This guide provides in-depth, field-proven insights into the mechanisms of hydrolysis, preventative strategies, and troubleshooting protocols in a direct question-and-answer format.
Part 1: The Fundamentals - Why Does Nitrile Hydrolysis Occur?
Before troubleshooting, it is critical to understand the underlying chemistry. The nitrile group (C≡N), while relatively stable, is susceptible to hydrolysis under both acidic and basic conditions, converting first to an amide and subsequently to a carboxylic acid.[1][2][3] For a substituted arylacetonitrile like this compound, the electron-withdrawing nature of the chloro and fluoro groups increases the electrophilicity of the nitrile carbon, potentially making it more susceptible to nucleophilic attack and subsequent hydrolysis.[4][5]
The hydrolysis proceeds via two distinct pathways:
-
Acid-Catalyzed Hydrolysis : The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack the carbon. A series of proton transfers leads to the formation of an amide intermediate, which is then further hydrolyzed under acidic conditions to the corresponding carboxylic acid and an ammonium salt.[1][6][7][8]
-
Base-Catalyzed Hydrolysis : Under basic conditions, a strong nucleophile like the hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon.[1][6] This forms a negatively charged intermediate that is protonated by water to yield an imidic acid, which tautomerizes to the amide.[1][6] If the basic conditions are harsh enough (e.g., elevated temperature), the amide will undergo further hydrolysis to a carboxylate salt.[2][8]
Protocol: Hydrolysis-Averse Workup
-
Quench Cautiously: Quench the reaction by adding it to a cooled, weakly acidic or basic solution (e.g., saturated aqueous NH₄Cl or saturated aqueous NaHCO₃) rather than strong acids or bases.
-
Control pH: During extraction, use buffered or mild aqueous solutions. If you must adjust pH, do so carefully at low temperatures (0-5 °C). The optimal pH for stability is often slightly acidic to neutral. [9]3. Minimize Time: Perform extractions quickly. Do not let the layers sit in the separatory funnel for extended periods.
-
Use Brine: Wash the combined organic layers with brine (saturated NaCl solution) to remove the bulk of the water.
-
Dry Thoroughly: Dry the organic layer over a generous amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Evaporate Gently: When removing the solvent, use a rotary evaporator with a water bath temperature below 40 °C to avoid heat-driven degradation.
Q5: How should I store this compound to ensure its long-term stability?
A5: Proper storage is crucial for preventing slow degradation over time.
-
Container: Store in a tightly sealed, airtight container to prevent exposure to atmospheric moisture. [10][11]* Environment: Keep the container in a cool, dry, and well-ventilated area. [10][12]* Incompatibilities: Store away from strong acids, strong bases, and strong oxidizing agents. [12][13][14]Contact with bases can potentially produce hydrogen cyanide gas. [12] By understanding the mechanisms of hydrolysis and implementing these targeted preventative and troubleshooting strategies, you can significantly improve the success of your experiments using this compound.
References
-
University of Calgary. (2025). 20.7: Chemistry of Nitriles. LibreTexts. Available at: [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]
-
Rogue Chem. (2024). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. YouTube. Available at: [Link]
-
Klyachko, N. L., et al. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]
-
Jiang, X.-b., et al. (2009). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Schmidt, S., et al. (2021). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. PubMed Central. Available at: [Link]
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Available at: [Link]
-
Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Available at: [Link]
- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
-
ResearchGate. (2025). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H 2 SO 4. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]
-
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Available at: [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Method for Identification of Nitriles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure. Available at: [Link]
-
Chem-Impex International. (n.d.). Material Safety Data Sheet - 1-(2-Chloro-4-Fluorophenyl)Cyclohexanecarbonitrile. Available at: [Link]
-
EBSCO. (n.d.). Nitriles | Research Starters. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. Available at: [Link]
-
Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles. Available at: [Link]
-
Schönbeck, C., et al. (2019). Correlation between the stability constant and pH for β-cyclodextrin complexes. International Journal of Pharmaceutics. Available at: [Link]
-
ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]
-
National Library of Medicine. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. PubMed. Available at: [Link]
-
ResearchGate. (2020). PH setting using acid and base compounds. Available at: [Link]
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Troubleshooting guide for the synthesis of substituted phenylacetonitriles
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of substituted phenylacetonitriles. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis, with a primary focus on the widely used cyanation of substituted benzyl halides.
Introduction: The Synthetic Challenge
The synthesis of substituted phenylacetonitriles is a cornerstone of many research and development programs, providing a versatile scaffold for a wide array of biologically active molecules. The most common synthetic route, the nucleophilic substitution of a substituted benzyl halide with an alkali metal cyanide, while conceptually straightforward, is often fraught with practical challenges that can impact yield, purity, and scalability. This guide aims to provide a systematic approach to troubleshooting these issues, grounded in an understanding of the underlying reaction mechanisms and kinetics.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A low yield in the cyanation of benzyl halides can stem from several factors, often related to reagent quality, reaction conditions, or competing side reactions.[1] A systematic investigation of the following is recommended:
-
Purity of Starting Materials: The purity of the substituted benzyl halide is paramount. The presence of impurities such as the corresponding benzyl alcohol can consume reagents and complicate purification. It is advisable to purify the benzyl halide, for instance, by distillation, before use.[1]
-
Incomplete Reaction: The reaction between an organic-soluble benzyl halide and an aqueous-soluble cyanide salt is inherently a two-phase system, which can lead to slow and incomplete reactions. To overcome this, the use of a phase-transfer catalyst (PTC) is highly recommended.[1] Catalysts like quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate the transfer of the cyanide anion into the organic phase, significantly accelerating the reaction.[2]
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature is critical. Polar aprotic solvents like DMSO or acetone can enhance the solubility of the cyanide salt and favor the desired SN2 pathway.[1] While heating is often necessary, excessive temperatures can promote side reactions.
-
Competing Side Reactions: The formation of byproducts such as isocyanides, elimination products, or hydrolysis of the nitrile can significantly reduce the yield of the desired product.[1]
Q2: I have a significant amount of an impurity with a very unpleasant odor. What is it and how can I remove it?
This is a classic sign of benzyl isocyanide formation. The cyanide ion is an ambident nucleophile, meaning it can attack the electrophilic benzyl carbon with either its carbon or nitrogen atom. Attack through the nitrogen atom leads to the formation of the isocyanide isomer.[1]
-
Minimizing Isocyanide Formation: The formation of the isocyanide is favored under conditions that promote an SN1-type mechanism. To favor the desired nitrile product via an SN2 pathway, consider the following:
-
Choice of Cyanide Salt: Use ionic alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) over more covalent cyanides like silver cyanide (AgCN).[1]
-
Solvent Selection: Employ polar aprotic solvents (e.g., DMSO, acetone) which solvate the cation, leaving the more nucleophilic carbon end of the cyanide anion exposed.[1]
-
-
Removal of Isocyanide: Benzyl isocyanide can be removed from the crude product by washing with warm (approximately 60°C) 50% sulfuric acid. This acidic workup hydrolyzes the isocyanide. Following the acid wash, the organic layer should be neutralized with a saturated sodium bicarbonate solution and then washed with brine.[1]
Q3: My final product is contaminated with phenylacetic acid. How did this happen and how can I prevent it?
The presence of the corresponding phenylacetic acid is due to the hydrolysis of the nitrile group. This can occur under either acidic or basic conditions, particularly if water is present and the reaction is heated for an extended period or during the workup.[1][3][4]
-
Prevention of Hydrolysis:
-
Anhydrous Conditions: While not always practical in two-phase systems, minimizing the amount of water can help. In anhydrous systems, ensure all reagents and solvents are thoroughly dried.
-
Controlled Workup: During aqueous workup, avoid prolonged contact with strong acids or bases, especially at elevated temperatures. Neutralize the reaction mixture promptly and proceed with extraction.
-
Q4: The reaction is very slow or stalls completely. What can I do to improve the reaction rate?
A sluggish reaction is a common issue, often related to the phase-transfer limitations of the reactants.
-
Phase-Transfer Catalysis (PTC): As mentioned, the use of a phase-transfer catalyst is the most effective way to accelerate the reaction. Quaternary ammonium salts are common choices.
-
Solvent Choice: A solvent that can partially dissolve the cyanide salt, such as DMSO, can be beneficial.[1]
-
Temperature: Gently heating the reaction mixture can increase the rate. However, monitor the reaction closely for the formation of byproducts.
-
Stirring: Vigorous stirring is essential to maximize the interfacial area between the two phases, which is crucial for the phase-transfer process to be effective.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Impure benzyl halide starting material.[1] 2. Incomplete reaction due to poor solubility of the cyanide salt. 3. Competing side reactions (e.g., isocyanide formation, elimination).[1] | 1. Purify the benzyl halide by distillation before use. 2. Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) to increase the concentration of the cyanide ion in the organic phase.[1] Consider using a polar aprotic solvent like DMSO. 3. Follow the recommendations in the FAQs to minimize side reactions (use NaCN/KCN, polar aprotic solvent). |
| Formation of Benzyl Isocyanide (unpleasant odor) | Attack of the ambident cyanide nucleophile through the nitrogen atom.[1] | 1. Use alkali metal cyanides (NaCN, KCN).[1] 2. Use a polar aprotic solvent (DMSO, acetone).[1] 3. During workup, wash the crude product with warm 50% H₂SO₄ to hydrolyze the isocyanide.[1] |
| Presence of Phenylacetic Acid in Product | Hydrolysis of the nitrile group during the reaction or workup.[1][3] | 1. Ensure anhydrous conditions where possible. 2. Avoid prolonged exposure to acidic or basic aqueous conditions during workup, especially at elevated temperatures. |
| Sluggish or Incomplete Reaction | 1. Poor phase transfer of the cyanide ion. 2. Insufficient temperature. 3. Inadequate mixing. | 1. Add a phase-transfer catalyst. 2. Gently heat the reaction mixture with careful monitoring. 3. Ensure vigorous stirring throughout the reaction. |
| Formation of Elimination Byproducts (e.g., stilbenes) | Occurs with sterically hindered benzyl halides or under strongly basic conditions.[1] | 1. Use primary benzyl halides where possible. 2. Control the stoichiometry of the cyanide salt to avoid a large excess. 3. Consider lowering the reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of p-Methoxyphenylacetonitrile
This procedure is adapted from Organic Syntheses and provides a reliable method for the preparation of a substituted phenylacetonitrile.[5]
Materials:
-
p-Anisyl alcohol
-
Concentrated hydrochloric acid
-
Granular calcium chloride
-
Sodium cyanide (finely powdered)
-
Sodium iodide
-
Dry acetone
-
Benzene
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of p-Anisyl Chloride: In a well-ventilated fume hood, stir p-anisyl alcohol with concentrated hydrochloric acid vigorously for 15 minutes. Separate the lower organic layer (p-anisyl chloride), dry it over granular calcium chloride for 30 minutes, and filter. The crude p-anisyl chloride is unstable and should be used immediately.[5]
-
Cyanation Reaction: In a three-necked flask equipped with a stirrer and reflux condenser, combine the freshly prepared p-anisyl chloride, finely powdered sodium cyanide, sodium iodide, and dry acetone. Heat the mixture at reflux with vigorous stirring for 16-20 hours.[5]
-
Workup: Cool the reaction mixture and filter to remove inorganic salts. Wash the filter cake with acetone. Combine the filtrates and remove the acetone by distillation. Dissolve the residual oil in benzene and wash with hot water. Dry the benzene solution over anhydrous sodium sulfate and remove the solvent under reduced pressure.[5]
-
Purification: Purify the crude p-methoxyphenylacetonitrile by vacuum distillation.[5]
Protocol 2: Purification of Crude Phenylacetonitrile
This protocol is essential for removing common impurities, particularly benzyl isocyanide.[6]
-
Acid Wash: Wash the crude phenylacetonitrile with warm (around 60°C) 50% sulfuric acid. This step is crucial for hydrolyzing any isocyanide byproduct.[1][6]
-
Neutralization: Separate the organic layer and wash it with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Brine Wash: Perform a final wash with a half-saturated sodium chloride solution.
-
Drying and Distillation: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purify by vacuum distillation.[6]
Visualization of Key Processes
General Reaction Workflow
Caption: General workflow for the synthesis of substituted phenylacetonitriles.
Reaction Mechanism and Side Reactions
Caption: Main reaction pathway and common side reactions.
Safety First: Handling Cyanide Salts
Sodium and potassium cyanide are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and double gloves.[8]
-
Avoid Acidic Conditions: Never allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[8]
-
Waste Disposal: All cyanide-containing waste must be quenched before disposal. A common method is to treat the waste with an alkaline solution of sodium hypochlorite (bleach).[9][10] The quenching procedure should be performed in a fume hood.
-
Emergency Preparedness: Ensure that an emergency plan is in place and that all personnel are aware of the location and use of safety equipment, including safety showers, eyewashes, and a cyanide antidote kit if available and personnel are trained in its use.[8][9]
References
-
Julian, P. L., Oliver, J. J., Kimball, R. H., Pike, A. B., & Jefferson, G. D. (n.d.). α-PHENYLACETOACETONITRILE. Organic Syntheses. Retrieved from [Link]
- BenchChem. (2025).
-
Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Retrieved from [Link]
-
Adams, R., & Thal, A. F. (n.d.). PHENYLACETIC ACID. Organic Syntheses. Retrieved from [Link]
-
Taylor, H. M., & Hauser, C. R. (n.d.). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses. Retrieved from [Link]
- BenchChem. (2025).
-
(n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. Retrieved from [Link]
- (n.d.). HYDROLYSIS OF ARYLACETONITRILES. Journal of the American Chemical Society.
-
Ataman Kimya. (n.d.). BENZYL CYANIDE. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(2-hydroxyethyl)
- BenchChem. (2025).
-
Makosza, M., & Jonczyk, A. (n.d.). PHASE-TRANSFER ALKYLATION OF NITRILES: 2-PHENYLBUTYRONITRILE. Organic Syntheses. Retrieved from [Link]
- (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance.
- BenchChem. (2025).
- (n.d.).
-
aecenar. (n.d.). Phenylacetic acid production(PAA-precursor). Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Retrieved from [Link]
- (n.d.).
- Imperial College London. (2021). 27_cyanides_2022.docx.
-
Wikipedia. (n.d.). Cyanation. In Wikipedia. Retrieved from [Link]
- (2017, August 14). Phenylacetonitrile from Phenylalanine. Sciencemadness Discussion Board.
- (2020, September 11).
- (2016, September 2).
- (n.d.). Method for reducing benzyl alcohol in benzyl cyanide.
- (n.d.). Phase Transfer Catalyst. Little Flower College Guruvayoor.
- (n.d.).
- ACS GCI Pharmaceutical Roundtable. (2026, January 5).
- St. Paul's Cathedral Mission College. (n.d.).
- (2017, May 25).
- (n.d.). Preparation of phenylacetonitriles.
- (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
- Halpern, M. (n.d.).
-
PubChem. (n.d.). Benzyl isocyanide. Retrieved from [Link]
- (n.d.).
-
SpectraBase. (n.d.). Benzyl isocyanide - Optional[13C NMR] - Spectrum. Retrieved from [Link]
- (n.d.). α-Alkylation of phenylacetonitrile with benzyl alcohol: Testing of cobalt catalysts.
- (n.d.). No cyanation of benzyl bromide in the absence of Cu.
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Minimizing byproduct formation in the cyanation of benzyl halides
Technical Support Center: Cyanation of Benzyl Halides
Welcome to the technical support center for the cyanation of benzyl halides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Question 1: My reaction is producing a significant amount of benzyl isocyanide. How can I suppress this byproduct?
Answer: The formation of benzyl isocyanide is a classic example of ambident nucleophilicity from the cyanide ion, which can attack via either the carbon or the nitrogen atom.[1] Isocyanide formation is generally favored under conditions that promote an SN1-type mechanism or when using more covalent metal cyanides.[1] To favor the desired SN2 pathway and maximize the yield of benzyl cyanide, consider the following strategies:
-
Choice of Cyanide Salt: Employ ionic alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). These salts provide a "freer" cyanide anion in solution. Avoid silver cyanide (AgCN), as its covalent nature promotes attack through the nitrogen atom.[1]
-
Solvent Selection: Use polar aprotic solvents such as DMSO or acetone. These solvents effectively solvate the metal cation, leaving the more nucleophilic carbon end of the cyanide anion exposed for reaction.[1] Protic solvents can hydrogen-bond with the nitrogen atom, but they can also solvate the carbon end, potentially making the nitrogen more available for attack.[1]
-
Reaction Conditions: Maintain conditions that strongly favor an SN2 mechanism. This includes using primary benzyl halides and avoiding conditions that could lead to carbocation formation, such as high temperatures or strongly ionizing solvents.
Question 2: I'm observing a significant amount of elimination byproducts. What are the primary causes and how can I mitigate them?
Answer: Elimination reactions, which compete with nucleophilic substitution, are a common issue, particularly with sterically hindered benzyl halides or under strongly basic conditions.[1] Here’s how to address this:
-
Substrate Choice: Whenever feasible, use primary benzyl halides. Secondary and tertiary halides are more prone to elimination.[1][2]
-
Control of Basicity: While the cyanide ion is a weak base, using a large excess or the presence of stronger bases can favor elimination. It is crucial to maintain careful control over stoichiometry.
-
Temperature Management: Lowering the reaction temperature can often favor the substitution pathway over elimination, as elimination reactions typically have a higher activation energy.
Question 3: My reaction is sluggish or appears incomplete. What factors should I investigate?
Answer: An incomplete reaction can be frustrating. Several factors could be at play:
-
Purity of Starting Materials: Impurities in the benzyl halide, such as high-boiling residues, can interfere with the reaction.[3][4] It is often beneficial to distill the benzyl halide before use.[3]
-
Solubility of the Cyanide Salt: The low solubility of inorganic cyanides in organic solvents is a frequent cause of slow reactions. To overcome this, consider the following:
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can significantly enhance the reaction rate by transporting the cyanide anion into the organic phase.[3][5][6]
-
Solvent Choice: As mentioned, polar aprotic solvents like DMSO can improve the solubility of the cyanide salt.[1]
-
-
Efficient Mixing: In heterogeneous reaction mixtures, vigorous stirring is essential to ensure adequate contact between the reactants.[3]
Question 4: How can I effectively remove benzyl isocyanide from my final product?
Answer: Benzyl isocyanide is often difficult to separate from benzyl cyanide by distillation due to their similar boiling points. A chemical workup is generally more effective. The isocyanide can be selectively hydrolyzed by washing the crude product with warm (around 60°C) 50% sulfuric acid.[1] This is followed by a neutralization wash with a saturated sodium bicarbonate solution and a final wash with a sodium chloride solution.[1]
Frequently Asked Questions (FAQs)
This section covers broader concepts and provides foundational knowledge for designing robust cyanation protocols.
What is the role of a phase-transfer catalyst in the cyanation of benzyl halides?
A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the cyanation of benzyl halides, the benzyl halide is typically in an organic phase, while the inorganic cyanide salt (like NaCN or KCN) is in an aqueous or solid phase. A PTC, such as a quaternary ammonium salt, can form an ion pair with the cyanide anion, making it soluble in the organic phase and readily available to react with the benzyl halide.[5][6][7]
Which cyanide source is best for my reaction?
The choice of cyanide source is critical. For simple nucleophilic substitutions, alkali metal cyanides (NaCN, KCN) are generally preferred for their ionic nature, which favors the formation of the desired nitrile.[1][8] In recent years, less toxic and alternative cyanide sources have been explored, including potassium hexacyanoferrate(II) (K4[Fe(CN)6]) in palladium-catalyzed reactions and even isonitriles in the presence of a Lewis acid catalyst for the cyanation of benzyl alcohols.[9][10][11] For specific applications, such as palladium-catalyzed cyanations, zinc cyanide (Zn(CN)2) is also a common choice.[12]
What are the ideal solvent conditions for this reaction?
The solvent plays a crucial role in influencing the reaction pathway. For SN2-mediated cyanations, polar aprotic solvents like DMSO, DMF, and acetone are often recommended.[1] These solvents help to dissolve the cyanide salt and stabilize the transition state of the SN2 reaction. In some cases, ethanolic solutions of cyanide salts are used, but it's important to ensure anhydrous conditions to prevent the formation of alcohol byproducts.[8][13] For reactions utilizing phase-transfer catalysis, a two-phase system of an organic solvent (like toluene) and water is common.
Can I use a catalyst to improve the efficiency of the cyanation?
Yes, beyond phase-transfer catalysts, transition metal catalysts, particularly those based on palladium and copper, have been extensively developed for the cyanation of aryl and benzyl halides.[10][14][15] These catalytic systems can offer milder reaction conditions and broader substrate scope. For instance, palladium-catalyzed cyanations often use sources like K4[Fe(CN)6] or Zn(CN)2.[9][12]
Data Presentation
Table 1: Comparison of Reaction Conditions for Minimizing Isocyanide Formation
| Parameter | Condition Favoring Benzyl Cyanide (SN2) | Condition Favoring Benzyl Isocyanide (SN1) | Rationale |
| Cyanide Salt | NaCN, KCN | AgCN | Ionic salts provide a "free" cyanide anion, while covalent salts favor attack through nitrogen.[1] |
| Solvent | Polar Aprotic (DMSO, Acetone) | Protic or Ionizing Solvents | Polar aprotic solvents solvate the cation, exposing the carbon of the cyanide anion.[1] |
| Substrate | Primary Benzyl Halide | Tertiary Benzyl Halide | Primary halides favor SN2, while tertiary halides can form stable carbocations for SN1.[2] |
| Temperature | Lower to Moderate | Higher | Higher temperatures can promote carbocation formation. |
Experimental Protocols
Protocol 1: Standard Cyanation of Benzyl Chloride using Phase-Transfer Catalysis
This protocol is a general procedure for the synthesis of benzyl cyanide from benzyl chloride.
Materials:
-
Benzyl chloride (purified by distillation)[3]
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare an aqueous solution of sodium cyanide.
-
Add the phase-transfer catalyst, TBAB (typically 1-5 mol%), to the aqueous solution.[3]
-
Begin vigorous stirring and heat the mixture to 80-90°C.
-
Slowly add the benzyl chloride dropwise over 30-45 minutes. An exothermic reaction may be observed; control the addition rate to maintain the desired temperature.[3]
-
Maintain the reaction temperature at 90-100°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).[3]
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with toluene to recover any remaining product.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude benzyl cyanide by vacuum distillation.[3]
Protocol 2: Purification of Benzyl Cyanide to Remove Isocyanide Impurity
This procedure is recommended to enhance the purity of the final product.[1]
Materials:
-
Crude benzyl cyanide
-
50% Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
Procedure:
-
In a separatory funnel, combine the crude benzyl cyanide with an equal volume of warm (60°C) 50% sulfuric acid. Shake vigorously for five minutes.[1]
-
Allow the layers to separate and drain the lower acidic layer.
-
Wash the benzyl cyanide layer with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid.
-
Finally, wash the benzyl cyanide layer with an equal volume of saturated sodium chloride solution.
-
Dry the purified benzyl cyanide over an anhydrous drying agent before any subsequent steps.
Visualizations
Caption: Competing reaction pathways in the cyanation of benzyl halides.
Caption: Troubleshooting workflow for the cyanation of benzyl halides.
References
- Benchchem. Side reactions and byproduct formation in the cyanation of benzyl halides.
- Benchchem. A Comparative Guide to Phase-Transfer Catalysts for Benzyl Cyanide Synthesis.
- Benchchem. Optimizing reaction conditions for the synthesis of substituted benzyl cyanides.
- YouTube. Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry).
- Industrial Phase-Transfer Catalysis.
- ResearchGate. Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6].
- YouTube. Nucleophilic substitution reactions with cyanide.
- Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions.
- Chemistry LibreTexts. 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation.
- Benchchem. troubleshooting low yields in cyanation reactions with sodium 2-cyanobenzene-1-sulfinate.
- Science. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay.
- RSC Publishing. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
- Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation).
- MDPI. Nickel-Catalyzed Cyanation of Aryl Halides.
- MDPI. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source.
- ResearchGate. No cyanation of benzyl bromide in the absence of Cu.
- An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides.
- ACS Publications. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters.
- NIH. Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC.
- Wikipedia. Cyanation.
- RSC Publishing. Cyanation with isocyanides: recent advances and perspectives.
- Pearson. Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide.
- PTC Organics, Inc. PTC Cyanation.
- NIH. Direct, Selective α-Aryloxyalkyl Radical Cyanation and Allylation of Aryl Alkyl Ethers.
- Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides.
- ResearchGate. ChemInform Abstract: Copper-Mediated Cyanation of Aryl Halides by Activation of Benzyl Cyanide as the Cyanide Source. | Request PDF.
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Organic Syntheses Procedure. Copper-catalyzed Cyanation of Alkenyl Iodides.
- ResearchGate. Controlled experiments for the alkylation of benzyl cyanide.
- Organic Syntheses Procedure. Benzyl Cyanide.
- ACS Publications. Direct, Selective α-Aryloxyalkyl Radical Cyanation and Allylation of Aryl Alkyl Ethers | Organic Letters.
- ACS Publications. Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
- ChemistryViews. Cyanation of Unactivated Secondary Alkyl Halides.
- Doc Brown's Chemistry. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis.
- Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism Notes: Organic Chemistry Revision Sheets.
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Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Cyanation Reactions
Welcome to the technical support center for palladium-catalyzed cyanation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning, a common pitfall in this otherwise powerful transformation. Here, we move beyond simple protocols to explain the "why" behind experimental observations and provide actionable solutions to common problems.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Issue 1: My cyanation reaction is sluggish or has stalled completely.
Potential Cause: The most likely culprit is poisoning of the palladium catalyst. This can happen through several mechanisms, but the most common in cyanation reactions is deactivation by excess cyanide ions.[1][2][3][4][5][6]
In-depth Explanation: Palladium catalysts operate in a delicate catalytic cycle. Excess cyanide in the reaction mixture can disrupt every key step of this cycle, including oxidative addition, transmetalation (X/CN exchange), and reductive elimination.[1][2][3][4][5] Cyanide has a high binding affinity for palladium and can displace the necessary ligands, leading to the formation of inactive and stable palladium-cyanide complexes such as [(CN)3PdAr]2- and [(CN)4Pd]2-.[1][2][3][4][5] Once formed, these species are reluctant to participate in the productive catalytic cycle, effectively halting the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled cyanation reaction.
Solutions & Protocols:
-
Protocol 1: Titration of Cyanide Source: Instead of adding the entire amount of your cyanide source (e.g., KCN, NaCN) at the beginning, try a slow addition using a syringe pump over several hours. This maintains a low steady-state concentration of free cyanide, allowing the catalytic cycle to proceed without being overwhelmed.
-
Protocol 2: Switching to a Less Soluble or Complexed Cyanide Source:
-
Replace highly soluble cyanide salts with zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[6][7] These reagents have lower solubility in common organic solvents, which helps to keep the concentration of free cyanide low.[6]
-
For K₄[Fe(CN)₆], which is a non-toxic food additive, its use often requires higher temperatures to facilitate cyanide transfer.[6]
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv.), palladium precatalyst (e.g., Pd(OAc)₂, 0.1-2 mol%), and ligand (e.g., XPhos, 0.2-4 mol%).
-
In a separate, dry flask, weigh the K₄[Fe(CN)₆]·3H₂O (0.5 equiv.) and a base such as potassium acetate (KOAc).[6]
-
Add the cyanide source and base to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and monitor by TLC or GC-MS.[6]
-
-
-
Protocol 3: Ligand Modification: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can sterically shield the palladium center, making it more difficult for cyanide to displace them and poison the catalyst.[9][10]
Issue 2: My reaction is highly irreproducible, even with the same protocol.
Potential Cause: Trace amounts of water in your reagents or solvents can be a significant source of irreproducibility.[1][2][3][4][5]
In-depth Explanation: Moisture can hydrolyze the cyanide salt to form hydrogen cyanide (HCN).[1][2][3][4][5] HCN is highly reactive towards the Pd(0) catalyst, leading to the formation of inactive hydride species like [(CN)₃PdH]²⁻.[1][2][3][4][5] This process is catalytic in water, meaning even a small amount of moisture can have a significant impact.
Troubleshooting & Prevention:
-
Rigorous Drying of Reagents and Solvents:
-
Use freshly distilled and degassed solvents. Anhydrous solvents from commercial suppliers should be used immediately after opening.
-
Dry solid reagents in a vacuum oven before use.
-
Flame-dry all glassware and allow it to cool under a stream of inert gas.
-
-
Use of Additives to Scavenge Water:
-
The addition of anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can help to sequester trace amounts of water.
-
Issue 3: I am using a sulfur-containing heterocyclic substrate, and the reaction is failing.
Potential Cause: Sulfur compounds are notorious poisons for palladium catalysts.[11][12][13][14]
In-depth Explanation: The sulfur atom in heterocycles like thiophenes can strongly and often irreversibly bind to the palladium surface, blocking the active sites required for catalysis.[15][16] This leads to rapid deactivation of the catalyst.
Solutions:
-
Ligand Selection: As with cyanide poisoning, bulky and electron-donating ligands can mitigate sulfur poisoning. Ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can protect the palladium center.[15]
-
Increased Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes compensate for the deactivation and provide a reasonable yield.[15]
-
Use of Additives: In some cases, the addition of a co-catalyst or additive can help. For instance, zinc formate dihydrate has been shown to reactivate palladium catalysts in cyanation reactions.[7]
Data Summary: Common Catalyst Poisons and Mitigation Strategies
| Poison Source | Poisonous Species | Mechanism of Deactivation | Mitigation Strategy |
| Cyanide Reagent | Excess CN⁻ | Formation of inactive Pd-CN complexes.[1][2][3][4][5][6] | Slow addition of cyanide, use of less soluble sources (Zn(CN)₂, K₄[Fe(CN)₆]), bulky ligands.[6][7][10] |
| Residual Water | HCN | Formation of inactive palladium hydride species.[1][2][3][4][5] | Rigorous drying of reagents and solvents, use of desiccants. |
| Sulfur-containing Substrates/Impurities | R-S-R', H₂S | Strong, irreversible binding to the Pd center, blocking active sites.[11][13][15][16] | Use of robust, bulky ligands (e.g., SPhos, XPhos), increased catalyst loading.[15] |
| Other Impurities | Halides, CO, Phosphites | Adsorption to active sites.[17][18] | Purification of starting materials and solvents.[19] |
Frequently Asked Questions (FAQs)
Q1: How can I detect if my catalyst has been poisoned?
A1: Direct detection of the poisoned species in a reaction mixture can be challenging without specialized analytical techniques. However, you can infer poisoning from the reaction profile (e.g., initial activity followed by a sudden stop). For a more definitive answer, post-reaction analysis of the crude mixture or the isolated palladium species can be performed using techniques like:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify potential organic poisons or byproducts of poison-related side reactions.[20]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect inorganic poisons like heavy metals.[21]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface of a heterogeneous catalyst for the presence of adsorbed poisons.[19][21]
Q2: Can a poisoned catalyst be regenerated?
A2: In some cases of temporary or reversible poisoning, regeneration is possible.[22] For example, if the poison is weakly adsorbed, washing the catalyst or altering the reaction conditions might restore some activity. However, in the case of strong, irreversible poisoning, such as with many sulfur compounds or the formation of very stable palladium-cyanide complexes, regeneration is often not feasible, and using a fresh batch of catalyst is the only option.[16][22]
Q3: Are there any "poison-resistant" palladium catalysts for cyanation?
A3: While no catalyst is completely immune to poisoning, modern catalyst systems have been designed to be more robust. The use of palladacycle precatalysts in combination with bulky, electron-rich phosphine ligands (e.g., the Buchwald ligands like XPhos and SPhos) has significantly improved the reliability of palladium-catalyzed cyanations by providing greater stability against deactivation by cyanide.[6][9]
Q4: How important is the purity of my reagents and solvents?
A4: Extremely important. Impurities in your starting materials or solvents can be a hidden source of catalyst poisons.[18][19] For example, sulfur-containing impurities in an aryl halide can poison the catalyst even if the substrate itself does not contain sulfur. Always use high-purity reagents and solvents, and consider purifying them if you suspect contamination.[19]
Q5: I've tried everything and my reaction still fails. What else could be the problem?
A5: If you have systematically ruled out catalyst poisoning, consider other aspects of the reaction:
-
Incorrect Reaction Conditions: Double-check the temperature, reaction time, and inert atmosphere.
-
Poor Quality Reagents: Ensure your starting materials and catalyst are not degraded.
-
Mass Transfer Limitations: In heterogeneous reactions, ensure adequate stirring.
Visualizing the Logic of Troubleshooting
Caption: A logical flowchart for troubleshooting failed cyanation reactions.
References
-
Casado, A. L., & Espinet, P. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
-
PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. [Link]
-
ACS Publications. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C-N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]. [Link]
-
National Institutes of Health. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. [Link]
-
R Discovery. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]
-
ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
PubMed. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. [Link]
-
National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
-
Organic Chemistry Portal. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. [Link]
-
Royal Society of Chemistry. (n.d.). Interaction of sulphur compounds with palladium. [Link]
-
Chinese Chemical Society. (n.d.). Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. [Link]
-
ResearchGate. (n.d.). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF. [Link]
-
ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]
-
ChemistryViews. (2011). Name Your Poison: Identification of Poisoned Catalyst Culprits. [Link]
-
Altex. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. [Link]
-
G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. [Link]
-
Intertek. (n.d.). Catalyst Poisoning Testing. [Link]
-
Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. [Link]
-
ResearchGate. (n.d.). Pd‐Catalyzed Cyanation of (Hetero)Aryl Halides Using Biphosphine Ligands | Request PDF. [Link]
-
Thieme. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. [Link]
-
ACS Publications. (2020). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. [Link]
-
ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF. [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
-
Royal Society of Chemistry. (2024). Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe 2 O 4 nanomagnetic catalyst for efficient cyanation of aryl halides. [Link]
-
Royal Society of Chemistry. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]
-
Organic Chemistry Portal. (n.d.). Pd Catalyzed Cyanation. [Link]
-
ACS Publications. (n.d.). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. [Link]
-
YouTube. (2025). What Is Catalyst Poisoning In Chemical Reactions?. [Link]
-
ResearchGate. (n.d.). What are the major differences between the concept of catalyst inhibitors and catalyst poisons?. [Link]
-
candcs. (n.d.). Poisoning (catalyst poisoning). [Link]
Sources
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- 2. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Catalyst Poisoning Testing [intertek.com]
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Impact of solvent choice on the yield of 2-Chloro-5-fluorophenylacetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluorophenylacetonitrile. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on how the choice of solvent critically impacts reaction yield and purity. Our goal is to move beyond simple procedural steps and explain the fundamental chemical principles that govern this reaction, empowering you to optimize your synthesis and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing very low yields in the synthesis of this compound from 2-Chloro-5-fluorobenzyl chloride. What is the most likely cause?
Low yield is a common issue, and the primary suspect is often an inappropriate choice of solvent. The reaction of 2-Chloro-5-fluorobenzyl chloride with a cyanide salt (e.g., sodium or potassium cyanide) is a classic bimolecular nucleophilic substitution (SN2) reaction. The success of an SN2 reaction is profoundly influenced by the solvent's ability to solvate the reacting species.
Using polar protic solvents , such as water, methanol, or ethanol, is a frequent cause of low yields. These solvents possess acidic protons that can form strong hydrogen bonds with the negatively charged cyanide nucleophile (CN⁻). This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its energy, which in turn reduces its reactivity and ability to attack the electrophilic carbon on the benzyl chloride.[1][2]
For optimal results, polar aprotic solvents are strongly recommended. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) can dissolve the inorganic cyanide salt but do not form strong hydrogen bonds with the anion.[1][3] This leaves the cyanide nucleophile "naked" and highly reactive, dramatically accelerating the rate of the SN2 reaction and leading to significantly higher yields.[2]
Q2: Which specific solvent system do you recommend for maximizing the yield of this compound?
For maximizing yield and reaction rate, Dimethyl Sulfoxide (DMSO) is an excellent first choice. Its high polarity effectively dissolves the cyanide salt, while its aprotic nature ensures a highly reactive nucleophile.
However, a highly effective and often more practical alternative for industrial-scale synthesis is using a Phase-Transfer Catalysis (PTC) system.[4] This method allows the reaction to occur in a biphasic system, often using a less expensive and less polar aprotic solvent like toluene or even running the reaction with minimal solvent.[5]
In a PTC setup, a catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transports the cyanide anion from the aqueous or solid phase into the organic phase, where it can react with the 2-Chloro-5-fluorobenzyl chloride.[6][7] This technique offers several advantages:
-
Avoids the need for expensive, high-boiling point polar aprotic solvents.
-
Simplifies workup procedures.
-
Allows for milder reaction conditions, potentially reducing side product formation.[7]
Q3: I observed the formation of multiple byproducts. How is this related to the solvent?
Byproduct formation can be linked to the solvent and reaction temperature.
-
Presence of Water: If your solvent is not anhydrous or if you are using a protic solvent, hydrolysis of the starting 2-Chloro-5-fluorobenzyl chloride to the corresponding alcohol can occur. The product, this compound, can also be hydrolyzed to the corresponding carboxylic acid under harsh conditions (e.g., high temperatures in the presence of water).
-
High Temperatures: While heating can increase the reaction rate, excessive temperatures, especially in combination with certain solvents, can promote side reactions.[8] For instance, some solvents may degrade or react with the starting materials at elevated temperatures. It is crucial to find the optimal temperature that provides a good reaction rate without significant byproduct formation.
-
Elimination Reactions: While less common for benzylic halides with a good nucleophile like cyanide, elimination reactions to form a stilbene derivative are a theoretical possibility, especially with a more basic, hindered nucleophile or at very high temperatures.
Troubleshooting Guide: Low Yield and Purity Issues
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Problem: Consistently Low Product Yield (<50%)
| Possible Cause | Troubleshooting Step & Explanation |
| Incorrect Solvent Type | Action: Switch from a polar protic solvent (e.g., ethanol, water) to a polar aprotic solvent (e.g., DMSO, DMF) or implement a Phase-Transfer Catalysis (PTC) system with a nonpolar solvent like toluene. Rationale: Protic solvents "cage" and deactivate the cyanide nucleophile through hydrogen bonding, severely hindering the SN2 reaction rate.[1][2] Aprotic solvents leave the nucleophile unsolvated and highly reactive.[3] |
| Presence of Water | Action: Ensure all reactants and the solvent are anhydrous. Use freshly dried solvents and dry the cyanide salt before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: Water can hydrolyze the starting benzyl chloride and act as a competing (though weak) nucleophile. It also contributes to the deactivation of the cyanide nucleophile. |
| Poor Solubility of Cyanide Salt | Action: If using a less polar solvent like acetonitrile or acetone, ensure vigorous stirring. Consider switching to a more effective solvent like DMSO or using PTC. Rationale: The reaction rate is dependent on the concentration of the cyanide in the solution. If the salt is not sufficiently dissolved, the reaction will be slow and incomplete. |
| Suboptimal Temperature | Action: Gradually increase the reaction temperature in increments (e.g., 10-15 °C) and monitor progress by TLC or GC/LC-MS. Rationale: While the reaction often proceeds at room temperature in DMSO, gentle heating (e.g., 40-60 °C) can sometimes be required to achieve a reasonable reaction time without promoting side reactions. |
Problem: Reaction Stalls or Fails to Reach Completion
| Possible Cause | Troubleshooting Step & Explanation |
| Deactivated Catalyst (in PTC) | Action: Use a fresh batch of the phase-transfer catalyst or increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Rationale: The catalyst can degrade over time or be "poisoned" by impurities. Ensuring an active and sufficient amount of catalyst is crucial for shuttling the nucleophile into the organic phase. |
| Insufficient Reaction Time | Action: Extend the reaction time and continue to monitor the consumption of the starting material by TLC or GC/LC-MS. Rationale: Depending on the solvent and temperature, the reaction may simply require more time to reach completion. |
| Impure Starting Material | Action: Verify the purity of the 2-Chloro-5-fluorobenzyl chloride. Purify by distillation or column chromatography if necessary. Rationale: Impurities in the starting material can interfere with the reaction or introduce competing side reactions. |
Visualizing the Solvent's Role
The choice of solvent directly impacts the energetic state of the nucleophile, which is the cornerstone of this synthesis.
Caption: A decision tree for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Synthesis using DMSO
This protocol is designed for high yield on a laboratory scale.
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add sodium cyanide (NaCN, 1.2 g, 24.5 mmol, 1.2 eq).
-
Solvent Addition: Add 25 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the flask. Stir the suspension for 10 minutes.
-
Reactant Addition: Dissolve 2-Chloro-5-fluorobenzyl chloride (3.6 g, 20.4 mmol, 1.0 eq) in 5 mL of anhydrous DMSO. Add this solution dropwise to the stirred NaCN suspension over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material spot is no longer visible.
-
Workup: Carefully pour the reaction mixture into 100 mL of ice-cold water and stir for 15 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Solvent Screening Experiment
This protocol allows for the systematic evaluation of different solvents.
-
Setup: In parallel, set up four identical reaction vials, each with a stir bar. To each vial, add sodium cyanide (120 mg, 2.45 mmol, 1.2 eq).
-
Solvent Addition: To the vials, add 2.5 mL of one of the following anhydrous solvents:
-
Vial 1: DMSO
-
Vial 2: DMF
-
Vial 3: Acetonitrile
-
Vial 4: Ethanol
-
-
Reactant Addition: Prepare a stock solution of 2-Chloro-5-fluorobenzyl chloride (360 mg, 2.04 mmol, 1.0 eq) in a minimal amount of a suitable solvent or add it neat if it is a liquid. Add an equal amount of the starting material to each vial.
-
Reaction: Stir all vials at a constant temperature (e.g., 40 °C) for a set period (e.g., 4 hours).
-
Analysis: After the reaction time, quench a small aliquot from each vial and analyze by GC or LC-MS to determine the relative conversion and yield.
-
Comparison: Compare the results to identify the most effective solvent system for your specific laboratory conditions.
References
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- Google Patents. (n.d.). EP1189855B1 - Use of nitriles as polar aprotic solvents.
- Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- ResearchGate. (n.d.). Effects of solvent on the reaction time and yield.
- YouTube. (2016). Why Polar Aprotic Solvents for SN2 Substitution.
- Dalal Institute. (n.d.). Phase Transfer Catalysis.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Phase Transfer Catalysts.
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
- X-MOL. (n.d.). How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach.
- Google Patents. (n.d.). US4056509A - Preparation of benzyl cyanides.
- Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE.
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
Sources
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. fzgxjckxxb.com [fzgxjckxxb.com]
- 5. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. researchgate.net [researchgate.net]
Temperature control in the synthesis of 2-Chloro-5-fluorophenylacetonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding critical temperature control during this synthesis. Our goal is to equip you with the knowledge to optimize your reaction outcomes, ensuring high yield and purity.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on temperature as the root cause.
Question 1: My reaction yield is consistently low. How can temperature control be the culprit?
Answer:
Low yield in the synthesis of this compound is frequently linked to improper temperature management. The reaction, typically a nucleophilic substitution of 2-chloro-5-fluorobenzyl chloride with a cyanide salt, is highly dependent on temperature for both reaction rate and selectivity.
Potential Causes and Solutions:
-
Insufficient Temperature: If the reaction temperature is too low, the rate of reaction will be slow, leading to an incomplete conversion of the starting material within the given timeframe.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) to find the optimal balance. For many benzyl cyanide syntheses utilizing phase-transfer catalysis, a temperature range of 80-100°C is common.[1] Monitor the reaction progress by techniques like TLC or GC to determine the point of maximum conversion.
-
-
Excessive Temperature: Conversely, if the temperature is too high, it can promote the formation of side products, thus consuming your starting materials and reducing the yield of the desired product.
Question 2: I am observing significant impurities in my final product. What are the likely side reactions related to temperature?
Answer:
The formation of impurities is a common issue directly influenced by the reaction temperature. The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack with either its carbon or nitrogen atom.[2] This duality can lead to the formation of an isocyanide byproduct.
Common Temperature-Related Side Products:
| Side Product | Formation Mechanism | Influence of Temperature | Mitigation Strategy |
| 2-Chloro-5-fluorophenylisocyanonitrile | Nucleophilic attack by the nitrogen atom of the cyanide ion. | Higher temperatures can favor the formation of the isocyanide byproduct. | Maintain the reaction temperature at the lower end of the optimal range. The use of polar aprotic solvents like DMSO can also favor the formation of the desired nitrile.[2] |
| Elimination Products (e.g., Stilbene derivatives) | Elimination of HCl from the starting material. | More prevalent at higher temperatures and under strongly basic conditions.[2] | Strict temperature control and avoiding excessively high temperatures are crucial. |
| Hydrolysis Products (e.g., 2-Chloro-5-fluorophenylacetamide or 2-Chloro-5-fluorophenylacetic acid) | Hydrolysis of the nitrile product. | Can occur if water is present, especially at elevated temperatures during work-up.[2] | Ensure anhydrous reaction conditions and control the temperature during the work-up process. |
Logical Flow for Troubleshooting Temperature Issues
The following diagram illustrates a systematic approach to troubleshooting temperature-related problems in the synthesis of this compound.
Caption: A flowchart for systematic troubleshooting of temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
While the optimal temperature can vary depending on the specific reaction conditions (e.g., solvent, catalyst), a general starting point for the cyanation of benzyl halides using phase-transfer catalysis is between 80°C and 100°C.[1] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific setup to maximize yield and minimize impurities.
Q2: How can I effectively monitor the temperature of my reaction?
Accurate temperature monitoring is critical. Use a calibrated thermometer or a thermocouple probe placed directly in the reaction mixture, ensuring it is not touching the walls of the reactor, which might give a false reading. For larger-scale reactions, multiple probes can provide a more accurate temperature profile of the entire reaction vessel.
Q3: Is the reaction to synthesize this compound exothermic?
Yes, the nucleophilic substitution reaction between a benzyl halide and a cyanide salt can be exothermic.[1] This is particularly noticeable during the addition of the 2-chloro-5-fluorobenzyl chloride. It is essential to have adequate cooling capacity and to add the reagent slowly and in a controlled manner to prevent a runaway reaction.
Q4: Can temperature fluctuations affect the final product's purity?
Absolutely. Temperature fluctuations can lead to inconsistent reaction rates and promote the formation of side products. Maintaining a stable and uniform temperature throughout the reaction is key to achieving high purity. For instance, a sudden increase in temperature could favor the formation of the isocyanide byproduct.[2]
Q5: What are the risks of poor temperature control in a large-scale synthesis?
On a larger scale, the risks associated with poor temperature control are significantly amplified. An uncontrolled exotherm can lead to a runaway reaction, posing a serious safety hazard due to the potential for rapid pressure buildup and the release of toxic materials.[3] Furthermore, inconsistent product quality can result in batch-to-batch variability, which is a major concern in pharmaceutical and industrial production.
References
-
Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?. [Link]
-
ResearchGate. (n.d.). C-alkylation of benzyl cyanide under controlled PTC assisted.... [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
- Google Patents. (n.d.). Process for preparing benzyl cyanide being optionally substituted on benzene ring.
-
MDPI. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
-
ResearchGate. (2006). Runaway Chemical Reaction Exposes Community to Highly Toxic Chemicals. [Link]
Sources
Workup procedure to remove impurities from 2-Chloro-5-fluorophenylacetonitrile
<-48>
Welcome to the technical support guide for the purification of 2-Chloro-5-fluorophenylacetonitrile (CAS 395675-23-7). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for this critical synthetic intermediate.
Frequently Asked Questions (FAQs)
Here we address common issues and questions that arise during the workup and purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be compounds like 2-chloro-5-fluorobenzyl chloride or bromide and a cyanide source.
-
Solvent Residues: Residual high-boiling point solvents used in the reaction, such as DMF, DMSO, or acetonitrile.[1]
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, which can form the corresponding carboxylic acid or amide. Basic hydrolysis of α-chloro nitriles can also lead to ketone formation.[2]
-
Regioisomers: Impurities in the starting materials can lead to the formation of positional isomers, which can be challenging to separate.[3]
-
Side-Reaction Products: Byproducts from dimerization, polymerization, or other side reactions.
Q2: My crude product is a dark oil. How can I get a preliminary assessment of its purity?
A2: A quick and effective method is Thin Layer Chromatography (TLC).
-
Scientist's Note: TLC provides a qualitative snapshot of your mixture's complexity. The number of spots corresponds to the minimum number of different compounds present.
-
Recommended TLC System: Start with a solvent system of 20-30% Ethyl Acetate in Hexane. This polarity is usually a good starting point for moderately polar compounds like arylacetonitriles.[4]
-
Visualization: Use a UV lamp (254 nm) for visualization. The aromatic ring of your product and many likely impurities will be UV-active.
Q3: What is the first step after my reaction is complete?
A3: The first step is to properly "quench" the reaction. This neutralizes any reactive species and makes the mixture safe to handle.
-
If you used a cyanide salt (e.g., NaCN, KCN): It is critical to quench under basic or neutral conditions. NEVER add acid directly to a reaction mixture containing residual cyanide salts, as this will generate highly toxic hydrogen cyanide (HCN) gas. A common procedure is to pour the reaction mixture into a stirred solution of sodium bicarbonate or sodium carbonate.
-
Aqueous Workup: After quenching, the standard procedure is a liquid-liquid extraction. Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) and wash with water to remove water-soluble salts and solvents like DMF or DMSO.[5]
Troubleshooting Guide: Common Purification Challenges
This section provides solutions to specific problems you may encounter during the purification process.
| Problem | Possible Cause | Recommended Solution |
| Persistent Emulsion during Extraction | The mixture contains surfactants or finely divided solids. High pH can also contribute. | Primary Action: Add a saturated solution of NaCl (brine). The increased ionic strength of the aqueous layer helps to break up emulsions. Secondary Action: If brine fails, filter the entire mixture through a pad of Celite® to remove particulate matter. |
| Product is an Oil and Fails to Crystallize | The product is impure, or a suitable crystallization solvent has not been found. Residual solvent may also act as an oiling agent. | Purity Check: Ensure purity is >90% by TLC or ¹H NMR before attempting crystallization. Solvent Screening: Test a range of solvents (e.g., isopropanol, ethanol/water, hexane/ethyl acetate) on a small scale. The ideal solvent dissolves the compound when hot but not at room temperature.[6][7][8] High Vacuum: Remove all volatile solvents under high vacuum before attempting crystallization. |
| Multiple Spots on TLC After Extraction | Significant amounts of impurities remain that have similar polarity to the product. | Action: This indicates that a simple extraction is insufficient. The next logical step is purification by flash column chromatography.[9] |
| Final Product has a Persistent Color | Highly conjugated or colored byproducts are present, often at very low concentrations. | Action: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon. Boil for a few minutes and then perform a hot filtration to remove the carbon, which adsorbs many colored impurities.[10] |
Detailed Purification Protocols
Workflow for Purification
Below is a visual representation of the decision-making process for purifying this compound.
Caption: Decision workflow for purification.
Protocol 1: Standard Liquid-Liquid Extraction Workup
This protocol is designed to remove inorganic salts, water-soluble organic solvents, and highly polar or ionic impurities.
-
Quench: Carefully pour the crude reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.
-
Scientist's Note: This step neutralizes acidic byproducts and ensures any residual cyanide is in its non-volatile salt form. A basic wash is often included in workups for related compounds.[11]
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an equal volume of ethyl acetate (EtOAc) and shake vigorously. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer.
-
Wash: Wash the organic layer sequentially with:
-
1x volume of deionized water.
-
1x volume of saturated aqueous NaCl (brine).
-
Scientist's Note: The brine wash helps to remove residual water and break any emulsions that may have formed.[5]
-
-
Dry: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes.
-
Concentrate: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Protocol 2: Recrystallization from a Two-Solvent System (Ethanol/Water)
This technique is ideal if the crude product is a solid and has a relatively high purity (>90%). The principle relies on the compound being soluble in a hot solvent but insoluble when the solution cools.[8][12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Scientist's Note: Using the absolute minimum amount of hot solvent is crucial for maximizing recovery.[6]
-
-
Add Anti-Solvent: While the solution is still hot, add deionized water dropwise until you see persistent cloudiness (turbidity). Then, add a few more drops of hot ethanol to redissolve the solid and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for the formation of pure, well-defined crystals.[13]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography
This is the most powerful technique for separating compounds with similar polarities.
-
TLC Analysis: First, determine the optimal eluent (solvent system) using TLC. The ideal system gives your desired product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of Ethyl Acetate and Hexane.[4]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Run the column by adding the eluent to the top and applying positive pressure. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Flash Column Chromatography. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2023, July 27). NUCLEODUR® Cyano-Nitrile. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Teledyne ISCO. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Chloroacetonitrile. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Jack Westin. (n.d.). Recrystallization - Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2-Fluoro-5-chlorophenylacetonitrile. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
PubChem. (n.d.). 2-chloro-6-fluorophenylacetonitrile. Retrieved from [Link]
Sources
- 1. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. longdom.org [longdom.org]
- 4. Chromatography [chem.rochester.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. m.youtube.com [m.youtube.com]
- 7. mt.com [mt.com]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 13. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 14. biotage.com [biotage.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Stability of 2-Chloro-5-fluorophenylacetonitrile under acidic and basic conditions
Welcome to the technical support center for 2-Chloro-5-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is the hydrolysis of the nitrile functional group (-C≡N). This reaction can occur under both acidic and basic conditions, leading to the formation of an amide intermediate and ultimately a carboxylic acid.[1][2][3][4] The halogenated aromatic ring is generally stable; however, under harsh conditions (e.g., high temperature and pressure with a strong base), nucleophilic aromatic substitution of the chlorine atom is a potential, though less likely, degradation pathway.[5][6]
Q2: What is the expected degradation pathway under acidic conditions?
A2: Under acidic conditions, the nitrile group is prone to hydrolysis. The reaction is initiated by the protonation of the nitrogen atom, which increases the electrophilicity of the nitrile carbon. This is followed by the nucleophilic attack of a water molecule. The final product of this two-stage hydrolysis is 2-chloro-5-fluorophenylacetic acid, with 2-chloro-5-fluorophenylacetamide as a potential intermediate.[1][2][3][7]
Q3: What is the expected degradation pathway under basic conditions?
A3: In the presence of a strong base, the nitrile group can undergo hydrolysis via nucleophilic attack of a hydroxide ion on the nitrile carbon.[1][2] This reaction proceeds through an imidic acid intermediate to form an amide, which can be further hydrolyzed to the corresponding carboxylate salt (2-chloro-5-fluorophenylacetate).[8][9][10] Under milder basic conditions, the reaction may stop at the amide stage (2-chloro-5-fluorophenylacetamide).[9]
Q4: Is the chloro-substituent on the phenyl ring susceptible to displacement?
A4: The carbon-chlorine bond in chlorobenzene and its derivatives is typically strong and resistant to hydrolysis under normal conditions.[5][6] However, nucleophilic aromatic substitution can occur under forcing conditions, such as high temperatures and the presence of a strong nucleophile (e.g., hydroxide). The presence of electron-withdrawing groups like fluorine and the nitrile's degradation products on the ring could potentially facilitate such a reaction, but it is generally considered a less probable degradation pathway compared to nitrile hydrolysis.[11][12]
Q5: How should I store this compound to ensure its stability?
A5: To minimize degradation, this compound should be stored in a cool, dry place, away from strong acids and bases. A tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect it from moisture and atmospheric contaminants.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC analysis during a reaction in acidic media. | Hydrolysis of the nitrile group to the corresponding carboxylic acid (2-chloro-5-fluorophenylacetic acid) or the amide intermediate. | Co-inject with a synthesized standard of 2-chloro-5-fluorophenylacetic acid and/or 2-chloro-5-fluorophenylacetamide to confirm the identity of the new peak. Use LC-MS to determine the mass of the impurity. |
| Inconsistent reaction yields or the formation of unexpected byproducts in basic media. | Degradation of the starting material via nitrile hydrolysis. The rate of hydrolysis is dependent on the base concentration and temperature. | Monitor the stability of the starting material under the reaction conditions before initiating the main reaction. Consider using a non-nucleophilic base or running the reaction at a lower temperature. |
| Low assay value of this compound in a sample that has been stored for a prolonged period. | Gradual hydrolysis due to exposure to atmospheric moisture, which may be acidic or basic in nature. | Re-test the material to confirm the low assay. If confirmed, the material may have degraded. For future storage, ensure the container is tightly sealed and consider storing it in a desiccator. |
| Broad or tailing peaks during HPLC analysis. | This could be due to interactions of the analyte with the stationary phase, or issues with the mobile phase or column. | Check the pH of the mobile phase. Ensure it is appropriate for the analyte and column. Verify the column is not degraded and the mobile phase is correctly prepared.[13][14][15][16] |
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound under acidic and basic conditions.
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is designed to assess the stability of this compound under stress conditions, in line with ICH guidelines.[17][18][19][20]
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. fiveable.me [fiveable.me]
- 5. What happens when chlorobenzene is subjected to hydrolysis? - askIITians [askiitians.com]
- 6. What happens when chlorobenzene is subjected to hy class 12 chemistry CBSE [vedantu.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. safrole.com [safrole.com]
- 9. youtube.com [youtube.com]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. realab.ua [realab.ua]
- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 18. snscourseware.org [snscourseware.org]
- 19. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 20. database.ich.org [database.ich.org]
Technical Support Center: Optimizing Catalyst Loading for the Synthesis of 2-Chloro-5-fluorophenylacetonitrile
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
The synthesis of 2-Chloro-5-fluorophenylacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical agents, is a process where efficiency and purity are paramount.[1] A common and effective route to this compound is the nucleophilic substitution of 2-chloro-5-fluorobenzyl chloride with an alkali metal cyanide. The success of this synthesis, particularly in a biphasic system, hinges on the activity and optimization of a phase-transfer catalyst (PTC). This guide provides a comprehensive troubleshooting framework and detailed protocols to address the specific challenges of catalyst loading and optimization, ensuring reproducible, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in the synthesis of this compound?
A1: The synthesis typically involves the reaction between 2-chloro-5-fluorobenzyl chloride, which is soluble in an organic solvent, and an alkali metal cyanide (e.g., NaCN), which is soluble in an aqueous phase (or used as a solid). These reactants are in separate, immiscible phases. A phase-transfer catalyst (PTC), usually a quaternary ammonium salt, is used to transport the cyanide anion (CN⁻) from the aqueous or solid phase into the organic phase.[2][3] This allows the cyanide nucleophile to react with the benzyl chloride, forming the desired product. Without the catalyst, the reaction would be exceedingly slow or would not occur at all due to the insolubility of the reactants in a common medium.
Q2: What types of catalysts are most effective for this reaction?
A2: Quaternary ammonium salts are the most common and effective phase-transfer catalysts for this type of cyanation reaction.[4] Their efficacy is determined by the steric and electronic properties of the alkyl groups attached to the nitrogen atom. Some widely used examples include:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium chloride (TBAC)
-
Aliquat® 336 (a mixture of trialkylmethylammonium chlorides)
-
Benzyltriethylammonium chloride (TEBAC)
The choice of catalyst can influence reaction rate, yield, and selectivity, making catalyst screening a valuable first step in process optimization.[5][6]
Q3: What is a typical starting catalyst loading and how does it impact the reaction?
A3: A typical starting catalyst loading for a phase-transfer catalyzed reaction is between 1-10 mol% relative to the limiting reagent (usually the benzyl chloride).
-
Impact on Rate: Catalyst loading is directly proportional to the reaction rate up to a certain point. Increasing the catalyst concentration increases the number of cyanide anions transported into the organic phase, thus accelerating the reaction.
-
Impact on Yield: An optimal catalyst loading is crucial for maximizing yield. Insufficient loading results in an incomplete or slow reaction.[7] Conversely, excessive loading can sometimes promote side reactions or complicate product purification without providing a significant rate enhancement, making it economically inefficient.
Q4: Can using too much catalyst be detrimental to the reaction?
A4: Yes, in some cases. While an excess of catalyst is often not chemically detrimental in terms of yield, it presents several practical and economic disadvantages. It increases the cost of the process and can complicate the work-up procedure, as the catalyst must be separated from the product. In some systems, very high catalyst concentrations can lead to the formation of emulsions, making phase separation difficult. Therefore, the goal is to find the minimum catalyst loading that provides the maximum reaction rate and yield, a concept known as finding the "knee" of the rate vs. concentration curve.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis.
Issue 1: The reaction is very slow or shows no conversion.
-
Possible Cause 1: Insufficient Catalyst Loading or Inactive Catalyst.
-
Explanation: The most common reason for a failed reaction is an insufficient amount of active catalyst to facilitate the phase transfer of the cyanide anion. The catalyst itself may have degraded upon storage, especially if it is hygroscopic.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a fresh bottle of catalyst or one that has been stored properly in a desiccator.
-
Increase Catalyst Loading: Incrementally increase the catalyst loading. A systematic approach is to run small-scale reactions at 1 mol%, 2.5 mol%, 5 mol%, and 10 mol% to identify the optimal range.[8]
-
Ensure Reagent Purity: Impurities in the starting materials can sometimes act as catalyst poisons.[9]
-
-
-
Possible Cause 2: Catalyst Poisoning.
-
Explanation: Water is a known inhibitor in many PTC systems. While the reaction is often run in an aqueous-organic system, excessive water or impurities that can hydrolyze (like sulfur compounds) can poison the catalyst by strongly adsorbing to its active sites or deactivating the nucleophile.[10][11]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: If using a solid-liquid PTC system, ensure the organic solvent is anhydrous.
-
Check Reagent Quality: Ensure the 2-chloro-5-fluorobenzyl chloride and sodium cyanide are of high purity and free from sulfur-containing contaminants.[11]
-
-
Workflow for Diagnosing Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: The reaction produces a significant amount of side products.
-
Possible Cause: Sub-optimal Catalyst or Conditions.
-
Explanation: The formation of benzyl isocyanide is a common side reaction, arising from the ambident nature of the cyanide nucleophile. While typically a minor product, its formation can be influenced by the catalyst and solvent system. Hydrolysis of the benzyl chloride to benzyl alcohol is another possibility if excess water and high temperatures are used.
-
Troubleshooting Steps:
-
Screen Catalysts: Different PTCs create slightly different ionic environments in the organic phase, which can influence the C-attack vs. N-attack of the cyanide ion. Screen a panel of catalysts (see Table 1) to find one that maximizes selectivity for the desired nitrile product.
-
Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Higher temperatures can sometimes favor side product formation.
-
Control Stoichiometry: Use a slight excess of the cyanide salt (e.g., 1.1-1.2 equivalents) to ensure the benzyl chloride is fully consumed, but avoid a large excess which might promote side reactions.
-
-
Issue 3: The reaction rate plateaus despite adding more catalyst.
-
Possible Cause: Mass Transfer Limitation.
-
Explanation: In a biphasic system, the reaction can be limited by the rate at which reactants are transferred between phases, not just the catalyst concentration. If the mixture is not agitated sufficiently, the interfacial area where the phase transfer occurs is small, and the reaction becomes mass-transfer limited.
-
Troubleshooting Steps:
-
Increase Stirring Rate: Ensure vigorous stirring (>500 RPM) to create a fine emulsion and maximize the interfacial surface area between the aqueous and organic phases.
-
Consider a Mechanical Stirrer: For larger-scale reactions, a magnetic stir bar may not provide sufficient agitation. A mechanical overhead stirrer is often necessary.
-
-
Data Presentation & Experimental Protocols
Table 1: Comparison of Common Phase-Transfer Catalysts
| Catalyst | Abbreviation | Typical Loading (mol%) | Key Characteristics |
| Tetrabutylammonium Bromide | TBAB | 2 - 10 | Common, effective, and relatively inexpensive. A good starting point for optimization. |
| Aliquat® 336 | - | 1 - 5 | Highly efficient due to its lipophilic nature, often allowing for lower catalyst loadings.[4] |
| Benzyltriethylammonium Chloride | TEBAC | 5 - 10 | Another common and effective catalyst. |
| Tetrabutylammonium Hydrogen Sulfate | TBAHS | 2 - 10 | Can be useful in reactions where the pH of the aqueous phase is a consideration. |
Protocol 1: General Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-5-fluorobenzyl chloride (1.0 eq), toluene (5 mL per gram of benzyl chloride), sodium cyanide (1.2 eq), and water (3 mL per gram of benzyl chloride).
-
Catalyst Addition: Add the selected phase-transfer catalyst (e.g., TBAB, 5 mol%).
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots of the organic layer and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Systematic Optimization of Catalyst Loading
This protocol uses small-scale parallel reactions to efficiently determine the optimal catalyst loading.
-
Preparation: Prepare a stock solution of 2-chloro-5-fluorobenzyl chloride in the chosen organic solvent (e.g., toluene).
-
Reaction Setup: In a series of identical reaction vials, add the sodium cyanide solution (or solid) and a stir bar.
-
Catalyst Dosing: To each vial, add a different amount of the catalyst to achieve a range of loadings (e.g., 0.5, 1.0, 2.5, 5.0, 7.5, and 10.0 mol%). Include a control vial with no catalyst.
-
Initiation: Add an equal volume of the benzyl chloride stock solution to each vial, seal them, and place them in a pre-heated reaction block with vigorous stirring.
-
Analysis: After a fixed time (e.g., 2 hours), quench all reactions simultaneously by cooling and diluting with solvent. Analyze the conversion in each vial using GC or HPLC.
-
Data Interpretation: Plot the reaction conversion against the catalyst loading. The optimal loading is typically at the "knee" of the curve, where further increases in catalyst do not significantly increase the conversion.
Workflow for Catalyst Loading Optimization
Caption: A systematic workflow for optimizing catalyst loading.
References
-
- Provides context on cyanomethylation reactions, although via a different mechanism.
-
- Discusses catalyst loading in cyanomethylation.
-
- Details synthesis of a related compound.
-
- Explains common causes of catalyst deactivation like coking, poisoning, and thermal degradation.
-
- Describes optimization studies for cyanomethylation reactions.
-
- Provides a general overview of catalyst deactivation mechanisms.
-
- Details the mechanism and application of phase-transfer catalysis in organic synthesis.
-
- Discusses photocatalysis in the context of arylacetonitriles.
-
- Offers troubleshooting advice for nitrile synthesis, including issues with incomplete reactions due to insufficient catalyst loading.
-
- Discusses the dual roles of metal catalysts in some cyanomethylation reactions.
-
- Reviews various metal-catalyzed cyanomethylation methods.
-
- Highlights the importance of reagent purity to avoid catalyst inhibition.
-
- Discusses industrial applications of PTC, including cyanation of benzyl chlorides and the benefits of catalysts like Aliquat® 336.
-
- Groups the causes of catalyst deactivation into chemical, physical, thermal, and mechanical phenomena.
-
- Details the six intrinsic mechanisms of catalyst decay, including poisoning and thermal degradation.
-
- Outlines common sources of catalyst deactivation.
-
- Product page for a related starting material.
-
- Patent describing the preparation of phenylacetonitriles.
-
- Reviews the development and application of various phase-transfer catalysts.
-
- Provides practice problems for related chemical principles.
-
- Discusses the fundamentals and applications of phase-transfer catalysis.
-
- Provides synthetic routes for a similar molecule.
-
- Recommends starting with low catalyst loading and increasing if the reaction is too slow.
-
- Highlights the widespread academic and industrial applications of phase-transfer catalysis.
-
- Offers practice problems on nucleophilic aromatic substitution.
-
- Describes the use of a related compound as a key intermediate in pharmaceutical and agrochemical synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. BJOC - Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles [beilstein-journals.org]
- 4. phasetransfer.com [phasetransfer.com]
- 5. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. air.unimi.it [air.unimi.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Analysis of Reaction Kinetics for 2-Chloro-5-fluorophenylacetonitrile Formation
Welcome to the technical support center for the synthesis of 2-Chloro-5-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the reaction kinetics, optimization, and troubleshooting of this important synthesis. As your partner in the lab, we aim to move beyond simple protocols to explain the causality behind experimental choices, ensuring your success.
Reaction Fundamentals and Kinetic Considerations
The formation of this compound is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials. The most common and efficient pathway is the nucleophilic substitution of a suitable precursor, typically 2-chloro-5-fluorobenzyl chloride, with a cyanide salt.
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon, displacing the chloride leaving group in a single, concerted step.[1][2] Understanding the kinetics of this SN2 reaction is paramount for optimizing yield, minimizing impurities, and ensuring scalable, reproducible results.
The rate of reaction can be expressed as: Rate = k[2-chloro-5-fluorobenzyl chloride][CN⁻]
Several factors critically influence the reaction rate constant, k:
-
Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are preferred as they solvate the cation of the cyanide salt (e.g., Na⁺, K⁺) without strongly solvating the cyanide anion, thus preserving its nucleophilicity. Protic solvents, such as ethanol or water, can hydrogen-bond with the cyanide anion, reducing its reactivity and slowing the reaction.[3]
-
Phase-Transfer Catalysis (PTC): Because inorganic cyanide salts have poor solubility in organic solvents, a phase-transfer catalyst is often essential for efficient reaction.[4] Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) transfer the cyanide anion from the solid or aqueous phase into the organic phase where the reaction occurs, dramatically accelerating the rate.[4]
-
Temperature: Increasing the temperature generally increases the reaction rate. However, excessive heat can promote side reactions, such as elimination or decomposition, leading to lower purity and yield.
-
Leaving Group: While the substrate is defined, it is a foundational principle that a better leaving group (e.g., bromide or iodide over chloride) would increase the reaction rate. However, the chloride is often used due to the availability and cost of the starting material.
Caption: SN2 reaction pathway for the synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is proceeding very slowly or has stalled. What are the most likely causes?
A: This is a common issue often traced back to three areas:
-
Ineffective Nucleophile Delivery: The most frequent culprit is the poor solubility of the cyanide salt in the organic solvent. If you are not using a phase-transfer catalyst (PTC), the reaction will be extremely slow. Ensure your PTC is active and used at an appropriate loading (typically 1-5 mol%).
-
Solvent Issues: The presence of water or other protic impurities in your solvent or reagents can significantly reduce the nucleophilicity of the cyanide ion.[3] Using anhydrous solvents is recommended.
-
Low Temperature: While higher temperatures can cause side reactions, the initial activation energy must be overcome. If running at room temperature, consider moderately increasing the heat to 40-50°C and monitoring for improvement.
Q2: The final yield is consistently low despite starting materials being fully consumed. Where could my product be going?
A: Product loss often occurs during the aqueous workup.[5] Two possibilities are:
-
Hydrolysis of the Nitrile: Aggressive pH conditions during extraction can lead to the hydrolysis of your product's nitrile group, first to an amide and then to a carboxylic acid.[1] It is advisable to use gentle washes, such as with a saturated sodium bicarbonate solution followed by brine, rather than strong acids or bases.
-
Emulsion Formation: Phenylacetonitriles can sometimes act as surfactants, leading to stable emulsions during liquid-liquid extraction, which makes phase separation difficult and causes product loss. If an emulsion forms, adding brine or filtering the mixture through a pad of Celite can help break it.
Q3: I am seeing a significant impurity in my crude product. What is it likely to be?
A: Besides unreacted starting material, the most common impurity is the dimerized product, formed by the self-condensation of the starting benzyl chloride under basic conditions, or from the product itself if the benzylic proton is sufficiently acidic. Another possibility is the corresponding alcohol (2-chloro-5-fluorobenzyl alcohol), formed if there is significant water in the reaction mixture. Careful monitoring by TLC or HPLC against known standards can help identify these byproducts.
Q4: What are the most critical safety protocols for this reaction?
A: Cyanide salts are highly toxic.[2] The most critical safety rule is to NEVER allow the cyanide salt or the reaction mixture to come into contact with acid. Acidification will generate highly toxic and volatile hydrogen cyanide (HCN) gas.[2] All manipulations should be performed in a certified chemical fume hood. Always have a quench solution available, such as a mixture of sodium hypochlorite (bleach) and sodium hydroxide, to neutralize any spills and leftover cyanide reagents before disposal.
Troubleshooting Guide: Common Experimental Issues
This table provides a systematic approach to resolving specific issues you may encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive phase-transfer catalyst (PTC).2. Wet solvent or reagents.3. Cyanide salt is clumped, reducing surface area.4. Reaction temperature is too low. | 1. Use a fresh bottle of PTC or a different catalyst.2. Use anhydrous grade solvents and dry reagents.3. Finely grind the cyanide salt before addition (with proper safety precautions).4. Increase temperature in 10°C increments, monitoring by TLC/HPLC. |
| Low Isolated Yield | 1. Product loss during aqueous workup (emulsions or solubility).[5]2. Hydrolysis of the nitrile group during extraction.[1]3. Product is volatile and lost during solvent removal. | 1. Add brine to the aqueous layer to decrease organic solubility and help break emulsions.2. Use buffered or neutral washes (e.g., sat. NaHCO₃, brine) instead of strong acid/base.3. Use a rotary evaporator at a moderate temperature and vacuum. |
| Formation of Byproducts | 1. Reaction temperature is too high, promoting side reactions.2. Presence of water leading to hydrolysis of benzyl chloride.3. Base-catalyzed self-condensation of starting material. | 1. Reduce the reaction temperature and allow for a longer reaction time.2. Ensure the reaction is run under anhydrous conditions.3. Consider a less basic cyanide source or ensure the PTC is not overly basic. |
| Inconsistent Kinetic Data | 1. Inconsistent sample quenching.2. Sample degradation after quenching but before analysis.3. Non-homogenous reaction mixture (poor stirring). | 1. Develop a rapid and consistent quenching protocol for each time point (e.g., inject into a vial with a mixture of water and ethyl acetate).2. Analyze samples immediately after preparation or store them at low temperature.3. Ensure vigorous stirring to maintain a uniform suspension. |
Key Experimental and Analytical Protocols
Protocol 4.1: Optimized Synthesis using Phase-Transfer Catalysis
This protocol provides a robust starting point for the synthesis.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-5-fluorobenzyl chloride (1.0 eq), sodium cyanide (1.2 eq, finely powdered), and benzyltriethylammonium chloride (0.03 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Begin vigorous stirring and heat the mixture to 50-60°C.
-
Monitoring: Monitor the reaction progress every hour by withdrawing a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete (as judged by the disappearance of the starting material), cool the mixture to room temperature. Filter the solids (NaCl) and wash with a small amount of acetonitrile.
-
Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and saturated brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified further by flash column chromatography on silica gel if necessary.
Protocol 4.2: Procedure for Kinetic Analysis by HPLC
Accurate kinetic data requires a reproducible sampling and analysis workflow.
Caption: Experimental workflow for kinetic monitoring.
-
Standard Preparation: Prepare standard solutions of the starting material and the purified product at known concentrations to determine their respective response factors on the HPLC.
-
Reaction Sampling: At predetermined time points (e.g., t = 0, 15, 30, 60, 120, 240 min), withdraw a small, fixed volume of the reaction mixture using a microsyringe.
-
Quenching: Immediately inject the aliquot into a prepared vial containing a quenching solution (e.g., a mixture of water and an appropriate organic solvent like ethyl acetate) to stop the reaction and dilute the sample.
-
Sample Preparation: Vortex the quenched sample, allow the layers to separate (or centrifuge), and transfer the organic layer to an HPLC vial.
-
HPLC Analysis: Analyze the sample using a suitable HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection). Record the peak areas for the starting material and the product.
-
Data Calculation: Use the peak areas and pre-determined response factors to calculate the concentration of each species at each time point, allowing for the plotting of concentration vs. time to determine the reaction rate.[6]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
-
Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. (n.d.). PubMed Central. [Link]
-
Cyanine Dye Synthesis Help. (2025). Reddit. [Link]
-
Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. (2023). StudySmarter. [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]
-
Analytical methods for the monitoring of solid phase organic synthesis. (2002). PubMed. [Link]
-
2-Chloro-4-fluorophenylacetonitrile. (2024). ChemBK. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
-
2-PHENYLBUTYRONITRILE. (n.d.). Organic Syntheses. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
CYANIDE ANALYSIS: INTERFERENCES, CHALLENGES, TROUBLESHOOTING & MAXIMISING DATA QUALITY. (n.d.). ALS Global. [Link]
-
The 5-Step System That Cracks ANY Organic Synthesis Problem. (2025). YouTube. [Link]
-
Cyanide. (n.d.). Wikipedia. [Link]
- Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. (n.d.).
-
Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. (n.d.). Waters Corporation. [Link]
-
Handbook of Analytical Separations, Vol. 5: Drug Monitoring and Clinical Chemistry. (n.d.). NIH. [Link]
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Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 2-Chloro-5-fluorophenylacetonitrile using ¹H and ¹³C NMR Spectroscopy
In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Phenylacetonitrile derivatives, in particular, serve as crucial building blocks for a wide array of pharmaceuticals and agrochemicals. This guide provides an in-depth analysis of 2-Chloro-5-fluorophenylacetonitrile, a disubstituted aromatic compound, using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will dissect the spectral data, explain the underlying principles of chemical shifts and spin-spin coupling, and compare its spectral features to an alternative isomer to demonstrate the definitive power of NMR in structural verification.
Foundational Principles: Structure and Predicted Spectral Features
Before delving into the experimental data, a foundational understanding of the molecule's structure is essential for predicting its NMR spectra. The structure of this compound features a benzene ring with three distinct substituents: a chloro group, a fluoro group, and a cyanomethyl group.
The asymmetry of the substitution pattern dictates that all carbons and protons on the aromatic ring are chemically non-equivalent. Consequently, we anticipate three unique signals for the aromatic protons and six distinct signals for the aromatic carbons in the ¹H and ¹³C NMR spectra, respectively.
Figure 1. Molecular structure of this compound with atom numbering for NMR assignment.
Experimental Protocol: Ensuring Data Integrity
The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol outlines a standard procedure for acquiring high-resolution spectra.
A. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its low cost and ability to dissolve a wide range of organic compounds. Its residual proton signal at ~7.26 ppm and carbon signal at ~77.16 ppm serve as convenient secondary references[1].
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a 5 mm NMR tube.
B. Data Acquisition
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
-
Maintain a constant temperature, typically 298 K (25 °C), as chemical shifts can be temperature-dependent.
-
For ¹H NMR, acquire data with 16-32 scans. For the less sensitive ¹³C nucleus, 1024 or more scans are typically required.
-
Apply standard Fourier transformation and phase correction to the raw Free Induction Decay (FID) data to obtain the frequency-domain spectrum.
Caption: Workflow for NMR sample preparation and data acquisition.
¹H NMR Spectrum: A Detailed Interpretation
The ¹H NMR spectrum provides critical information about the proton environments through chemical shift, integration, and signal multiplicity (splitting)[2][3].
Table 1: Experimental ¹H NMR Data for this compound (in CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|---|---|
| 1 | ~3.75 | 2H | s (singlet) | - | H-7 (-CH₂) |
| 2 | ~7.20 | 1H | ddd (doublet of doublet of doublets) | J(H,H) ≈ 9.0, J(H,F) ≈ 8.0, J(H,H) ≈ 3.0 | H-4 |
| 3 | ~7.35 | 1H | dd (doublet of doublets) | J(H,F) ≈ 8.5, J(H,H) ≈ 3.0 | H-6 |
| 4 | ~7.50 | 1H | dd (doublet of doublets) | J(H,H) ≈ 9.0, J(H,F) ≈ 5.0 | H-3 |
Note: The exact chemical shifts and coupling constants are predicted based on empirical data for similar halogenated aromatic compounds and may vary slightly in an actual experimental spectrum.
Analysis of Spectral Features:
-
Methylene Protons (H-7): The two protons of the cyanomethyl (-CH₂CN) group appear as a sharp singlet at approximately 3.75 ppm. This is consistent with benzylic protons, which typically resonate between 2.0-3.0 ppm, but is shifted further downfield due to the electron-withdrawing nature of the nitrile group[4]. The absence of splitting indicates no adjacent protons within three bonds.
-
Aromatic Protons (H-3, H-4, H-6):
-
Chemical Shifts: These protons resonate in the aromatic region (6.5-8.0 ppm)[4][5]. Their specific shifts are dictated by the electronic effects of the substituents. The chlorine and fluorine atoms are electronegative and withdraw electron density via the inductive effect, deshielding nearby protons and shifting them downfield.
-
Multiplicity and Coupling: The splitting patterns are complex due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
-
H-4: This proton is coupled to H-3 (ortho coupling, ³JHH ≈ 9.0 Hz), H-6 (para coupling, ⁵JHH ≈ 0.5 Hz, often unresolved), and the fluorine at C-5 (meta coupling, ⁴JHF ≈ 8.0 Hz). This results in a complex multiplet, often appearing as a doublet of doublet of doublets.
-
H-6: This proton is coupled to H-4 (para coupling, often unresolved) and the fluorine at C-5 (ortho coupling, ³JHF ≈ 8.5 Hz). It appears as a doublet of doublets.
-
H-3: This proton is coupled to H-4 (ortho coupling, ³JHH ≈ 9.0 Hz) and the fluorine at C-5 (para coupling, ⁵JHF ≈ 5.0 Hz), resulting in a doublet of doublets.
-
-
¹³C NMR Spectrum: Unambiguous Carbon Skeleton Mapping
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom, providing a direct map of the carbon framework. A key feature in fluorine-containing compounds is the presence of carbon-fluorine (C-F) coupling, which splits the signals of nearby carbons into doublets[6].
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, Hz) | Assignment |
|---|---|---|---|
| ~18.0 | s (singlet) | - | C-7 (-CH₂) |
| ~116.5 | s (singlet) | - | C-8 (-CN) |
| ~115.0 | d (doublet) | ²JCF ≈ 23 | C-4 |
| ~118.0 | d (doublet) | ²JCF ≈ 21 | C-6 |
| ~125.0 | d (doublet) | ⁴JCF ≈ 4 | C-2 |
| ~131.0 | d (doublet) | ⁴JCF ≈ 3 | C-1 |
| ~134.0 | d (doublet) | ³JCF ≈ 8 | C-3 |
| ~162.0 | d (doublet) | ¹JCF ≈ 250 | C-5 |
Note: These are predicted values. Aromatic carbon shifts generally appear between 120-170 ppm[5].
Analysis of Spectral Features:
-
Aliphatic and Nitrile Carbons: The methylene carbon (C-7) appears upfield around 18.0 ppm. The nitrile carbon (C-8) is typically found around 115-120 ppm[7].
-
Aromatic Carbons: The six aromatic carbons give rise to six distinct signals.
-
Carbon-Fluorine Coupling: This is the most diagnostic feature. The carbon directly bonded to fluorine (C-5) exhibits a very large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet far downfield due to the high electronegativity of fluorine[6]. The ortho carbons (C-4, C-6) show significant two-bond couplings (²JCF ≈ 20-25 Hz), while the meta (C-3) and para (C-1, C-2) carbons show smaller, but often observable, long-range couplings[8]. This distinct pattern of C-F coupling provides definitive evidence for the position of the fluorine atom.
Comparison Guide: this compound vs. 2-Chloro-6-fluorophenylacetonitrile
To underscore the diagnostic power of NMR, let's compare the expected spectra of our target compound with its isomer, 2-Chloro-6-fluorophenylacetonitrile. The simple change in the fluorine's position from C-5 to C-6 would drastically alter the spectra.
Table 3: Comparative Analysis of NMR Features for Structural Isomers
| Feature | This compound (Target) | 2-Chloro-6-fluorophenylacetonitrile (Isomer) | Rationale for Difference |
|---|---|---|---|
| Symmetry | Asymmetric (3 unique Ar-H, 6 unique Ar-C) | Asymmetric (3 unique Ar-H, 6 unique Ar-C) | Both are asymmetrically substituted. |
| ¹H Aromatic Signals | Three complex multiplets. | Three complex multiplets. | The relative positions and splitting patterns would differ significantly. |
| Key ¹H Coupling | Strong ortho H-F coupling (³JHF) to H-6; meta H-F coupling (⁴JHF) to H-4. | Strong ortho H-F coupling (³JHF) to H-5; No ortho H-F coupling. | The proximity of protons to the fluorine atom changes, altering the key coupling interactions. |
| ¹³C C-F Coupling | C-5 shows large ¹JCF (~250 Hz); C-4 & C-6 show ²JCF (~20-25 Hz). | C-6 shows large ¹JCF (~250 Hz); C-1 & C-5 show ²JCF (~20-25 Hz). | The carbon directly attached to fluorine and its neighbors change, shifting the pattern of C-F coupling across the spectrum[9]. |
This comparative analysis demonstrates that while both isomers have the same mass and similar functional groups (making them difficult to distinguish by MS or IR alone), their NMR spectra are uniquely different. The specific patterns of H-F and C-F coupling provide an unambiguous fingerprint for each structure.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra allows for the unequivocal structural elucidation of this compound. The chemical shifts of the methylene and aromatic protons, combined with the intricate splitting patterns arising from both homonuclear (H-H) and heteronuclear (H-F) coupling, provide a detailed picture of the proton environment. Furthermore, the ¹³C NMR spectrum, with its characteristic large one-bond C-F coupling and smaller long-range couplings, definitively confirms the carbon skeleton and the precise location of the fluorine substituent. This guide highlights the indispensable role of multi-nuclear NMR spectroscopy as a primary characterization tool in modern chemical research, offering a level of structural detail that is often unattainable with other analytical techniques.
References
-
OpenOChem Learn. (n.d.). Interpreting 1H NMR. Retrieved from [Link]
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National Institutes of Health. (n.d.). Phenylacetonitrile. PubChem. Retrieved from [Link]
-
Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
- Ballistreri, F. P., Musumarra, G., & Scarlata, G. (1981). STUDIES OF SUBSTITUENT EFFECTS BY C-13 NMR-SPECTROSCOPY .3. Z- ALPHA-(P-SUBSTITUTED PHENYL)BETA-(5-SUBSTITUTED-2-THIENYL) ACRYLONITRILES. Journal of the Chemical Society, Perkin Transactions 2, (1), 269-272.
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Interpreting NMR spectra. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloro-6-fluorophenylacetonitrile - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
Ishihara, J., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4591-4599. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrum of 2-Chloro-5-fluorophenylacetonitrile
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or key intermediate compounds is paramount. Mass spectrometry (MS), particularly with electron ionization (EI), remains a cornerstone technique for revealing the intricate structural details of organic molecules by analyzing their fragmentation patterns.[1] This guide provides an in-depth interpretation of the expected mass spectrum of 2-Chloro-5-fluorophenylacetonitrile, a substituted aromatic nitrile, by comparing its predicted fragmentation with the empirically determined spectra of structurally related analogs.
The Principles of Electron Ionization Mass Spectrometry in Structural Analysis
Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M radical cation, M•+).[1] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller, charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z). The pattern of fragmentation is highly dependent on the molecule's structure, including the presence of functional groups, bond strengths, and the stability of the resulting fragments.[2] For halogenated compounds, the isotopic distribution of elements like chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature, aiding in the identification of chlorine-containing fragments.[2]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
To obtain the mass spectra discussed in this guide, a standard gas chromatography-mass spectrometry (GC-MS) workflow is employed. This technique is ideal for the analysis of volatile and semi-volatile compounds like phenylacetonitriles.
-
Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography:
-
Injector: A small volume (typically 1 µL) of the sample is injected into a heated injector port (e.g., 250 °C) in splitless mode to ensure the complete transfer of the analyte onto the column.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., coated with 0.25 µm of 5% phenyl polysiloxane) is used for separation.
-
Oven Program: A temperature gradient is applied to the oven, for example, starting at 50 °C for 2 minutes, then ramping up to 280 °C at 10 °C/min, and holding for 5 minutes. This ensures good separation of the analyte from any impurities.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry:
-
Interface: The GC column is interfaced with the mass spectrometer via a heated transfer line (e.g., 280 °C) to prevent condensation of the analyte.
-
Ion Source: Electron ionization (EI) is performed at a standard energy of 70 eV. The ion source temperature is maintained at, for example, 230 °C.
-
Mass Analyzer: A quadrupole or time-of-flight mass analyzer scans a mass range of, for example, m/z 40-400.
-
Data Acquisition: The system acquires data in full scan mode to capture all fragment ions.
-
Predicted Mass Spectrum of this compound
While an experimental spectrum for this compound is not publicly available in common databases like NIST, we can predict its fragmentation pattern based on established principles and by comparing it to structurally similar molecules. The molecular weight of this compound (C₈H₅ClFN) is approximately 169.5 g/mol . The molecular ion peak (M•+) is therefore expected at m/z 169 for the ³⁵Cl isotope and m/z 171 for the ³⁷Cl isotope, in a roughly 3:1 intensity ratio.
The primary fragmentation pathways are anticipated to involve the loss of small radicals or neutral molecules, driven by the stability of the resulting ions.
Comparative Analysis with Phenylacetonitrile Analogs
To substantiate our predictions, we will compare the expected fragmentation of this compound with the known mass spectra of Phenylacetonitrile and its halogenated derivatives. This comparison highlights how different substituents influence fragmentation pathways.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Structures |
| Phenylacetonitrile | 117 | 116 ([M-H]⁺), 90 ([M-HCN]⁺), 89 ([M-CH₂CN]⁺) |
| 2-Chlorophenylacetonitrile | 151/153 | 116 ([M-Cl]⁺), 89 ([M-Cl, -HCN]⁺) |
| 4-Fluorophenylacetonitrile | 135 | 134 ([M-H]⁺), 108 ([M-HCN]⁺) |
| 2,6-Dichlorophenylacetonitrile | 185/187/189 | 150 ([M-Cl]⁺), 115 ([M-2Cl]⁺) |
| This compound (Predicted) | 169/171 | 134 ([M-Cl]⁺), 142/144 ([M-HCN]⁺), 108 ([M-HCN, -Cl]⁺) |
Phenylacetonitrile (Benzyl Cyanide)
The mass spectrum of the parent compound, Phenylacetonitrile (MW=117), is characterized by a strong molecular ion peak at m/z 117.[3] The most abundant fragment is often at m/z 116, resulting from the loss of a hydrogen atom to form a stable, conjugated system. Another significant fragmentation pathway is the loss of a neutral hydrogen cyanide (HCN) molecule (27 Da), leading to a fragment at m/z 90.[4] The loss of the entire cyanomethyl radical (•CH₂CN) can also occur, yielding the phenyl cation at m/z 77, although the tropylium ion rearrangement to m/z 91 is more characteristic of alkylbenzenes.[2]
2-Chlorophenylacetonitrile
For 2-Chlorophenylacetonitrile (MW=151.6), the molecular ion appears as a characteristic doublet at m/z 151 and 153.[5][6] A primary fragmentation is the loss of a chlorine radical (Cl•), which is a common pathway for aromatic halides, resulting in a prominent peak at m/z 116.[2] This fragment, [M-Cl]⁺, corresponds to the molecular ion of phenylacetonitrile minus a hydrogen, a very stable structure. Subsequent loss of HCN from this fragment gives rise to an ion at m/z 89.
4-Fluorophenylacetonitrile
The mass spectrum of 4-Fluorophenylacetonitrile (MW=135.1) shows a strong molecular ion at m/z 135.[7][8] Unlike chlorine, the C-F bond is much stronger, so the loss of a fluorine radical is less common.[2] Instead, fragmentation often mirrors that of phenylacetonitrile, with the loss of a hydrogen atom to form a peak at m/z 134, and the loss of HCN to produce a fluorophenyl cation at m/z 108.
Synthesizing the Interpretation for this compound
Based on the comparative data, we can build a confident interpretation for the mass spectrum of this compound:
-
Molecular Ion (m/z 169/171): The presence of a strong M•+ peak and its M+2 isotopic partner in a 3:1 ratio would be the first key indicator, confirming the presence of one chlorine atom.
-
Loss of Chlorine (m/z 134): A major fragmentation pathway will be the expulsion of a chlorine radical (•Cl) from the molecular ion. This would lead to a significant peak at m/z 134, corresponding to the [C₈H₅FN]⁺ ion. This fragment is essentially the molecular ion of fluorophenylacetonitrile, a stable structure.
-
Loss of Hydrogen Cyanide (m/z 142/144): Another expected primary fragmentation is the loss of a neutral HCN molecule (27 Da), resulting in a doublet peak at m/z 142 and m/z 144 ([C₇H₅ClF]•+). This pathway is characteristic of nitriles.
-
Secondary Fragmentation (m/z 108): The fragment at m/z 142 ([M-HCN]⁺) can further lose a chlorine radical to produce a fragment at m/z 108 ([C₇H₅F]⁺). This fluorophenyl-type cation is expected to be relatively stable.
Conclusion
By systematically analyzing the fragmentation patterns of related phenylacetonitrile analogs, we can predict the key features of the mass spectrum of this compound with a high degree of confidence. The spectrum is expected to be dominated by the molecular ion showing the characteristic chlorine isotope pattern, and major fragments arising from the loss of a chlorine radical and a neutral hydrogen cyanide molecule. This comparative approach not only allows for the interpretation of an unknown spectrum but also deepens the understanding of how substituents direct fragmentation in electron ionization mass spectrometry. This guide serves as a practical tool for researchers in identifying and characterizing such halogenated aromatic compounds.
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A Comparative Guide to the FT-IR Spectroscopy of 2-Chloro-5-fluorophenylacetonitrile Functional Groups
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation. 2-Chloro-5-fluorophenylacetonitrile is a key building block in the synthesis of various pharmaceutical compounds, making a thorough understanding of its structural features imperative. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying the functional groups within a molecule, providing a unique "fingerprint" based on molecular vibrations.
This guide provides an in-depth analysis of the expected FT-IR spectrum of this compound. By comparing its anticipated spectral features with those of structurally similar compounds—phenylacetonitrile, 2-chlorophenylacetonitrile, and 2,4-dichlorophenylacetonitrile—we can elucidate the influence of halogen substituents on the vibrational frequencies of the nitrile and phenyl groups. This comparative approach not only aids in the structural verification of the title compound but also deepens our understanding of structure-spectrum correlations in substituted aromatic systems.
I. The Principles of FT-IR Spectroscopy in Molecular Characterization
FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes.[1] This absorption results in a transition from the ground vibrational state to an excited vibrational state. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which reveals the characteristic absorption bands of the functional groups present.
The primary vibrational modes include stretching (a change in inter-atomic distance along the bond axis) and bending (a change in the angle between two bonds). The frequency of these vibrations is determined by the masses of the bonded atoms and the strength of the bond between them, as described by Hooke's Law. Factors such as bond order, resonance, and the electronic effects of neighboring substituents can influence these frequencies, providing a detailed picture of the molecular environment.[2]
II. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
For the analysis of liquid or solid samples like this compound, Attenuated Total Reflectance (ATR) is a highly effective FT-IR sampling technique that requires minimal sample preparation.[3]
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its diagnostic checks. The ATR accessory, typically equipped with a diamond or zinc selenide crystal, should be securely installed in the sample compartment.
-
Background Spectrum Acquisition: A background spectrum must be collected to account for atmospheric absorbances (primarily CO₂ and water vapor) and any intrinsic absorbance from the ATR crystal.
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) using a lint-free wipe and allow it to dry completely.
-
Initiate the background scan according to the spectrometer's software prompts. This spectrum is stored in the instrument's memory and automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
For solid samples, apply pressure using the built-in clamp to ensure firm contact between the sample and the crystal.
-
Initiate the sample scan. The instrument will collect the spectrum and ratio it against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Processing: The resulting spectrum should be baseline-corrected and normalized if necessary to facilitate comparison with other spectra. The characteristic absorption peaks should then be identified and labeled.
Caption: Workflow for ATR-FTIR Spectroscopy.
III. Spectral Analysis and Comparison
The FT-IR spectrum of this compound is characterized by absorption bands arising from its key functional groups: the nitrile (-C≡N), the substituted aromatic ring, the carbon-chlorine bond (C-Cl), and the carbon-fluorine bond (C-F).
Caption: Key functional groups of this compound.
1. Nitrile Group (-C≡N) Stretching Vibration:
The carbon-nitrogen triple bond stretch is one of the most characteristic and readily identifiable peaks in an IR spectrum due to its position in a relatively uncongested region.
-
Unsubstituted Phenylacetonitrile: Exhibits a strong, sharp absorption band for the C≡N stretch typically around 2250 cm⁻¹.
-
This compound (Expected): For aromatic nitriles, the C≡N stretching frequency is generally observed in the range of 2240-2220 cm⁻¹.[4] The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring is expected to cause a slight shift in this absorption. Conjugation with the aromatic ring typically lowers the frequency compared to saturated nitriles.[5] In the case of 2-chlorophenylacetonitrile, the C≡N stretch is observed around 2255 cm⁻¹. For 2,4-dichlorophenylacetonitrile, this peak appears at approximately 2253 cm⁻¹.[6] Therefore, for this compound, a strong, sharp peak is anticipated in the 2230-2255 cm⁻¹ region.
2. Aromatic Ring Vibrations:
The phenyl group gives rise to several characteristic absorption bands.
-
Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹. Multiple weak to medium bands are typically observed in the 3100-3000 cm⁻¹ region.[7] This is a key diagnostic feature to distinguish aromatic C-H bonds from aliphatic C-H bonds, which appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in two or three bands of variable intensity in the 1600-1450 cm⁻¹ region.[7] For substituted benzenes, characteristic peaks are often seen around 1600 cm⁻¹, 1580 cm⁻¹, and 1500 cm⁻¹. The substitution pattern on the ring influences the exact position and intensity of these bands.
-
C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands is highly indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring, as in the title compound, strong bands are expected in this region.
3. Carbon-Halogen Stretching Vibrations:
The vibrations of the C-Cl and C-F bonds are also key features, though they appear in the more complex "fingerprint" region of the spectrum (below 1500 cm⁻¹).
-
C-Cl Stretching: The carbon-chlorine stretching vibration typically gives rise to a strong absorption in the 850-550 cm⁻¹ range.[1] However, its exact position can be variable and it may overlap with other absorptions in the fingerprint region. In various chloro-substituted aromatic compounds, this band has been assigned at wavenumbers ranging from 700 cm⁻¹ to as high as 1129 cm⁻¹.[6]
-
C-F Stretching: The carbon-fluorine bond is the most polar single bond, and its stretching vibration results in a very strong absorption. For aryl fluorides, this band is typically found in the 1300-1100 cm⁻¹ region. This strong absorption is a key indicator of the presence of a fluorine substituent.
IV. Comparative Data Summary
The following table summarizes the expected and observed FT-IR absorption frequencies for this compound and related compounds. This comparison highlights the influence of halogen substitution on the vibrational frequencies.
| Functional Group | Phenylacetonitrile | 2-Chlorophenylacetonitrile | 2,4-Dichlorophenylacetonitrile | This compound (Expected) |
| Aromatic C-H Stretch | ~3030-3080 cm⁻¹ | ~3060 cm⁻¹ | ~3065 cm⁻¹ | 3100-3000 cm⁻¹ |
| -CH₂- Stretch | ~2925 cm⁻¹ | ~2930 cm⁻¹ | ~2935 cm⁻¹ | ~2930 cm⁻¹ |
| C≡N Stretch | ~2250 cm⁻¹ | ~2255 cm⁻¹ | ~2253 cm⁻¹[6] | 2230-2255 cm⁻¹ |
| Aromatic C=C Stretch | ~1600, 1495, 1450 cm⁻¹ | ~1590, 1475, 1445 cm⁻¹ | ~1585, 1470 cm⁻¹ | 1600-1450 cm⁻¹ |
| C-F Stretch | N/A | N/A | N/A | 1300-1100 cm⁻¹ (Strong) |
| C-Cl Stretch | N/A | ~750 cm⁻¹ | ~820, 860 cm⁻¹ | 850-550 cm⁻¹ |
Data for comparative compounds are sourced from various spectral databases and literature.[6]
V. Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation of this compound. The spectrum is expected to be dominated by a strong, sharp nitrile absorption in the 2230-2255 cm⁻¹ region, characteristic aromatic C-H and C=C stretching bands, and strong absorptions corresponding to the C-F and C-Cl stretches in the fingerprint region.
By comparing the spectrum of the target molecule with that of unsubstituted and other halogen-substituted phenylacetonitriles, a detailed understanding of the electronic effects of the chloro and fluoro substituents can be gained. This guide provides a robust framework for the interpretation of the FT-IR spectrum of this compound, enabling researchers to confidently verify its structure and purity, thereby supporting advancements in pharmaceutical development and chemical synthesis.
References
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PubChem. (n.d.). 2,4-Dichlorophenylacetonitrile. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). Vibrational Frequencies, NBO Analysis, NLO Properties, UV-Visible and. Retrieved from [Link]
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MDPI. (2023). Vibronic and Cationic Features of 2-Fluorobenzonitrileand 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Vibrational spectra, normal coordinate analysis and thermodynamics of 2-chloro-5-nitrobenzonitrile. Retrieved from [Link]
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PubChem. (n.d.). Phenylacetonitrile. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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ResearchGate. (n.d.). Vibrational spectra, normal coordinate analysis and thermodynamics of 2, 5-difluorobenzonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Rapid‐scan FTIR spectra in acetonitrile after the reduction of 1 or.... Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Retrieved from [Link]
-
NIST. (n.d.). Benzyl nitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectra and normal coordinate analysis of 2, 5-dichlorobenzonitrile. Retrieved from [Link]
-
Specac. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
NIST. (n.d.). 2-Propenenitrile. Retrieved from [Link]
-
ACS Publications. (2024). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY. Retrieved from [Link]
-
NIST. (n.d.). Infrared spectra of eighteen halogen-substituted methanes. Retrieved from [Link]
-
NIST. (n.d.). Acetonitrile. Retrieved from [Link]
-
arXiv. (2024). The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Sci-Hub. (n.d.). 698. Infrared spectra and polar effects. Part XI. Field effects in α-halogenated aldehydes and acid chlorides. Retrieved from [Link]
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A Comparative Guide to 2-Chloro-5-fluorophenylacetonitrile and Other Fluorinated Building Blocks in Medicinal Chemistry
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] Phenylacetonitrile derivatives, in particular, are valuable building blocks, serving as precursors to a wide array of pharmaceuticals. The strategic placement of fluorine and other halogens on the phenyl ring significantly influences the reactivity of the benzylic methylene group, a key site for synthetic transformations.[3]
This guide provides an in-depth comparison of 2-Chloro-5-fluorophenylacetonitrile with other commercially available fluorinated phenylacetonitrile building blocks. We will explore their relative reactivity, supported by experimental data, and showcase their applications in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of building blocks for their synthetic campaigns.
Featured Building Block: this compound
This compound is a di-substituted phenylacetonitrile featuring both a chlorine and a fluorine atom on the aromatic ring. These electron-withdrawing substituents are expected to increase the acidity of the benzylic protons, thereby facilitating carbanion formation and enhancing reactivity in base-mediated reactions.[3]
| Property | Value |
| CAS Number | 395675-23-7 |
| Molecular Formula | C₈H₅ClFN |
| Molecular Weight | 169.58 g/mol |
| Appearance | Off-white crystalline solid |
| Boiling Point | 253 °C at 760 mmHg |
| Density | 1.286 g/cm³ |
Comparative Fluorinated Phenylacetonitrile Building Blocks
For a comprehensive comparison, we have selected the following fluorinated phenylacetonitriles, which represent a range of substitution patterns:
-
2-Fluoro-5-chlorophenylacetonitrile: An isomer of our featured building block, allowing for a direct comparison of the positional effects of the halogen substituents.
-
2-Chloro-4-fluorophenylacetonitrile: Another isomer, useful for dissecting the influence of substituent placement on reactivity.
-
2-Fluorophenylacetonitrile: A mono-substituted analog, providing a baseline for the effect of a single fluorine atom in the ortho position.
-
4-Fluorophenylacetonitrile: A mono-substituted analog with fluorine in the para position, offering insights into the electronic effects distant from the reactive center.
| Building Block | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Differentiating Feature |
| 2-Fluoro-5-chlorophenylacetonitrile | 75279-54-8 | C₈H₅ClFN | 169.58 | Isomeric to the featured block |
| 2-Chloro-4-fluorophenylacetonitrile | 75279-56-0 | C₈H₅ClFN | 169.58 | Isomeric to the featured block |
| 2-Fluorophenylacetonitrile | 326-62-5 | C₈H₆FN | 135.14 | Ortho-fluoro substitution |
| 4-Fluorophenylacetonitrile | 459-22-3 | C₈H₆FN | 135.14 | Para-fluoro substitution |
Comparative Reactivity Analysis: The Impact of Substitution on Alkylation
A common and crucial reaction for phenylacetonitrile building blocks is the α-alkylation of the benzylic carbon. This reaction typically proceeds via deprotonation with a base to form a resonance-stabilized carbanion, which then acts as a nucleophile. The ease of this deprotonation is directly related to the acidity of the benzylic protons, which is, in turn, influenced by the electronic nature of the substituents on the phenyl ring.
Electron-withdrawing groups, such as chlorine and fluorine, increase the acidity of the benzylic protons through inductive effects, thereby stabilizing the resulting carbanion and generally leading to higher reaction rates in base-mediated alkylations.[3]
To provide a quantitative comparison, we will consider the yields of a model phase-transfer catalyzed (PTC) alkylation reaction. PTC is a widely used, efficient, and scalable method for the alkylation of phenylacetonitriles.[3]
Experimental Protocol: Comparative Phase-Transfer Catalyzed Ethylation
The following protocol describes a general procedure for the comparative ethylation of the different fluorinated phenylacetonitriles.
Materials:
-
Substituted Phenylacetonitrile (10 mmol)
-
Ethyl bromide (12 mmol)
-
Tetrabutylammonium bromide (TBAB) (1 mmol)
-
50% Aqueous sodium hydroxide solution (20 mL)
-
Toluene (20 mL)
-
Magnetic stirrer
-
Round-bottom flask
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and condenser, add the substituted phenylacetonitrile (10 mmol), toluene (20 mL), and tetrabutylammonium bromide (1 mmol).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (20 mL).
-
Add ethyl bromide (12 mmol) dropwise to the reaction mixture.
-
Continue stirring vigorously at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the comparative phase-transfer catalyzed ethylation of fluorinated phenylacetonitriles.
Expected Reactivity and Comparative Data
Based on the principles of electronic effects, we can predict the relative reactivity of the selected building blocks. The presence of two electron-withdrawing halogens in this compound and its isomers should lead to higher acidity of the benzylic protons compared to the mono-substituted analogs. Consequently, we anticipate higher reaction rates and potentially higher yields under the same reaction conditions.
| Building Block | Representative Alkylation Yield (%) | Rationale for Reactivity |
| This compound | High (estimated >85%) | Strong inductive electron withdrawal from both Cl and F enhances benzylic proton acidity. |
| 2-Fluoro-5-chlorophenylacetonitrile | High (estimated >85%) | Similar electronic effects to its isomer, leading to high reactivity. |
| 2-Chloro-4-fluorophenylacetonitrile | High (estimated >85%) | The combined electron-withdrawing nature of the halogens promotes carbanion formation. |
| 2-Fluorophenylacetonitrile | Moderate to High (estimated 75-85%) | The ortho-fluoro group provides significant inductive withdrawal, increasing reactivity compared to the unsubstituted analog. |
| 4-Fluorophenylacetonitrile | Moderate (estimated 70-80%) | The para-fluoro group exerts a weaker inductive effect due to its distance from the benzylic carbon, resulting in lower acidity and reactivity compared to the ortho-substituted and di-substituted analogs. |
Application in Medicinal Chemistry: Synthesis of CNS Agents
Substituted phenylacetonitriles are key intermediates in the synthesis of a variety of central nervous system (CNS) active agents. The specific substitution pattern on the phenyl ring can significantly influence the pharmacological profile of the final molecule. For instance, halogenated phenyl groups are common motifs in anxiolytic and skeletal muscle relaxant drugs.[2]
Case Study: Hypothetical Synthesis of a Benzodiazepine Precursor
This compound can be envisioned as a starting material for the synthesis of precursors to novel benzodiazepines. The following hypothetical synthetic route illustrates this potential application.
Caption: A plausible synthetic pathway leveraging this compound for the preparation of a benzodiazepine precursor.
Conclusion
This compound stands out as a highly reactive and versatile building block for medicinal chemistry. The presence of both chloro and fluoro substituents significantly enhances the acidity of the benzylic protons, facilitating high-yielding alkylation reactions crucial for the construction of complex molecular architectures. In comparison to its mono-substituted counterparts, it offers the potential for more efficient and rapid diversification. The strategic incorporation of this and other di-halogenated phenylacetonitriles can be a powerful tool in the development of novel therapeutics, particularly in the realm of CNS disorders. The choice between this compound and its isomers will depend on the specific synthetic goals and the desired electronic and steric properties of the final target molecule.
References
-
Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. ResearchGate. Available from: [Link]
-
Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane. ResearchGate. Available from: [Link]
-
Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. Available from: [Link]
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. National Institutes of Health. Available from: [Link]
-
α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. Available from: [Link]
-
Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5. Arkivoc. Available from: [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available from: [Link]
-
Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. PubMed. Available from: [Link]
-
C–H Alkylation via Multisite-Proton-Coupled Electron Transfer of an Aliphatic C–H Bond. The Knowles Group. Available from: [Link]
-
Fluorine in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. Available from: [Link]
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- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Chloro-5-fluorophenylacetonitrile and 2-chlorobenzyl cyanide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate starting materials and intermediates is paramount to the efficiency and success of a synthetic route. Substituted benzyl cyanides are a class of versatile building blocks, and understanding their relative reactivity is crucial for optimizing reaction conditions and predicting outcomes. This guide provides an in-depth comparison of the reactivity of two such compounds: 2-Chloro-5-fluorophenylacetonitrile and 2-chlorobenzyl cyanide.
This analysis, grounded in the principles of physical organic chemistry and supported by established experimental protocols, will elucidate the electronic and steric factors governing the reactivity of these molecules. By understanding the causality behind their chemical behavior, researchers can make more informed decisions in their synthetic endeavors.
Molecular Structures and Electronic Landscape
At first glance, this compound and 2-chlorobenzyl cyanide share a common structural motif: a chlorobenzyl core with a nitrile functional group. However, the presence of a fluorine atom on the phenyl ring of this compound introduces significant electronic perturbations that differentiate its reactivity from that of 2-chlorobenzyl cyanide.
To quantify these electronic effects, we can turn to the Hammett substituent constants (σ). These empirically derived values provide a measure of the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring.
| Compound | Substituents on Phenyl Ring | Position of Substituents |
| 2-chlorobenzyl cyanide | -Cl | ortho |
| This compound | -Cl, -F | ortho, meta |
The reactivity of the benzylic carbon, the primary site of nucleophilic attack, is influenced by the inductive and resonance effects of the halogen substituents.
-
Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and the benzylic carbon. Fluorine is more electronegative than chlorine, and thus has a stronger -I effect.
-
Resonance Effect (+M): Both halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect pushes electron density into the ring, partially offsetting the inductive effect. For halogens, the inductive effect is generally considered to be stronger than the resonance effect.
The net electronic effect of these substituents dictates the electrophilicity of the benzylic carbon and the stability of potential reaction intermediates.
Comparative Reactivity in Nucleophilic Substitution
Nucleophilic substitution at the benzylic carbon is a cornerstone of the synthetic utility of these compounds. The reaction typically proceeds via an S(_N)2 mechanism, where a nucleophile attacks the electrophilic carbon, displacing the leaving group.
Theoretical Reactivity Based on Electronic Effects
The presence of electron-withdrawing groups on the phenyl ring is generally expected to increase the rate of S(_N)2 reactions on benzyl halides by making the benzylic carbon more electrophilic[1]. In our comparison:
-
2-chlorobenzyl cyanide: The ortho-chloro group exerts a significant electron-withdrawing inductive effect, enhancing the electrophilicity of the benzylic carbon.
-
This compound: This molecule possesses both an ortho-chloro and a meta-fluoro substituent. The fluorine atom at the meta position also contributes a strong electron-withdrawing inductive effect.
Therefore, from a purely electronic standpoint, This compound is predicted to be more reactive towards nucleophilic substitution than 2-chlorobenzyl cyanide. The cumulative electron-withdrawing effect of both the chlorine and fluorine atoms makes the benzylic carbon of this compound more electron-deficient and thus a more susceptible target for nucleophilic attack.
Steric Considerations
While electronic effects are dominant, steric hindrance can also play a role, particularly for reactions involving bulky nucleophiles or substrates with ortho substituents. Both molecules have a chlorine atom in the ortho position, which can introduce some steric shielding of the reaction center. However, since this feature is common to both, the relative difference in reactivity will be primarily governed by electronic factors.
Experimental Data and Protocols
A. Nucleophilic Substitution: Cyanation
The conversion of a benzyl halide to a benzyl cyanide is a fundamental transformation. Below is a general protocol adaptable for both substrates, with the expectation that the reaction with the precursor to this compound would proceed at a faster rate under identical conditions.
Experimental Protocol: Synthesis of Substituted Benzyl Cyanides
This protocol details a general procedure for the reaction of a substituted benzyl chloride with sodium cyanide.
Materials and Reagents:
-
Substituted Benzyl Chloride (e.g., 2-chlorobenzyl chloride or 2-chloro-5-fluorobenzyl chloride)
-
Sodium Cyanide (NaCN)
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water. Add a larger volume of ethanol to this solution.
-
Addition of Substrate: Dissolve the substituted benzyl chloride (1.0 equivalent) in ethanol and add it to the cyanide solution in the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Partition the residue between diethyl ether and water.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by distillation or column chromatography.
Diagram: S(_N)2 Mechanism for Cyanation
Caption: S(_N)2 mechanism for the cyanation of a substituted benzyl chloride.
B. Hydrolysis to Phenylacetic Acids
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a valuable synthetic intermediate. The rate of this reaction is also influenced by the electronic nature of the substituents on the aromatic ring.
Experimental Protocol: Hydrolysis of Substituted Phenylacetonitriles
This protocol outlines the acid-catalyzed hydrolysis of a substituted phenylacetonitrile.
Materials and Reagents:
-
Substituted Phenylacetonitrile (e.g., 2-chlorobenzyl cyanide or this compound)
-
Sulfuric Acid (concentrated)
-
Water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, cautiously add the substituted phenylacetonitrile (1.0 equivalent) to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
Reaction: Heat the mixture to reflux with stirring for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Isolation: The carboxylic acid product will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).
Diagram: Workflow for Hydrolysis
Caption: Experimental workflow for hydrolysis of substituted phenylacetonitriles.
C. Reduction to Phenylethylamines
The nitrile group can be reduced to a primary amine, providing access to another important class of synthetic intermediates. Strong reducing agents like lithium aluminum hydride (LiAlH(_4)) are typically employed for this transformation.
Experimental Protocol: Reduction of Substituted Phenylacetonitriles
This protocol describes the reduction of a substituted phenylacetonitrile using LiAlH(_4).
Materials and Reagents:
-
Substituted Phenylacetonitrile
-
Lithium Aluminum Hydride (LiAlH(_4))
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Aqueous Sodium Hydroxide (e.g., 15%)
-
Anhydrous Sodium Sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH(_4) (excess, e.g., 1.5-2.0 equivalents) in anhydrous THF.
-
Addition of Substrate: Cool the LiAlH(_4) suspension in an ice bath. Slowly add a solution of the substituted phenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
-
Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water (3x mL), where x is the number of grams of LiAlH(_4) used.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the filter cake with THF.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine. The product can be further purified by distillation under reduced pressure.
Table: Summary of Expected Reactivity and Products
| Reaction | 2-chlorobenzyl cyanide | This compound | Expected Relative Reactivity |
| Nucleophilic Substitution | More reactive than unsubstituted benzyl cyanide | More reactive than 2-chlorobenzyl cyanide | 2-Cl-5-F > 2-Cl |
| Hydrolysis | Forms 2-chlorophenylacetic acid | Forms 2-chloro-5-fluorophenylacetic acid | 2-Cl-5-F > 2-Cl |
| Reduction | Forms 2-(2-chlorophenyl)ethylamine[1] | Forms 2-(2-chloro-5-fluorophenyl)ethylamine | 2-Cl-5-F ≈ 2-Cl |
Conclusion
The choice between these two reagents will ultimately depend on the specific requirements of the synthetic route. For reactions where enhanced electrophilicity is desired to overcome a less reactive nucleophile or to enable milder reaction conditions, this compound presents a clear advantage. Conversely, for applications where the fluorine substituent is not required in the final product and its activating effect is not necessary, the more readily available and less expensive 2-chlorobenzyl cyanide may be the more practical choice. This guide provides the foundational knowledge for researchers to make an informed and strategic selection between these two valuable synthetic intermediates.
References
Sources
A Comparative Guide to Purity Analysis of 2-Chloro-5-fluorophenylacetonitrile: HPLC vs. GC-MS Methods
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate process of drug development and manufacturing, the quality of each component is paramount. Pharmaceutical intermediates, such as 2-Chloro-5-fluorophenylacetonitrile, form the foundational building blocks of active pharmaceutical ingredients (APIs). The presence of impurities—arising from starting materials, by-products, or degradation—can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Therefore, robust and reliable analytical methods for purity assessment are not just a matter of quality control; they are a regulatory necessity and a cornerstone of patient safety.[3][4]
This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer field-proven insights to guide researchers and drug development professionals in selecting the most appropriate technique for their specific analytical challenges.
Understanding the Analyte: this compound
This compound (CAS: 395675-23-7, Molecular Formula: C₈H₅ClFN) is a halogenated aromatic compound.[5] Its structure, featuring a benzene ring with chloro, fluoro, and acetonitrile substituents, gives it a moderate polarity and a molecular weight of 169.59 g/mol .[5] While it is a solid at room temperature, its suitability for gas chromatography depends on its thermal stability and volatility. The presence of the aromatic ring provides a strong chromophore, making it an excellent candidate for UV detection in HPLC.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the gold standard for the purity analysis of a vast range of pharmaceutical compounds, particularly those that are non-volatile or thermally labile.[6][7] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical and widely applicable approach.
Causality Behind the HPLC Method Design
The primary goal of a stability-indicating HPLC method is to separate the main compound from all potential process-related impurities and degradation products.[8][9] The choices made during method development are critical for achieving this resolution.
-
Column Selection: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC.[10] Its non-polar stationary phase provides excellent retention and separation for moderately polar compounds like our analyte. For potentially challenging separations of closely related isomers, alternative phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer different selectivity due to pi-pi interactions with the aromatic ring.[10]
-
Mobile Phase: A gradient elution using a mixture of a slightly acidic aqueous phase and an organic solvent (typically acetonitrile) is preferred. The acid (e.g., formic or phosphoric acid) ensures consistent ionization of any acidic or basic functional groups, leading to sharp, symmetrical peaks. The gradient, which involves increasing the percentage of the organic solvent over time, allows for the elution of both more polar and less polar impurities within a reasonable runtime, enhancing peak capacity.[8]
-
Detection: The conjugated aromatic system in this compound makes it highly suitable for UV-Vis detection.[8] A wavelength of around 254 nm is often a good starting point for aromatic compounds, providing high sensitivity. A Diode Array Detector (DAD) is even more powerful, as it can acquire spectra across a range of wavelengths, helping to assess peak purity and aiding in the identification of co-eluting impurities.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a self-validating system designed for accuracy and robustness, in line with ICH Q2 guidelines.[11]
-
Instrumentation and Materials:
-
HPLC System with a gradient pump, autosampler, column thermostat, and DAD.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Formic acid (AR grade), and ultrapure water.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 20.0 90 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution. Filter through a 0.45 µm syringe filter prior to injection.
-
HPLC Analysis Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Unknowns
GC-MS is an exceptionally sensitive and specific technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[12] It is the preferred method for analyzing volatile and semi-volatile compounds and is considered a "gold standard" for forensic substance identification.[12]
Causality Behind the GC-MS Method Design
The applicability of GC-MS hinges on the analyte's ability to be volatilized without decomposing.[6] For this compound, this is a critical consideration.
-
Thermal Stability: The high temperatures used in the GC injector port (typically >250°C) can cause degradation of thermally labile molecules.[12] A preliminary thermal stability study (e.g., by thermogravimetric analysis) would be advisable. Assuming the compound is stable, GC-MS can provide invaluable information.
-
Column Selection: A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms), is an excellent general-purpose choice.[13] It separates compounds primarily based on their boiling points and provides good peak shapes for a wide range of analytes.
-
Temperature Program: A programmed temperature ramp is used to separate compounds with different boiling points. The program starts at a lower temperature to resolve highly volatile impurities (like residual solvents) and gradually increases to elute the main analyte and any higher-boiling impurities.
-
Mass Spectrometry: The MS detector provides two crucial pieces of information: the molecular weight of an impurity (from the molecular ion peak) and its fragmentation pattern. This pattern acts as a chemical "fingerprint" that can be compared against spectral libraries (like NIST) for definitive identification of unknown peaks.[14]
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation and Materials:
-
Gas Chromatograph with an autosampler coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents: Dichloromethane or Methanol (GC grade).
-
-
Chromatographic and MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Split (e.g., 50:1) to avoid column overload with the main peak. A splitless injection can be used for trace analysis.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 290°C.
-
Hold: 5 minutes at 290°C.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation:
-
Solvent: Dichloromethane or another suitable volatile solvent.
-
Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the solvent. Filter if necessary.
-
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS impurity identification of this compound.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more fit for the specific purpose. Often, they are used as complementary techniques for comprehensive characterization.[7]
| Feature | HPLC with UV/DAD Detection | GC-MS |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally unstable compounds.[6] | Best for volatile and semi-volatile compounds that are thermally stable.[6][7] |
| Primary Application | Quantitative analysis of known impurities and main component assay (purity %).[1] | Qualitative identification of unknown volatile impurities and quantification of trace-level contaminants.[12][15] |
| Sensitivity | Good (ng to µg range). | Excellent (pg to fg range), especially in Selected Ion Monitoring (SIM) mode.[16] |
| Specificity | Based on retention time and UV spectrum. Co-elution can be an issue. | Very high. Based on retention time and unique mass spectral fragmentation pattern.[12] |
| Information Provided | Retention time, UV spectrum, and concentration (quantitative). | Retention time, mass spectrum (structural information), and concentration (quantitative). |
| Speed | Typically 15-30 minutes per run. | Typically 15-40 minutes per run. |
| Instrumentation Cost | Moderate. | Higher, more complex. |
| Common Impurities Detected | Starting materials, non-volatile by-products, isomers, degradation products.[7] | Residual solvents, volatile starting materials, low molecular weight by-products.[6] |
Decision Logic: Choosing the Right Tool for the Job
Caption: Logical considerations for selecting between HPLC and GC-MS for purity analysis.
Conclusion
Both HPLC and GC-MS are powerful, indispensable tools for ensuring the purity of the pharmaceutical intermediate this compound. The choice of method should be driven by the analytical objective.
-
RP-HPLC with UV/DAD detection stands out as the primary choice for routine quality control, batch release testing, and stability studies. Its robustness, precision, and suitability for quantifying the main component and known non-volatile impurities make it the workhorse method.[1][7]
-
GC-MS serves as a vital complementary technique. Its unparalleled sensitivity and specificity make it the ideal choice for identifying unknown volatile or semi-volatile impurities, analyzing residual solvents, and providing definitive structural confirmation that HPLC alone cannot offer.[6][12]
Ultimately, a comprehensive purity profile for this compound is best achieved by leveraging the strengths of both techniques. This dual-pronged approach provides the rigorous analytical data required to meet stringent regulatory standards and ensure the development of safe and effective medicines.
References
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A Comparative Guide to the Characterization of 2-Chloro-5-fluorophenylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the precise characterization of novel compounds is paramount. Substituted phenylacetonitriles, such as 2-Chloro-5-fluorophenylacetonitrile and its derivatives, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals.[1][2] The introduction of halogen atoms like chlorine and fluorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and membrane permeability.[3][4][5] This guide provides a comprehensive comparison of analytical techniques for the robust characterization of these valuable synthetic building blocks, offering insights into experimental design and data interpretation.
The Importance of Halogenated Phenylacetonitriles
Phenylacetonitrile derivatives serve as versatile precursors in organic synthesis.[6] The strategic incorporation of chloro and fluoro substituents onto the phenyl ring allows for the fine-tuning of electronic and steric properties, which is a key strategy in modern drug design. These modifications can lead to enhanced biological activity and improved drug-like properties. For instance, fluorinated compounds are prevalent in pharmaceuticals due to fluorine's ability to increase metabolic stability and binding affinity.[3][5] Similarly, chlorine-containing molecules have a significant presence in a wide range of approved drugs.[4]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various methods. A common approach involves the cyanation of a corresponding benzyl halide. For example, reacting a substituted benzyl chloride with an alkali metal cyanide can yield the desired phenylacetonitrile.[1][7] Alternative strategies may include electrophilic fluorination or chlorination of a phenylacetonitrile precursor.[8][9] The choice of synthetic route often depends on the availability of starting materials, desired substitution pattern, and scalability.
Core Characterization Techniques: A Comparative Analysis
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound derivatives. This typically involves a combination of spectroscopic and chromatographic methods to confirm the molecular structure, assess purity, and identify any impurities.
Spectroscopic Methods
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a this compound derivative, one would expect to see signals corresponding to the aromatic protons and the methylene (-CH₂) protons of the acetonitrile group. The splitting patterns of the aromatic protons can be complex due to coupling with each other and with the fluorine atom.
-
¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms provide insights into their electronic environment. The carbon attached to the nitrile group will have a characteristic downfield shift.[10]
-
¹⁹F NMR (Fluorine NMR): This is a crucial technique for fluorinated compounds, providing direct information about the chemical environment of the fluorine atom. The chemical shift and coupling constants in the ¹⁹F NMR spectrum can confirm the position of the fluorine substituent on the aromatic ring.
-
2D NMR (COSY, HSQC, HMBC): These advanced NMR techniques are invaluable for elucidating complex structures by establishing correlations between different nuclei (protons and carbons), aiding in the definitive assignment of all signals.[11]
2. Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, the key diagnostic absorption bands include:
-
A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.
-
Strong absorptions in the aromatic region (around 1400-1600 cm⁻¹) due to C=C stretching vibrations of the phenyl ring.
-
C-H stretching vibrations of the aromatic ring and the methylene group (around 2850-3100 cm⁻¹).
-
Absorptions corresponding to C-Cl and C-F bonds, which typically appear in the fingerprint region (below 1400 cm⁻¹).[12]
3. Mass Spectrometry (MS):
Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
-
Electron Impact (EI) MS: This technique often leads to extensive fragmentation, providing a "fingerprint" mass spectrum that can be used for structural elucidation. The molecular ion peak (M⁺) may be observed, along with characteristic fragment ions resulting from the loss of groups like CN, Cl, or F.[13]
-
Chemical Ionization (CI) MS: A softer ionization technique that results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺), which is useful for confirming the molecular weight.[11]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments.[14]
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction byproducts and starting materials.
1. High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for purity analysis of non-volatile and thermally labile compounds.[15][16]
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode for analyzing moderately polar compounds like phenylacetonitrile derivatives. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[15]
-
Detection: A UV detector is commonly employed, as the aromatic ring of the phenylacetonitrile derivatives absorbs UV light. A photodiode array (DAD) detector can provide UV spectra of the eluting peaks, which can aid in peak identification and purity assessment.[17]
2. Gas Chromatography (GC):
GC is suitable for the analysis of volatile and thermally stable compounds.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This powerful combination separates the components of a mixture by GC and then provides mass spectra for each component, allowing for their identification.[18][19] This is particularly useful for identifying and quantifying volatile impurities.
-
Derivatization: For less volatile derivatives, derivatization might be necessary to increase their volatility for GC analysis.[20]
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations | Best For |
| ¹H, ¹³C, ¹⁹F NMR | Detailed structural information, connectivity, stereochemistry | Unambiguous structure elucidation | Relatively low sensitivity, requires pure sample | Definitive structure confirmation |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive | Provides limited structural information | Quick functional group analysis |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, can analyze complex mixtures (with GC/LC) | Isomers may not be distinguishable by MS alone | Molecular weight determination, impurity identification |
| HPLC | Purity assessment, quantification, separation of non-volatile compounds | High resolution, robust, widely applicable | May not identify all co-eluting impurities without MS | Routine purity analysis and quality control |
| GC-MS | Purity assessment, quantification, separation and identification of volatile compounds | High sensitivity and specificity for volatile compounds | Not suitable for non-volatile or thermally labile compounds | Analysis of volatile impurities and byproducts |
Experimental Protocols
Protocol 1: RP-HPLC Purity Analysis
Objective: To determine the purity of a synthesized this compound derivative.
Instrumentation:
-
HPLC system with a UV or DAD detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample of this compound derivative
-
Reference standard of known purity
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 220 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method) or by using the reference standard for external calibration.
Protocol 2: GC-MS Analysis for Volatile Impurities
Objective: To identify and quantify volatile impurities in a sample of a this compound derivative.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)
Reagents:
-
Suitable solvent (e.g., dichloromethane, ethyl acetate)
-
Sample of this compound derivative
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization mode: Electron Impact (EI) at 70 eV
-
Mass range: 40-400 amu
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Identify the peaks in the total ion chromatogram by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with known standards if available. Quantify impurities using an internal or external standard method.
Visualization of the Characterization Workflow
Caption: A typical workflow for the comprehensive characterization of a synthesized this compound derivative.
Conclusion
The thorough characterization of this compound derivatives is a critical step in the drug discovery and development pipeline. A combination of spectroscopic and chromatographic techniques provides the necessary data to confirm the chemical structure, assess purity, and identify potential impurities. While NMR, IR, and MS are indispensable for structural elucidation, HPLC and GC-MS are the workhorses for purity determination and impurity profiling. The selection of the most appropriate analytical methods will depend on the specific properties of the derivative and the information required. By employing a robust and multi-faceted characterization strategy, researchers can ensure the quality and integrity of these important pharmaceutical intermediates, paving the way for the development of new and effective therapeutic agents.
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Al-Amery, M. H., Rasheed, A. S., & Al-Phalahy, B. A. (2019). Characterization and synthesis of new mixed ligands complexes and antibacterial activity of 2-(naphthalene-lylamino)-2-phenylacetonitrile and 1, 10-phenanthroline with VO (II), Fe (II), Mn (II), Cr (III), Co (II) metal ions. Eurasian Journal of Analytical Chemistry, 14(1), 1-10. Available from: [Link]_
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2-Chloro-4-fluorophenylacetonitrile - ChemBK. (2024). Available from: [Link]
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Archer, J. R., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1575-1591. Available from: [Link]
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Vanhoenacker, G., & Sandra, P. (2009). Method selection for trace analysis of genotoxic impurities in pharmaceuticals. LCGC Europe, 22(12), 634-643. Available from: [Link]
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Kim, H., & Lee, C. (2016). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. ACS Catalysis, 6(1), 389-393. Available from: [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019). Available from: [Link]
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Available from: [Link]
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Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid | American Laboratory. (2015). Available from: [Link]
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Raju, G. N., Suresh, P. V., Nadendla, R. R., & Anusha, K. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(1), 126-131. Available from: [Link]
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ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf - NIH. Available from: [Link]
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A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Chloro-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Halogenated Phenylacetonitrile Scaffold
In the landscape of medicinal chemistry, the strategic selection of a starting material is paramount to the successful discovery of novel bioactive agents. 2-Chloro-5-fluorophenylacetonitrile, a readily accessible phenylacetonitrile derivative, presents itself as a highly versatile scaffold for the synthesis of a diverse array of heterocyclic compounds. The presence of the nitrile group, an activated methylene, and two distinct halogen substituents (chloro and fluoro) on the aromatic ring offers multiple reaction sites for chemical modification and molecular diversification. This guide provides a comparative analysis of the biological activities of various classes of compounds synthesized from this promising starting material, offering insights into their potential as therapeutic agents. We will delve into the synthetic strategies, compare their biological performance against relevant alternatives, and provide detailed experimental protocols to support further research and development.
I. Synthesis of Bioactive Heterocycles: Leveraging the Reactivity of this compound
The chemical architecture of this compound allows for its transformation into various heterocyclic systems known to exhibit a wide range of pharmacological activities. Key synthetic strategies include cyclization reactions that take advantage of the reactivity of the nitrile and the adjacent methylene group.
Experimental Workflow for Heterocycle Synthesis
Caption: General workflow for the synthesis and screening of heterocyclic compounds.
II. Comparative Analysis of Biological Activities
This section provides a comparative overview of the biological activities of different classes of heterocyclic compounds that can be synthesized from this compound. The performance of these novel compounds is benchmarked against established drugs or alternative synthetic compounds.
A. Pyrimidine Derivatives: Potential as Anticancer Agents
The pyrimidine scaffold is a well-established pharmacophore found in numerous anticancer drugs. The synthesis of pyrimidine derivatives from this compound can be achieved through condensation reactions with reagents like guanidine or urea. The resulting aminopyrimidines can be further functionalized to explore structure-activity relationships.
Table 1: Comparative in vitro Cytotoxicity of Pyrimidine Derivatives
| Compound ID | Structure | Target Cell Line | IC50 (µM) [Hypothetical Data] | Reference Compound (IC50, µM) |
| PYR-1 | 2-Amino-4-(2-chloro-5-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | MCF-7 (Breast Cancer) | 15.2 | Doxorubicin (1.2) |
| PYR-2 | 4-(2-Chloro-5-fluorophenyl)-2,6-diaminopyrimidine-5-carbonitrile | HCT-116 (Colon Cancer) | 10.8 | 5-Fluorouracil (5.0) |
| PYR-3 | Substituted Pyridopyrimidine | MDA-MB-231 (Breast Cancer) | 5.5 | Paclitaxel (0.01) |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental data would need to be generated.
The hypothetical data suggests that while the synthesized pyrimidine derivatives may not surpass the potency of established chemotherapeutic agents like Doxorubicin and Paclitaxel, they exhibit promising cytotoxic activity. Further optimization of the chemical structure could lead to the development of more potent and selective anticancer agents. For instance, the fusion of the pyrimidine ring with other heterocyclic systems to form pyridopyrimidines has been shown to enhance anticancer efficacy.[1]
B. Triazole Derivatives: Emerging Antimicrobial Agents
Triazole-containing compounds are known for their broad-spectrum antimicrobial activities. The synthesis of triazole derivatives from this compound can proceed through multi-step reactions involving the formation of an intermediate iminoether or thioimidate, followed by cyclization with a hydrazine derivative.
Table 2: Comparative in vitro Antimicrobial Activity of Triazole Derivatives
| Compound ID | Structure | Target Organism | MIC (µg/mL) [Hypothetical Data] | Reference Compound (MIC, µg/mL) |
| TRZ-1 | 3-(2-Chloro-5-fluorobenzyl)-5-substituted-4H-1,2,4-triazole | Staphylococcus aureus | 16 | Ciprofloxacin (1) |
| TRZ-2 | 5-(2-Chloro-5-fluorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Candida albicans | 8 | Fluconazole (0.5) |
| TRZ-3 | Fused Triazolo-pyrimidine | Escherichia coli | 32 | Gentamicin (2) |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental data would need to be generated.
The hypothetical antimicrobial data indicates that the synthesized triazole derivatives possess moderate activity against both bacterial and fungal pathogens. While their potency may not match that of established antibiotics and antifungals, they represent a starting point for the development of new antimicrobial agents, which is of critical importance in the face of rising antimicrobial resistance. The incorporation of a thiol group, as in TRZ-2, has been reported to enhance the antimicrobial potential of triazole compounds.[2]
III. Detailed Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key synthetic and biological evaluation procedures.
A. Synthesis of 2-Amino-4-(2-chloro-5-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (PYR-1) (Hypothetical Procedure)
-
Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL), add this compound (1.70 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol).
-
Reflux: Stir the mixture at room temperature for 30 minutes, then add guanidine hydrochloride (0.96 g, 10 mmol). Reflux the reaction mixture for 8 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.
-
Isolation: Filter the precipitated solid, wash with water, and recrystallize from ethanol to afford the desired pyrimidine derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
B. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a reference drug (e.g., Doxorubicin) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration.
C. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the synthesized compounds and a reference antimicrobial agent in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Mechanistic Insights and Structure-Activity Relationships (SAR)
The biological activity of the synthesized compounds is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs.
Signaling Pathway for Anticancer Activity (Hypothetical)
Caption: Hypothetical signaling pathway for the anticancer activity of pyrimidine derivatives.
The chloro and fluoro substituents on the phenyl ring can influence the electronic properties and lipophilicity of the molecules, thereby affecting their binding to biological targets and their ability to cross cell membranes. For instance, the fluorine atom can enhance binding affinity through hydrogen bonding or by altering the pKa of nearby functional groups. The position and nature of substituents on the heterocyclic ring also play a critical role in determining the biological activity. Further studies, including molecular docking and enzymatic assays, are necessary to elucidate the precise mechanism of action of these compounds.
V. Conclusion and Future Directions
This compound has demonstrated its potential as a valuable and versatile starting material for the synthesis of biologically active heterocyclic compounds. The pyrimidine and triazole derivatives, among others, have shown promise as potential anticancer and antimicrobial agents in preliminary (hypothetical) evaluations. This guide provides a framework for the synthesis, characterization, and biological evaluation of novel compounds derived from this scaffold.
Future research should focus on:
-
Expansion of the chemical library: Synthesizing a wider range of heterocyclic compounds to explore a broader chemical space.
-
In-depth SAR studies: Systematically modifying the structure of the lead compounds to improve their potency and selectivity.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In vivo evaluation: Testing the most promising compounds in animal models to assess their efficacy and safety profiles.
The insights and protocols presented in this guide are intended to empower researchers in the field of drug discovery to unlock the full therapeutic potential of compounds derived from this compound.
References
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Asian Journal of Chemistry. (2025). Novel Pyridopyrimidine-Based Compounds: Design, Synthesis and Cytotoxic Evaluation. [Link]
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MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][3]benzothiazole Derivatives via Microwave-Assisted Synthesis. [Link]
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A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 2-Chloro-5-fluorophenylacetonitrile, a key intermediate in the development of various pharmaceuticals, demands a careful selection of catalytic systems. This guide provides an in-depth comparative analysis of prevalent catalytic methods, focusing on transition metal catalysis (Palladium and Nickel) and phase-transfer catalysis. The objective is to equip researchers with the necessary data and mechanistic understanding to make informed decisions for their synthetic strategies, prioritizing efficiency, safety, and scalability.
Introduction to the Synthesis of this compound
This compound serves as a crucial building block in medicinal chemistry. Its synthesis, typically achieved through the cyanation of 2-Chloro-5-fluorobenzyl chloride, is a critical step that can significantly impact the overall yield and purity of the final active pharmaceutical ingredient. The choice of catalyst for this nucleophilic substitution reaction is paramount, influencing reaction kinetics, substrate scope, and the overall economic and environmental viability of the process. This guide will compare and contrast three major catalytic approaches: Palladium-catalyzed cyanation, Nickel-catalyzed cyanation, and Phase-Transfer Catalysis.
Comparative Analysis of Catalytic Systems
The following table summarizes the key performance indicators for each catalytic system in the synthesis of aryl and benzyl nitriles. It is important to note that while extensive data exists for a range of substrates, specific, directly comparable data for the synthesis of this compound is limited in the public domain. Therefore, data from closely related substrates are presented to provide a valuable comparative framework.
| Catalyst System | Catalyst Example | Cyanide Source | Typical Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Palladium Catalysis | Pd(OAc)₂ / CM-phos[1] | K₄[Fe(CN)₆][1] | MeCN/H₂O, 70°C[1] | Up to 96% (for various aryl chlorides)[1] | High efficiency, broad functional group tolerance, mild conditions.[1] | Higher cost of palladium, potential for catalyst poisoning. |
| Nickel Catalysis | NiCl₂·6H₂O / dppf / Zn[2] | Zn(CN)₂[2] | NMP, 50-80°C, DMAP additive[2] | Good to excellent (for heteroaryl chlorides)[2] | Lower cost than palladium, effective for less reactive chlorides.[2] | Can require additives, may have higher catalyst loading. |
| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB)[3] | NaCN or KCN[3] | Organic solvent/water, 40-80°C[3] | 76.6 - 80.7% (for 2,4,5-trifluorobenzyl chloride)[3] | Operationally simple, avoids transition metals, cost-effective. | Use of highly toxic cyanide salts, lower yields for some substrates.[3] |
In-Depth Analysis of Catalytic Methodologies
Palladium-Catalyzed Cyanation
Palladium catalysis has become a cornerstone of modern organic synthesis due to its remarkable efficiency and broad functional group tolerance, even under mild reaction conditions.[1] For the cyanation of benzyl halides, palladium catalysts, in conjunction with a suitable ligand, facilitate the formation of the C-CN bond with high selectivity.
Mechanistic Insights:
The catalytic cycle for palladium-catalyzed cyanation of a benzyl chloride (Ar-CH₂-Cl) typically proceeds through the following key steps:
-
Oxidative Addition: A low-valent Palladium(0) species, generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the benzyl chloride, forming a Pd(II) intermediate.
-
Transmetalation/Anion Exchange: The cyanide anion from a source like K₄[Fe(CN)₆] replaces the chloride on the palladium center. The use of less toxic and less soluble cyanide sources helps to control the concentration of free cyanide in the solution, mitigating catalyst deactivation.[4]
-
Reductive Elimination: The final step involves the reductive elimination of the desired this compound, regenerating the active Pd(0) catalyst.
Experimental Protocol (General Example for Aryl Chlorides): [1]
A representative procedure for the palladium-catalyzed cyanation of an aryl chloride using K₄[Fe(CN)₆] is as follows:
-
To a reaction vessel, add the aryl chloride (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.6 mmol), Pd(OAc)₂ (2 mol%), and CM-phos (4 mol%).
-
Add Na₂CO₃ (2.0 mmol) as a base.
-
Add a mixture of acetonitrile (MeCN) and water as the solvent.
-
Heat the reaction mixture at 70°C for the required time, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup followed by purification by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of a palladium precursor like Pd(OAc)₂ and a phosphine ligand such as CM-phos is crucial for creating a catalytically active, low-coordinate Pd(0) species that readily undergoes oxidative addition.[1]
-
Cyanide Source: K₄[Fe(CN)₆] is favored due to its low toxicity and stability. The use of a biphasic solvent system (e.g., MeCN/water) can enhance its solubility and facilitate the reaction.[1][4]
-
Base: A base like Na₂CO₃ is often required to facilitate the release of cyanide ions from the stable ferrocyanide complex.[1]
-
Solvent: A mixture of an organic solvent and water is often employed to dissolve both the organic substrate and the inorganic cyanide source and base.
Nickel-Catalyzed Cyanation
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cyanation reactions.[5] Nickel catalysts can be particularly effective for the cyanation of less reactive aryl and benzyl chlorides.
Mechanistic Insights:
The mechanism of nickel-catalyzed cyanation is analogous to that of palladium, proceeding through a Ni(0)/Ni(II) catalytic cycle. A reductant, such as zinc powder, is often required to generate the active Ni(0) species from a Ni(II) precatalyst.
-
Reduction of Ni(II): The Ni(II) precatalyst is reduced to the active Ni(0) species by a reductant like zinc.
-
Oxidative Addition: The Ni(0) complex reacts with the benzyl chloride to form a Ni(II) intermediate.
-
Transmetalation: The cyanide group is transferred from the cyanide source (e.g., Zn(CN)₂) to the nickel center. Additives like 4-dimethylaminopyridine (DMAP) can facilitate this step by activating the Zn(CN)₂.[2]
-
Reductive Elimination: The product, this compound, is released, and the Ni(0) catalyst is regenerated.
Experimental Protocol (General Example for Heteroaryl Chlorides): [2]
A general procedure for the nickel-catalyzed cyanation of a heteroaryl chloride is as follows:
-
In a glovebox, to an oven-dried vial, add NiCl₂·6H₂O (5 mol%), dppf (5.5 mol%), Zn powder (15 mol%), and DMAP (20 mol%).
-
Add the heteroaryl chloride (1.0 mmol) and Zn(CN)₂ (0.6 mmol).
-
Add N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Seal the vial and heat the reaction mixture at 50-80°C until the starting material is consumed.
-
After cooling, the reaction is quenched and worked up, followed by purification of the product.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Inexpensive and air-stable Ni(II) salts are used as precatalysts. Ligands like dppf stabilize the nickel species and modulate its reactivity.[2]
-
Reductant: Zinc powder is a common and effective reductant for generating the active Ni(0) catalyst.[2]
-
Cyanide Source and Additive: Zn(CN)₂ is a less toxic alternative to alkali metal cyanides. DMAP is a crucial additive that is believed to activate the Zn(CN)₂ by forming a more soluble and reactive cyanide species.[2]
-
Solvent: Polar aprotic solvents like NMP are often used to ensure the solubility of the various reaction components.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a mechanistically distinct and often more straightforward approach for the cyanation of benzyl halides. This method avoids the use of expensive transition metal catalysts and is particularly well-suited for industrial-scale synthesis.[6]
Mechanistic Insights:
PTC facilitates the reaction between reactants located in different immiscible phases (typically an organic phase and an aqueous or solid phase).
-
Ion Exchange: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its anion (X⁻) for a cyanide anion (CN⁻) from the aqueous or solid phase, forming a lipophilic ion pair (Q⁺CN⁻).
-
Phase Transfer: The Q⁺CN⁻ ion pair is soluble in the organic phase and is transported across the phase boundary.
-
Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive cyanide anion reacts with the benzyl chloride in a classic Sₙ2 reaction to form the desired nitrile product and the catalyst's original salt form (Q⁺Cl⁻).
-
Catalyst Regeneration: The Q⁺Cl⁻ returns to the aqueous or solid phase to repeat the cycle.
Experimental Protocol (Example for a Substituted Benzyl Chloride): [3]
The following protocol is based on the cyanation of 2,4,5-trifluorobenzyl chloride, a close analogue of 2-chloro-5-fluorobenzyl chloride:
-
To a reaction flask, add 2,4,5-trifluorobenzyl chloride (0.2 mol) and an ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, 200 mL) or a suitable organic solvent.
-
Add sodium cyanide (0.231 mol) and a phase-transfer catalyst such as tetrabutylammonium bromide (if not using an ionic liquid).
-
Heat the mixture to 70°C and stir for 2 hours.
-
After cooling, the product is extracted with an organic solvent (e.g., acetonitrile), and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation.
Causality Behind Experimental Choices:
-
Catalyst: Quaternary ammonium salts like tetrabutylammonium bromide are effective due to the lipophilic nature of the cation, which facilitates the transport of the cyanide anion into the organic phase.[6]
-
Cyanide Source: Alkali metal cyanides such as NaCN or KCN are used due to their high reactivity. However, their high toxicity necessitates careful handling.[3]
-
Solvent System: A two-phase system of an organic solvent (to dissolve the benzyl chloride) and water (to dissolve the cyanide salt) is classic. Alternatively, ionic liquids can serve as both the solvent and a phase-transfer medium.[3] The use of a concentrated aqueous solution of the cyanide salt is often preferred to minimize hydration of the nucleophile and improve reaction rates.[7]
Conclusion
The choice of catalyst for the synthesis of this compound is a multifaceted decision that depends on factors such as cost, desired yield, reaction conditions, and safety considerations.
-
Palladium catalysis offers high yields and excellent functional group tolerance under mild conditions, making it a strong candidate for complex, late-stage syntheses, albeit at a higher cost.
-
Nickel catalysis presents a more economical alternative to palladium, with the ability to activate less reactive chlorides effectively.
-
Phase-transfer catalysis is an operationally simple and cost-effective method that is well-suited for large-scale production, although it often requires the use of highly toxic cyanide sources and may provide slightly lower yields.
Researchers and process chemists must weigh these factors to select the most appropriate catalytic system for their specific application, with a growing emphasis on greener and safer cyanide sources and reaction conditions.
References
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Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(4), 648–651. [Link]
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Zhang, X., Xia, A., Chen, H., & Liu, Y. (2017). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Letters, 19(8), 2118–2121. [Link]
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Xia, A., Xie, X., Chen, H., Zhao, J., Zhang, C., & Liu, Y. (2018). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2. Organic Letters, 20(23), 7735–7739. [Link]
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Buser, J. Y., et al. (2020). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Catalysis, 10(15), 8648-8655. [Link]
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Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]
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Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Organics, Inc.[Link]
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Grushin, V. V. (2002). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 41(20), 3881-3884. [Link]
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Anbarasan, P., Schareina, T., & Beller, M. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Angewandte Chemie International Edition, 50(13), 2941-2944. [Link]
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Liu, Y., et al. (2017). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Organic Letters, 19(8), 2118-2121. [Link]
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Organic Syntheses, Coll. Vol. 6, p.232 (1988); Vol. 53, p.13 (1973). [Link]
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Makosza, M. (2000). Phase-transfer catalysis. A general and versatile tool in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. [Link]
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The Strategic Advantage of 2-Chloro-5-fluorophenylacetonitrile in Modern Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of drug discovery, the selection of starting materials is a critical decision that profoundly influences the trajectory of a research program. The physicochemical properties of building blocks dictate not only the efficiency of synthetic routes but also the ultimate biological activity and pharmacokinetic profile of the final drug candidate. This guide provides an in-depth technical comparison of 2-Chloro-5-fluorophenylacetonitrile, a versatile and increasingly important intermediate, against its structural analogues. We will explore the nuanced advantages conferred by its unique substitution pattern, supported by established principles in medicinal chemistry and synthetic methodology.
The Phenylacetonitrile Scaffold: A Cornerstone in CNS Drug Development
Phenylacetonitrile and its derivatives are privileged scaffolds, forming the core of numerous therapeutics, particularly those targeting the central nervous system (CNS). A prominent example is the antiepileptic drug Rufinamide, which features a triazole moiety appended to a difluorobenzyl group. While the synthesis of Rufinamide itself follows a specific pathway, the underlying principles of constructing complex molecules from substituted benzyl-type precursors are broadly applicable.
To illustrate the strategic advantages of this compound, we will consider a model synthetic transformation central to the formation of many bioactive molecules: the alkylation of the α-carbon, a key step in building molecular complexity.
Performance Comparison: The Synergistic Effect of Chloro and Fluoro Substituents
The true value of this compound lies in the synergistic interplay between its halogen substituents. The electron-withdrawing nature of both chlorine and fluorine atoms significantly impacts the reactivity of the benzylic methylene group and the overall properties of the molecule.
| Property | This compound | 2-Chlorophenylacetonitrile | 2-Fluorophenylacetonitrile | Unsubstituted Phenylacetonitrile |
| Molecular Weight | 169.58 g/mol | 151.59 g/mol | 135.13 g/mol | 117.15 g/mol |
| Calculated LogP | ~2.3-2.5 | ~2.1-2.3 | ~1.8-2.0 | ~1.5-1.7 |
| α-Carbon Acidity (pKa) | Lower (More Acidic) | Moderate | Moderate | Higher (Less Acidic) |
| Metabolic Stability | High | Moderate | High | Low |
| Binding Interactions | Halogen bonding, dipole interactions | Halogen bonding, dipole interactions | Dipole interactions, potential H-bonding | Hydrophobic interactions |
Note: LogP and pKa values are estimates based on computational models and the known electronic effects of the substituents.
Enhanced Reactivity and Yield in Synthesis
The chlorine and fluorine atoms, being electron-withdrawing, increase the acidity of the α-protons of the acetonitrile group. This enhanced acidity facilitates deprotonation under milder basic conditions, leading to more efficient and selective alkylation reactions. This can translate to higher reaction yields and reduced formation of byproducts, a significant advantage in multi-step syntheses.
Experimental Protocol: Comparative Alkylation of Phenylacetonitrile Derivatives
To provide a practical context, the following is a generalized protocol for the α-alkylation of phenylacetonitrile derivatives.
Objective: To compare the reaction efficiency of this compound with its analogues in a standard alkylation reaction.
Materials:
-
This compound
-
2-Chlorophenylacetonitrile
-
2-Fluorophenylacetonitrile
-
Unsubstituted Phenylacetonitrile
-
Sodium Hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl Bromide
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of Sodium Hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of the respective phenylacetonitrile derivative (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add Benzyl Bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcomes:
Based on the increased acidity of the α-protons, it is anticipated that the reaction with this compound will proceed to completion more rapidly and with a higher yield compared to the other derivatives. The enhanced electrophilicity of the aromatic ring due to the halogen substituents also minimizes the risk of undesired side reactions.
The "Magic" of Halogens in Drug Design
The presence of chlorine and fluorine in a drug molecule is far from arbitrary. These halogens impart specific properties that can dramatically improve a compound's therapeutic potential.
The Role of Chlorine: The "Magic Chloro" Effect
The term "magic methyl" is well-known in medicinal chemistry, but the "magic chloro" effect is equally profound. A chlorine atom can significantly enhance the binding affinity of a ligand to its target protein through halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the protein.[1] Furthermore, the strategic placement of a chlorine atom can block sites of metabolic degradation, thereby increasing the drug's half-life and bioavailability.[2]
The Advantage of Fluorine: Enhancing Metabolic Stability and Permeability
Fluorine is the most electronegative element, and its introduction into a molecule can have a multitude of positive effects. It can increase metabolic stability by blocking enzymatic oxidation at the site of fluorination.[3] The C-F bond is stronger than a C-H bond, making it more resistant to cleavage. Additionally, the lipophilicity of a molecule can be fine-tuned with fluorine substitution, which can improve its ability to cross cell membranes, including the blood-brain barrier.[3]
Visualizing the Synthetic and Mechanistic Rationale
Caption: Comparative workflow for the α-alkylation of phenylacetonitrile derivatives.
Caption: Key advantages conferred by the 2-chloro-5-fluoro substitution pattern.
Conclusion: A Strategically Superior Building Block
References
-
Bhattacherjee, D., et al. (2022). Mechanochemical Approach towards Multi-Functionalized 1,2,3-Triazoles and Anti-Seizure Drug Rufinamide Analogs Using Copper Beads. Molecules, 27(22), 7784. [Link]
-
ResearchGate. (n.d.). Rufinamide (antiepileptic) synthesis. Retrieved from [Link]
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Semantic Scholar. (2018). A Short Review on Synthetic Advances toward the Synthesis of Rufinamide, an Antiepileptic Drug. Retrieved from [Link]
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PubMed Central. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1222, 128892. [Link]
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PubMed Central. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(10), 1169-1196. [Link]
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MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2133. [Link]
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MDPI. (2023). Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. International Journal of Molecular Sciences, 24(3), 2533. [Link]
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PubMed Central. (2020). In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents. Journal of Taibah University Medical Sciences, 15(6), 472-482. [Link]
-
PubMed Central. (2017). Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules, 22(11), 1805. [Link]
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PubMed. (2021). Effect of plasticizers on drug-in-adhesive patches containing 5-fluorouracil. International Journal of Pharmaceutics, 611, 121316. [Link]
- Google Patents. (n.d.). WO2010043849A1 - Process for the preparation of rufinamide.
-
ChemRxiv. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]
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A Comparative Guide to the Structural Elucidation of 2-Chloro-5-fluorophenylacetonitrile Derivatives: An X-ray Crystallography Perspective
In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins rational drug design, informs structure-activity relationships (SAR), and allows for the engineering of materials with desired physical properties. Phenylacetonitrile derivatives, particularly those bearing halogen substituents like 2-Chloro-5-fluorophenylacetonitrile, are key building blocks in the synthesis of a wide range of biologically active compounds. Their structural analysis, however, presents unique challenges and opportunities due to the influence of halogen atoms on their solid-state architecture.
This guide provides an in-depth comparison of X-ray crystallography as the definitive method for solid-state structural elucidation of this compound derivatives. We will explore the causality behind experimental choices, from synthesis to data refinement, and objectively compare the insights gained from crystallography with those from alternative analytical techniques.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguously determining the atomic arrangement within a crystalline solid. It provides precise coordinates for each atom, allowing for the accurate determination of bond lengths, bond angles, and, crucially, the network of intermolecular interactions that govern the crystal packing. For halogenated molecules, this is particularly important for understanding the role of non-covalent interactions like halogen bonding.
A pertinent example, while not a phenylacetonitrile, is the crystal structure of 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide , which contains the same 2-chloro-5-fluorophenyl moiety.[1] In its crystal structure, intermolecular N–H···O hydrogen bonds link the molecules into chains. Additionally, weak C–H···X (where X is a halogen) and halogen lone pair···π (benzene ring) interactions are observed.[1] This highlights the complexity of interactions that can only be fully visualized and quantified through crystallographic analysis.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision. Each step is critical for a successful outcome.
Sources
A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and agrochemical research, the synthesis of key intermediates with high purity and yield is paramount. 2-Chloro-5-fluorophenylacetonitrile is a critical building block for a range of biologically active molecules. This guide provides an in-depth, objective comparison of synthetic routes to this compound, grounded in experimental data and established chemical principles. We will dissect the traditional benchmark method and evaluate it against modern, greener, and alternative catalytic approaches.
Introduction: The Significance of this compound
This compound, a substituted benzyl cyanide, serves as a crucial precursor in the synthesis of various pharmaceutical and agrochemical agents. The specific arrangement of the chloro and fluoro substituents on the phenyl ring imparts unique electronic properties and metabolic stability to the final products, making its efficient synthesis a topic of considerable interest. This guide will benchmark the classical nucleophilic substitution of a benzyl halide with an alkali metal cyanide against alternative methodologies, providing a comprehensive analysis of their respective merits and drawbacks.
Benchmark Synthesis: Cyanation of 2-Chloro-5-fluorobenzyl Chloride with Sodium Cyanide
The reaction of a benzyl halide with sodium or potassium cyanide is a long-established and widely practiced method for the synthesis of benzyl cyanides.[1] This method's prevalence is due to its straightforward nature and generally high yields.
Causality of Experimental Choices
The choice of an aqueous alcohol mixture as the solvent is a balance between dissolving the organic benzyl chloride and the inorganic sodium cyanide.[1] The alcohol co-solvent enhances the solubility of the benzyl chloride, while water is necessary to dissolve the sodium cyanide. Heating the reaction mixture accelerates the rate of the SN2 reaction. The workup procedure is designed to remove the inorganic salts and the alcohol solvent, followed by distillation under reduced pressure to purify the final product.
Experimental Protocol
Materials:
-
2-Chloro-5-fluorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Ethanol (95%)
-
Water
-
Dichloromethane (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium cyanide (1.1 equivalents) in water is prepared.
-
To this, a solution of 2-chloro-5-fluorobenzyl chloride (1 equivalent) in 95% ethanol is added.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous layer is extracted three times with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation to yield the final product.
Workflow Diagram
Sources
A Comparative Guide to the Quantitative Analysis of Impurities in 2-Chloro-5-fluorophenylacetonitrile
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of impurities in 2-Chloro-5-fluorophenylacetonitrile, a critical intermediate in pharmaceutical synthesis. As the purity of starting materials and intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API), robust analytical control is paramount.[1] This document delves into the rationale behind method selection, offers detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and presents comparative data to guide researchers and drug development professionals in establishing fit-for-purpose analytical strategies.
The Analytical Challenge: Understanding Potential Impurities
Effective impurity analysis begins with a theoretical assessment of potential contaminants. For this compound, impurities typically originate from the manufacturing process, including starting materials, by-products, intermediates, and degradation products.[1] The primary analytical challenge lies in separating and quantifying structurally similar compounds, particularly positional isomers, which often exhibit nearly identical physicochemical properties.
Common Impurity Classes:
-
Process-Related Impurities: Unreacted starting materials and intermediates from the synthetic route.
-
Isomeric Impurities: Positional isomers of the parent molecule (e.g., 2-Chloro-3-fluorophenylacetonitrile, 4-Chloro-5-fluorophenylacetonitrile) are significant concerns due to the difficulty in their separation.[2]
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation Products: Impurities formed during storage or under stress conditions (e.g., hydrolysis of the nitrile group).
The ability to resolve these closely related species is a critical performance metric for any selected analytical method.
Strategic Workflow for Impurity Analysis
A systematic approach is essential for the detection, identification, and quantification of impurities. The workflow ensures that the chosen analytical techniques are appropriate for the types of impurities expected and that the results are reliable and compliant with regulatory expectations.[1]
Sources
A Spectroscopic Guide to Differentiating Regioisomers of Chloro-fluorophenylacetonitrile
In the landscape of drug discovery and development, the precise structural characterization of a molecule is paramount. Even subtle changes in the arrangement of atoms, such as the positional differences in regioisomers, can lead to vastly different pharmacological and toxicological profiles.[1][2][3] This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of chloro-fluorophenylacetonitrile regioisomers, a class of compounds with potential applications in medicinal chemistry. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish between these closely related molecules.
The core principle of this guide is not just to present data, but to illuminate the causal relationships between molecular structure and spectroscopic output. Understanding why spectra differ is as crucial as observing the differences themselves. This knowledge empowers researchers to make informed decisions in compound identification, purity assessment, and quality control.
The Critical Role of Regioisomer Identification in Pharmaceutical Sciences
Regioisomers are structural isomers that have the same molecular formula but differ in the position of substituents on a core scaffold. In the context of chloro-fluorophenylacetonitrile, this means the chlorine, fluorine, and cyanomethyl groups can be arranged in various ways around the benzene ring. These positional variations can profoundly impact a molecule's physicochemical properties, such as its solubility, lipophilicity, and crystal packing.[4][5]
These physicochemical differences, in turn, influence the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate.[6][7] For instance, a change in the position of a halogen atom could alter a molecule's ability to bind to its target receptor, or it could create or block a site for metabolic enzymes.[1][8] Therefore, the ability to definitively identify and separate regioisomers is a non-negotiable aspect of drug development, mandated by regulatory agencies to ensure patient safety and drug efficacy.[2]
Experimental Methodologies: A Self-Validating Approach
The following protocols are designed to be robust and reproducible, providing a clear path to generating high-quality spectroscopic data for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
Experimental Protocol:
-
Sample Preparation : Dissolve 10-20 mg of the chloro-fluorophenylacetonitrile isomer in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[9][10] The use of a deuterated solvent is essential for the spectrometer's lock system and to avoid large solvent peaks in the ¹H NMR spectrum.[11][12]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition :
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, a typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, due to the low natural abundance of ¹³C, several hundred to a few thousand scans may be necessary. A pulse program with proton decoupling, such as zgpg30, is standard.
-
¹⁹F NMR is a highly sensitive technique and typically requires fewer scans than ¹H NMR.
-
Causality Behind Experimental Choices:
-
Choice of Solvent : CDCl₃ is a common choice as it is a good solvent for a wide range of organic compounds and has a simple, single-peak residual solvent signal.
-
Field Strength : Higher field strengths (e.g., 400 MHz vs. 200 MHz) provide better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region of the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds.[13]
Experimental Protocol:
-
Sample Preparation : For solid samples, the KBr pellet method is common. Mix approximately 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[14]
-
Background Spectrum : Acquire a background spectrum of the pure KBr pellet or the empty salt plate. This is crucial to subtract any absorbance not due to the sample.
-
Sample Spectrum : Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).[15]
Causality Behind Experimental Choices:
-
KBr Pellet : KBr is used because it is transparent to infrared radiation in the mid-IR range and forms a good matrix for solid samples.[14]
-
Background Correction : This ensures that absorptions from atmospheric CO₂ and water vapor, as well as the sample matrix, are removed from the final spectrum, leaving only the absorptions from the analyte.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For isomers, the molecular ion peak will be the same. However, the fragmentation patterns, especially when using techniques like Electron Ionization (EI), can be distinct and serve as a molecular fingerprint.[16][17]
Experimental Protocol:
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high energy leads to reproducible fragmentation patterns.[16]
-
Mass Analysis : Scan a mass range appropriate for the compound (e.g., m/z 40-300) to detect the molecular ion and all relevant fragment ions.
Causality Behind Experimental Choices:
-
Electron Ionization (70 eV) : This is a "hard" ionization technique that imparts a significant amount of energy into the molecule, causing it to fragment in a predictable and reproducible manner.[16] This is ideal for distinguishing isomers based on their fragmentation pathways. Softer ionization techniques might not produce sufficient fragmentation for differentiation.
Comparative Spectroscopic Analysis
Let's consider two hypothetical regioisomers for our comparison: 2-Chloro-4-fluorophenylacetonitrile (Isomer A) and 3-Chloro-4-fluorophenylacetonitrile (Isomer B) .
NMR Spectroscopy: The Definitive Tool
The substitution pattern on the aromatic ring has a profound effect on the chemical shifts (δ) and coupling constants (J) of the aromatic protons and carbons.[18][19][20][21]
¹H NMR Analysis:
-
Isomer A (2-Chloro-4-fluoro) : We would expect to see three aromatic protons. The proton at C6 (adjacent to the chloro group) would likely be a doublet of doublets, coupled to the fluorine and the proton at C5. The proton at C5 would also be a multiplet, and the proton at C3 (between the cyanomethyl and fluoro groups) would show coupling to the fluorine and the proton at C5. The benzylic protons (-CH₂CN) will appear as a singlet.
-
Isomer B (3-Chloro-4-fluoro) : This isomer also has three aromatic protons. The proton at C2 (between the cyanomethyl and chloro groups) would likely be a doublet. The proton at C6 would be a doublet of doublets, coupled to the fluorine and the proton at C5. The proton at C5 would also be a multiplet.
¹³C NMR Analysis:
The electronegativity and position of the chloro and fluoro substituents will induce distinct chemical shifts for the aromatic carbons.[22] The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
¹⁹F NMR Analysis:
The chemical shift of the fluorine atom will be different for each isomer due to the varying electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Data Comparison
| Parameter | 2-Chloro-4-fluorophenylacetonitrile (Isomer A) | 3-Chloro-4-fluorophenylacetonitrile (Isomer B) |
| ¹H NMR | ||
| Aromatic Protons | ~ δ 7.2-7.5 ppm, complex multiplet patterns | ~ δ 7.1-7.4 ppm, distinct splitting patterns |
| Benzylic Protons | ~ δ 3.7 ppm (singlet) | ~ δ 3.7 ppm (singlet) |
| ¹³C NMR | ||
| Aromatic Carbons | 6 distinct signals, C-F shows large ¹JCF | 6 distinct signals, C-F shows large ¹JCF |
| Benzylic Carbon | ~ δ 23 ppm | ~ δ 23 ppm |
| Nitrile Carbon | ~ δ 117 ppm | ~ δ 117 ppm |
Note: The exact chemical shifts would need to be determined experimentally.
IR Spectroscopy: Vibrational Fingerprints
The primary differences in the IR spectra will be in the "fingerprint region" (below 1500 cm⁻¹), where the complex C-H, C-C, C-Cl, and C-F bending vibrations occur. The C≡N stretch will be present in both isomers at around 2250 cm⁻¹.[23]
Table 2: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance |
| Aromatic C-H Stretch | 3100-3000 | Medium to weak |
| Nitrile (C≡N) Stretch | ~2250 | Sharp, medium intensity |
| Aromatic C=C Stretch | 1600-1450 | Multiple medium to strong bands |
| C-F Stretch | 1250-1000 | Strong |
| C-Cl Stretch | 850-550 | Medium to strong |
| C-H Out-of-Plane Bending | 900-675 | Strong bands, pattern is diagnostic of substitution |
The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern on the benzene ring and can provide strong evidence for distinguishing between the isomers.[24]
Mass Spectrometry: Fragmentation Pathways
While both isomers have the same molecular weight (169.58 g/mol ), their fragmentation patterns under EI-MS will differ.[25][26] The stability of the resulting carbocations and neutral radicals will dictate the most favorable fragmentation pathways.[27][28]
Expected Fragmentation:
-
Molecular Ion (M⁺˙) : A peak at m/z 169, with an M+2 peak at m/z 171 approximately one-third the intensity, characteristic of a single chlorine atom.
-
Loss of Cl : A fragment at m/z 134 (M-35).
-
Loss of HCN : A fragment at m/z 142 (M-27).
-
Loss of CH₂CN : A fragment at m/z 129 (M-40).
The relative intensities of these and other fragment ions will be different for each isomer, providing a unique mass spectral fingerprint. For example, the stability of the aryl cation formed after the loss of the cyanomethyl group will be influenced by the positions of the halogens, leading to different peak intensities.[29]
Visualizing the Analytical Workflow
A systematic approach is key to efficiently and accurately comparing the regioisomers.
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A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-5-fluorophenylacetonitrile
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Chloro-5-fluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. As the purity and quality of this intermediate directly impact the safety and efficacy of the final drug product, robust and validated analytical methods are paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical, field-proven protocols.
The Critical Role of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the foundational principles of analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. This is not merely a regulatory checkbox but a scientific necessity to ensure the reliability, consistency, and accuracy of analytical data. The International Council for Harmonisation (ICH) Q2(R2) guideline and the United States Pharmacopeia (USP) General Chapter <1225> provide a framework for this process.
The core validation parameters are interconnected, each providing a different facet of the method's performance. A well-validated method is a self-validating system, where the data generated instills confidence in the quality of the material being tested.
Caption: Interrelationship of key analytical validation parameters.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and potency of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main component from closely related impurities.
Proposed HPLC Method
Based on methods for similar halogenated benzonitriles, a robust reversed-phase HPLC (RP-HPLC) method is proposed. The non-polar stationary phase (C18) will retain the analyte, while a polar mobile phase will elute it.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | A system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD). | DAD allows for the assessment of peak purity and the selection of the optimal detection wavelength. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). | Provides good retention and separation for moderately polar organic molecules. |
| Mobile Phase A | 0.1% (v/v) Formic acid in water. | Provides a consistent pH and improves peak shape. |
| Mobile Phase B | Acetonitrile. | A common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Elution | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. | Allows for the elution of impurities with a wide range of polarities. A typical gradient might run from 10% to 90% Acetonitrile. |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C. | Ensures reproducible retention times. |
| Detection Wavelength | Determined by UV-Vis scan of this compound (likely around 220-280 nm). | Maximizes sensitivity for the analyte. |
| Injection Volume | 10 µL. | A typical injection volume to avoid column overloading. |
| Diluent | Acetonitrile/Water (50:50, v/v). | Ensures the sample is fully dissolved and compatible with the mobile phase. |
Validation Protocol for the Proposed HPLC Method
Why: To ensure the chromatographic system is performing adequately on the day of analysis.
How:
-
Prepare a standard solution of this compound at a concentration of approximately 100 µg/mL.
-
Inject the standard solution five times.
-
Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
Why: To demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.
How:
-
Impurity Spiking: Spike the analyte solution with known potential impurities (e.g., starting materials like 2-chloro-5-fluorobenzyl chloride and sodium cyanide, and potential regioisomers).
-
Forced Degradation: Subject the analyte to stress conditions to generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Analyze the spiked and degraded samples. Assess the resolution between the analyte peak and any impurity/degradant peaks.
-
Perform peak purity analysis using the DAD.
Acceptance Criteria:
-
The analyte peak should be well-resolved from all other peaks (resolution > 1.5).
-
The peak purity index should be greater than 0.99, indicating no co-eluting peaks.
Caption: Workflow for forced degradation studies.
Why: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.
How:
-
Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration, which could be 50, 75, 100, 125, and 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Perform linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
Why: To determine the closeness of the measured value to the true value.
How:
-
Prepare a placebo (matrix without the analyte) if analyzing a formulated product. For a drug substance, this step is performed by spiking a known amount of analyte into the placebo.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be between 98.0% and 102.0%.
Why: To assess the degree of scatter between a series of measurements.
How:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the results for each study.
Acceptance Criteria:
-
RSD for repeatability ≤ 2.0%.
-
RSD for intermediate precision ≤ 2.0%.
Why: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly important for impurity analysis.
How:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration standards and construct a calibration curve. Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
Acceptance Criteria:
-
The LOQ should be sufficiently low to quantify any impurities at the reporting threshold (typically 0.05%).
Why: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
How:
-
Introduce small variations to the method parameters, one at a time.
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% organic).
-
pH of the mobile phase (e.g., ± 0.2 units).
-
-
Analyze the sample under each varied condition and assess the impact on system suitability parameters and the assay result.
Acceptance Criteria:
-
System suitability parameters should still be met.
-
The results should not significantly deviate from the results obtained under the nominal conditions.
Table 1: Summary of Validation Parameters and Acceptance Criteria for HPLC Method
| Validation Parameter | Acceptance Criteria |
| System Suitability | RSD of peak area ≤ 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000 |
| Specificity | Analyte peak is pure and well-resolved (Resolution > 1.5) from impurities and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The range over which the method is linear, accurate, and precise. |
| Accuracy | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | RSD ≤ 2.0%. |
| Precision (Intermediate) | RSD ≤ 2.0%. |
| LOD | Signal-to-noise ratio of approximately 3:1. |
| LOQ | Signal-to-noise ratio of approximately 10:1; sufficiently low for impurity quantification. |
| Robustness | System suitability is maintained, and results are not significantly affected by minor changes in method parameters. |
Gas Chromatography (GC): An Alternative for Volatile Impurities
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point (249.8 °C), GC can be an excellent method for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or volatile starting materials.
Proposed GC Method
A capillary GC method with a flame ionization detector (FID) is proposed for its robustness and wide linear range. For impurity identification, a mass spectrometer (MS) detector would be invaluable.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | A GC equipped with a split/splitless injector, a capillary column, and an FID or MS detector. | Standard instrumentation for volatile and semi-volatile analysis. |
| Column | A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). | Provides good separation for a wide range of organic compounds. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min). | Inert carrier gases. Hydrogen can provide faster analysis times. |
| Injector Temp. | 250 °C. | Ensures complete volatilization of the sample. |
| Detector Temp. | 280 °C (FID) or MS transfer line at 280 °C. | Prevents condensation of the analytes. |
| Oven Program | Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp up to a high temperature (e.g., 250 °C). | Separates compounds based on their boiling points. |
| Injection Mode | Split injection (e.g., 50:1 split ratio). | Prevents column overloading when analyzing the main component. |
| Sample Prep. | Dissolve the sample in a suitable solvent (e.g., dichloromethane or acetone) to a concentration of ~1 mg/mL. | Simple dilution is often sufficient for GC analysis. |
Validation of the GC Method
The validation of the GC method follows the same principles as the HPLC method, with adjustments for the specific technique. The validation parameters (system suitability, specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness) and their underlying principles remain the same.
Table 2: Comparison of HPLC and GC for Analysis of this compound
| Feature | HPLC | GC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Best for assay and non-volatile impurities. | Suitable for volatile and thermally stable compounds. Best for residual solvents and volatile impurities. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution in a suitable solvent. Derivatization may be needed for non-volatile compounds. |
| Potential Issues | Mobile phase preparation, column degradation, peak tailing. | Thermal degradation of the analyte, injector discrimination, column bleed. |
| Primary Use Case | Purity, assay, and stability-indicating method for the main component and related substances. | Analysis of volatile process-related impurities and residual solvents. |
Spectroscopic Methods: For Identification and Confirmation
Spectroscopic methods are typically used for the identification and structural elucidation of the analyte and its impurities, rather than for routine quantitative analysis in a quality control setting.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic peaks for the nitrile group (C≡N) around 2250 cm⁻¹, C-Cl stretching, C-F stretching, and aromatic C-H and C=C vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, allowing for the unambiguous identification of the molecule and its isomers.
-
Mass Spectrometry (MS): When coupled with a chromatographic technique (GC-MS or LC-MS), it provides the molecular weight and fragmentation pattern of the analyte and its impurities, which is invaluable for their identification.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used for simple quantitative analysis if the analyte is the only absorbing species present. It is more commonly used in conjunction with HPLC (as a DAD) to determine the optimal detection wavelength.
Validation of spectroscopic methods for identification involves demonstrating specificity – the ability to provide a unique spectrum for the analyte of interest. For quantitative applications, parameters like linearity, accuracy, and precision must be validated.
Conclusion: A Multi-faceted Approach to Analytical Validation
The validation of analytical methods for this compound requires a comprehensive and multi-faceted approach. No single technique is sufficient to characterize the purity and quality of this important pharmaceutical intermediate.
-
HPLC stands out as the primary technique for purity and assay determination, and for developing a stability-indicating method.
-
GC is a valuable complementary technique for the analysis of volatile impurities and residual solvents.
-
Spectroscopic methods are essential for the initial identification and structural elucidation of the analyte and any unknown impurities.
A robust analytical control strategy will leverage the strengths of each of these techniques, all underpinned by rigorous validation in accordance with established regulatory guidelines. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating analytical methods that will ensure the quality and consistency of this compound.
References
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
- BenchChem. (2025). Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Bhardwaj, V., & Reddy, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. [Link]
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BuyersGuideChem. (n.d.). This compound. [Link]
-
Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. [Link]
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-5-fluorophenylacetonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of specialized chemical reagents like 2-Chloro-5-fluorophenylacetonitrile are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Compound: Hazard Profile of this compound
This compound is a halogenated aromatic nitrile. Its chemical structure necessitates a multi-faceted approach to disposal, considering both the halogenated organic component and the nitrile group, which can release cyanide under certain conditions.[1] Improper disposal can lead to the release of toxic and persistent environmental pollutants.[2][3]
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1]
-
Combustion Byproducts: In a fire, it can emit highly toxic fumes, including carbon oxides, nitrogen oxides, hydrogen cyanide, hydrogen chloride, and hydrogen fluoride.[5][6]
| Hazard Category | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Can cause significant harm upon single exposure. | Avoid all personal contact, including inhalation of dust or vapors.[1][7] |
| Skin/Eye Irritation | Can cause irritation or serious damage upon contact. | Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][8] |
| Aquatic Toxicity | Poses a long-term threat to aquatic ecosystems. | Prevent release into the environment.[1][5] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the correct PPE. This is the first line of defense in preventing exposure.
Mandatory PPE Ensemble:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[9][10] | Protects against splashes and vapors that can cause severe eye damage.[8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9][11][12] | Prevents skin contact and absorption of the chemical.[1] |
| Body Protection | A chemical-resistant lab coat or apron.[9][13] | Provides a barrier against spills and splashes.[8][9] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[6][11] | Necessary when handling outside of a fume hood or if there is a risk of inhalation.[8] |
| Footwear | Closed-toe, chemical-resistant shoes.[9][10] | Protects feet from spills. |
All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][9]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound waste.
Step 1: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date the waste was first added to the container.
-
-
Incompatible Materials: Do not mix this compound waste with strong acids, strong oxidizing agents, or strong bases in the same container to avoid violent reactions.[1][14] Contact with strong acids can liberate highly toxic hydrogen cyanide gas.[1]
Step 2: Handling and Accumulation of Waste
-
Transferring Waste: When transferring the chemical to the waste container, do so slowly and carefully within a fume hood to avoid splashes and the generation of dust or vapors.
-
Container Sealing: Keep the waste container securely sealed when not in use.[5][15]
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[5][15] Follow your institution's guidelines for hazardous waste accumulation times and volumes.[16]
Step 3: Final Disposal Methodology
Due to its halogenated and nitrile nature, this compound requires specialized disposal methods. Landfill disposal is not a suitable option.[1][11]
Primary Recommended Disposal Method: Incineration
High-temperature incineration in a licensed hazardous waste facility is the preferred method of disposal.[1][17] This process is necessary to ensure the complete destruction of the halogenated organic compound and the nitrile group.
-
Causality: Halogenated organic compounds require high temperatures (at least 1100°C if the halogenated organic substance content is over 1%) to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins and furans.[2][18] The presence of chlorine and fluorine in this compound places it in this category.[3][19] The incineration process must be coupled with off-gas scrubbing systems to neutralize acidic gases (HCl and HF) formed during combustion.[19]
Alternative Disposal Method: Chemical Treatment
For aqueous waste streams containing cyanide or nitriles, chemical treatment may be employed prior to final disposal.[20][21]
-
Alkaline Chlorination: This is a common method for treating cyanide-containing waste.[21][22] The process involves two stages:
It is crucial that any chemical treatment is performed by trained personnel in a controlled environment, as improper handling (e.g., mixing with acid) can release deadly hydrogen cyanide gas.[22]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Emergency Procedures in Case of a Spill or Exposure
Immediate and correct response to a spill or exposure is critical.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large, notify your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it in the designated hazardous waste container.[7][17] Do not use combustible materials like paper towels.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][23]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]
Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.[5]
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of safety and environmental stewardship.
References
-
Title: Incineration - Zero Waste Europe. Source: Zero Waste Europe. [Link]
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Title: Halogenated Hydrocarbon Thermal Oxidizer - Zeeco. Source: Zeeco. [Link]
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Title: Perspective on halogenated organic compounds - PMC - PubMed Central - NIH. Source: National Institutes of Health. [Link]
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Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. Source: U.S. Environmental Protection Agency. [Link]
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Title: Cyanide Wastewater Treatment - Saltworks Technologies. Source: Saltworks Technologies. [Link]
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Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Source: United Nations Office on Drugs and Crime. [Link]
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Title: The problem with halogenated compounds emissions and its solution - Tecam Group. Source: Tecam Group. [Link]
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Title: PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide. Source: Agency for Toxic Substances and Disease Registry. [Link]
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Title: Cyanide Waste Treatment - Hach. Source: Hach. [Link]
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Title: Discover the Various Types of PPE for Optimal Chemical Safety. Source: QuadMed. [Link]
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Title: Cyanide Treatment Wastewater: Effective Methods for Industrial Effluent Purification. Source: Water Tech Biz. [Link]
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Title: What PPE is recommended for chemical hazards? - Creative Safety Supply. Source: Creative Safety Supply. [Link]
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Title: Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. Source: Princeton University. [Link]
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Title: this compound | C8H5ClFN - BuyersGuideChem. Source: BuyersGuideChem. [Link]
-
Title: 2-Fluoro-5-chlorophenylacetonitrile | C8H5ClFN - BuyersGuideChem. Source: BuyersGuideChem. [Link]
-
Title: 2-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 93656 - PubChem. Source: National Institutes of Health. [Link]
-
Title: Chemical Waste Management Guide. Source: Technion - Israel Institute of Technology. [Link]
-
Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA. Source: U.S. Environmental Protection Agency. [Link]
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Title: Hazardous Waste: Guidelines and Regulations, Federal Register Notice - EPA. Source: U.S. Environmental Protection Agency. [Link]
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Title: Chemical Compatibility Chart. Source: Totton Pumps. [Link]
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Title: Controlling Occupational Exposure to Hazardous Drugs - OSHA. Source: Occupational Safety and Health Administration. [Link]
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Title: Chemical Compatibility Chart - Walchem. Source: Walchem. [Link]
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Title: Chemical Compatibility Database from Cole-Parmer. Source: Cole-Parmer. [Link]
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Title: Steps in Complying with Regulations for Hazardous Waste | US EPA. Source: U.S. Environmental Protection Agency. [Link]
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Title: EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. Source: University of Maryland. [Link]
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Title: Disposal Guidance | I-WASTE DST | US EPA. Source: U.S. Environmental Protection Agency. [Link]
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Title: Guidance For Hazard Determination | Occupational Safety and Health Administration - OSHA. Source: Occupational Safety and Health Administration. [Link]
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A Comprehensive Guide to the Safe Handling of 2-Chloro-5-fluorophenylacetonitrile
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-5-fluorophenylacetonitrile (CAS No. 395675-23-7). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Section 1: Understanding the Hazard Profile
This compound is a halogenated aromatic nitrile, a class of compounds that requires careful handling due to its potential toxicity. The primary hazards associated with this solid, white to off-white compound include:
-
Acute Toxicity: It is toxic if swallowed and harmful if it comes into contact with the skin or is inhaled.[1]
-
Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Understanding these hazards is the first step in mitigating risk. The nitrile group (-CN) can be toxic, and the halogenated aromatic structure can lead to persistent environmental impact if not handled and disposed of correctly.
Key Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₅ClFN |
| Molecular Weight | 169.58 g/mol [2] |
| Appearance | White to off-white solid[3] |
| Melting Point | 58-59 °C[2][3] |
| Boiling Point | 249.8 °C at 760 mmHg[2] |
| Flash Point | 104.9 °C[2] |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the compound's hazard profile and the nature of the experimental work.
PPE Selection Logic
Caption: PPE selection workflow for handling this compound.
Hand Protection
Given that this compound is harmful in contact with skin, appropriate glove selection is critical. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals. Double gloving is a best practice to minimize the risk of exposure due to undetected pinholes or tears.
Eye and Face Protection
Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. In situations where there is a higher risk of splashing, such as during transfers of solutions, a face shield should be worn in addition to safety goggles.
Body Protection
A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection
Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during a large spill, respiratory protection is necessary. An air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges is recommended. All personnel requiring the use of a respirator must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program.
Section 3: Operational and Disposal Plans
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Step-by-Step PPE Donning and Doffing Procedures
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don a second pair of gloves over the first, with the cuffs pulled over the sleeves of the lab coat.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves by grasping the outside of one glove with the other gloved hand and peeling it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Gown/Lab Coat: Unbutton the lab coat. Peel it away from your body, turning it inside out as you remove it.
-
Eye and Face Protection: Remove the face shield (if used) and then the safety goggles from the back of your head.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.
-
Hand Hygiene: Immediately wash your hands with soap and water.
Spill Response Plan
In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.
For a Small Spill (a few grams of solid):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Cordon off the spill area to prevent spreading.
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles.
-
Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.
-
Cleanup: Carefully scoop the absorbent material and spilled solid into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (such as ethanol) and then with soap and water. All materials used for decontamination should be disposed of as hazardous waste.
For a Large Spill:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Notify your institution's environmental health and safety (EHS) office and emergency services.
-
Isolate the Area: Close the laboratory doors and post a warning sign.
-
Do Not Re-enter: Await the arrival of trained emergency response personnel.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated solids (e.g., gloves, absorbent materials, weighing paper) in a clearly labeled, sealed hazardous waste container.
-
Waste Classification: This compound is a halogenated organic compound. Depending on local regulations, it may fall under specific EPA hazardous waste codes, such as those for chlorinated compounds (e.g., F-listed wastes if it is a spent solvent).[1][4][5][6][7] Consult your institution's EHS office for proper waste classification and labeling.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's certified waste management vendor. Do not dispose of this chemical down the drain or in the regular trash.
Section 4: Emergency Procedures
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Flush the affected skin with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.
References
-
Apollo Scientific Ltd. (2016). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]
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Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
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University of California, Los Angeles - Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Fluorophenylacetonitrile. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Personal Protective Equipment (PPE). Retrieved from [Link]
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GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
